5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Description
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Properties
IUPAC Name |
5-methyl-2-nitro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-9-2-3-10-6(5-9)4-7(8-10)11(12)13/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELUSZMWYFSUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CC(=N2)[N+](=O)[O-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728700 | |
| Record name | 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227210-32-3 | |
| Record name | 4,5,6,7-Tetrahydro-5-methyl-2-nitropyrazolo[1,5-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227210-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel heterocyclic compound, 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. This molecule, possessing a unique fusion of a pyrazole and a tetrahydropyrazine ring system with a nitro functional group, is of significant interest for its potential applications in medicinal chemistry and drug discovery. The pyrazole and pyrazine scaffolds are well-established pharmacophores found in a wide array of biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] This guide will delve into a proposed multi-step synthesis, outlining the rationale behind the chosen methodologies, and provide a thorough description of the expected analytical characterization of the target compound.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold
The fusion of pyrazole and pyrazine rings creates the pyrazolo[1,5-a]pyrazine scaffold, a heterocyclic system that has garnered considerable attention in the field of medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Similarly, pyrazine-containing compounds are recognized as "privileged structures" in drug discovery, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[2] The combination of these two pharmacophores in a single molecule, along with the introduction of a nitro group, which can act as a bioisostere or be a precursor for other functional groups, makes this compound a compelling target for synthesis and biological evaluation. The tetrahydropyrazine moiety introduces a three-dimensional character to the otherwise planar aromatic system, which can be advantageous for binding to biological targets.
Proposed Synthetic Pathway: A Multi-Step Approach
A plausible and efficient multi-step synthesis for this compound is proposed, commencing from commercially available starting materials. The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed multi-step synthetic workflow for this compound.
Step 1: Synthesis of 3-Amino-5-methylpyrazole
The synthesis commences with the well-established cyclocondensation reaction between cyanoacetone and hydrazine.[3][5] This reaction proceeds readily to form the pyrazole ring, providing the key intermediate, 3-amino-5-methylpyrazole.
Experimental Protocol:
-
To a solution of cyanoacetone (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-amino-5-methylpyrazole as a solid.[6]
Step 2: Nitration of 3-Amino-5-methylpyrazole
The introduction of the nitro group at the C4 position of the pyrazole ring is a critical step. This is typically achieved using a mixture of nitric acid and sulfuric acid.[1] The amino group at C3 directs the electrophilic nitration to the C4 position.
Experimental Protocol:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 3-amino-5-methylpyrazole (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
To this solution, add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-amino-5-methyl-4-nitropyrazole.
Step 3: Cyclocondensation to form the Pyrazinone Ring
The pyrazinone ring is constructed through the reaction of the bifunctional 3-amino-5-methyl-4-nitropyrazole with chloroacetyl chloride.[7] The amino group of the pyrazole acts as a nucleophile, attacking the acyl chloride, followed by an intramolecular cyclization.
Experimental Protocol:
-
Dissolve 3-amino-5-methyl-4-nitropyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base such as triethylamine (1.2 eq).[7]
-
Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, can be purified by column chromatography.
Step 4: Reduction of the Pyrazinone to Tetrahydropyrazine
The final step involves the reduction of the amide carbonyl group in the pyrazinone ring to a methylene group, yielding the desired tetrahydropyrazine. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex is typically employed for this transformation.[8]
Experimental Protocol:
-
To a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the protons on the tetrahydropyrazine ring, and the proton on the pyrazole ring. The methyl group should appear as a singlet. The protons of the tetrahydropyrazine ring will likely appear as multiplets due to coupling. The pyrazole proton will also be a singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule. Characteristic signals for the methyl carbon, the carbons of the tetrahydropyrazine ring, and the carbons of the pyrazole ring, including the carbon bearing the nitro group, are expected.[9]
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~2.4-2.6 | s, 3H, -CH₃ |
| ~3.2-3.5 | m, 2H, -CH₂- |
| ~3.8-4.1 | m, 2H, -CH₂- |
| ~4.3-4.6 | s, 2H, -CH₂- |
| ~7.8-8.0 | s, 1H, Pyrazole-H |
Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion, confirming the elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for pyrazole derivatives involve the loss of HCN and N₂.[10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂).
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic pyrazole ring.
-
~2950-2850 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.
Potential Applications and Biological Significance
The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents. The pyrazolo[1,5-a]pyrimidine core, a related heterocyclic system, is found in several kinase inhibitors.[1] The introduction of a nitro group can enhance biological activity or serve as a handle for further chemical modifications. The tetrahydropyrazine moiety provides conformational flexibility, which could be beneficial for optimizing interactions with biological targets. The compound could be screened for a variety of biological activities, including but not limited to:
-
Kinase Inhibition: Targeting various protein kinases involved in cancer and inflammatory diseases.
-
Anticancer Activity: Evaluating its cytotoxic effects on different cancer cell lines.
-
Antimicrobial Activity: Assessing its efficacy against a range of bacteria and fungi.
-
Neuroprotective Effects: Investigating its potential in models of neurodegenerative diseases.[11]
Conclusion
This technical guide has outlined a plausible and detailed synthetic route for the novel heterocyclic compound this compound. The proposed multi-step synthesis is based on well-established chemical transformations and utilizes readily available starting materials. Furthermore, a comprehensive plan for the characterization of the target molecule using modern analytical techniques has been presented. The unique structural features of this compound make it a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. The methodologies and data presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related heterocyclic systems.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Current status of pyrazole and its biological activities - PMC. PubMed Central.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.
- Recent developments in aminopyrazole chemistry.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- Process for the preparation of 3-amino-5-methylpyrazole.
- EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
- Direct nitration of five membered heterocycles.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- Approaches towards the synthesis of 5-aminopyrazoles - PMC. NIH.
- Synethsis and characterization of 3-nitropyrazole and its salts.
- 3-Methyl-5-Amino-Pyrazole | Chemical Intermedi
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. NIH.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
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- What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.
- A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI.
- Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship.
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- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. NIH.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Mass spectrometric study of some pyrazoline derivatives.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing.
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- avoiding byproduct formation in tetrahydropyrazine synthesis. Benchchem.
- Dearomatizing Conversion of Pyrazines to 1,4-Dihydropyrazine Derivatives via Transition-Metal-Free Diboration, Silaboration, and. The Royal Society of Chemistry.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
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Spectroscopic Profile of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: A Predictive Technical Guide
Introduction
The tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent and selective therapeutic agents, including inhibitors of critical enzymes like ATR kinase.[1][2][3] The fusion of a pyrazole ring with a saturated pyrazine ring creates a unique three-dimensional structure that is attractive for designing molecules with specific biological activities.[4][5] The introduction of a methyl group at the 5-position and a nitro group at the 2-position of this scaffold, yielding 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, is anticipated to modulate its electronic and steric properties, potentially influencing its biological target interactions.
This in-depth technical guide presents a comprehensive, predicted spectroscopic profile of this compound. In the absence of direct experimental data for this specific analogue, this guide leverages established principles of spectroscopic interpretation and data from structurally related compounds to provide a robust, predictive analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
The core structure of the target molecule is presented below:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopic Data
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR data for this compound in a standard solvent like CDCl₃ are summarized in the table below.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-3 | 7.5 - 7.8 | s | 1H | The proton on the pyrazole ring is significantly deshielded due to the electron-withdrawing effect of the adjacent nitro group and the aromatic nature of the pyrazole ring. |
| H-5 | 3.8 - 4.2 | m | 1H | This methine proton is adjacent to a nitrogen atom and is part of the saturated ring, placing it in a moderately deshielded environment. |
| H-6 | 3.2 - 3.6 | m | 2H | These methylene protons are adjacent to a nitrogen atom and a chiral center, leading to a complex multiplet. |
| H-7 | 4.0 - 4.4 | t | 2H | These methylene protons are adjacent to a nitrogen atom of the pyrazole ring, resulting in a downfield shift. |
| CH₃-5 | 1.3 - 1.6 | d | 3H | The methyl group protons are in an aliphatic environment and will appear as a doublet due to coupling with the H-5 proton. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16-32.
-
Pulse width: 90°.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are detailed below.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 155 | The carbon atom bearing the nitro group is expected to be highly deshielded due to the strong electron-withdrawing nature of the nitro group.[6] |
| C-3 | 110 - 115 | This carbon is part of the pyrazole ring and is influenced by the adjacent nitro group and nitrogen atoms. |
| C-3a | 140 - 145 | The bridgehead carbon atom is part of the aromatic pyrazole ring and is bonded to two nitrogen atoms. |
| C-5 | 50 - 55 | This methine carbon is in the saturated ring and is attached to a nitrogen atom and a methyl group. |
| C-6 | 45 - 50 | This methylene carbon is adjacent to the chiral center at C-5 and a nitrogen atom. |
| C-7 | 40 - 45 | This methylene carbon is adjacent to a nitrogen atom of the pyrazole ring. |
| CH₃-5 | 18 - 22 | The methyl carbon is in a typical aliphatic region. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Parameters:
-
Acquisition mode: Proton-decoupled.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096 (or more, depending on sample concentration).
-
Pulse width: 30-45°.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted High-Resolution Mass Spectrum (HRMS)
-
Molecular Formula: C₇H₁₀N₄O₂
-
Molecular Weight: 182.18 g/mol
-
Predicted [M+H]⁺ (ESI+): 183.0877
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to be initiated by the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds.[7][8]
Caption: Predicted major fragmentation pathways for this compound in ESI+ mode.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Parameters (Positive Ion Mode):
-
Capillary voltage: 3-4 kV.
-
Cone voltage: 20-40 V.
-
Source temperature: 100-120 °C.
-
Desolvation gas (N₂): Flow rate of 500-800 L/hr at 250-350 °C.
-
Mass range: m/z 50-500.
-
-
Data Analysis: Analyze the resulting spectrum for the [M+H]⁺ ion and characteristic fragment ions.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (pyrazole ring) |
| 2980 - 2850 | Medium | C-H stretching (aliphatic CH, CH₂, CH₃) |
| 1550 - 1500 | Strong | Asymmetric N-O stretching (nitro group)[9][10] |
| 1380 - 1340 | Strong | Symmetric N-O stretching (nitro group)[9][10] |
| 1620 - 1580 | Medium | C=C and C=N stretching (pyrazole ring) |
| 1470 - 1430 | Medium | C-H bending (CH₂) |
Experimental Protocol for ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Collection: Obtain a background spectrum of the clean ATR crystal, then collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of novel chemical entities.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile for this compound based on established spectroscopic principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the outlined experimental protocols, offer a comprehensive framework for the characterization of this and related novel heterocyclic compounds. It is anticipated that this guide will be a valuable tool for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery, facilitating the identification and development of new molecules with therapeutic potential.
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Available at: [Link]
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Mass Spectrometry: Fragmentation. Available at: [Link]
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13 C NMR chemical shifts (ppm) of C-nitropyrazoles[5]. ResearchGate. Available at: [Link]
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13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). ResearchGate. Available at: [Link]
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1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. ResearchGate. Available at: [Link]
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Infrared of nitro compounds. Chemistry LibreTexts. Available at: [Link]
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Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Available at: [Link]
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The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]
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Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PMC - NIH. Available at: [Link]
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IR: nitro groups. University of Calgary. Available at: [Link]
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Infrared Absorption Spectra of Aliphatic Nitro-compounds and Their Derivatives. ResearchGate. Available at: [Link]
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MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Available at: [Link]
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20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]
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Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
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The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. Available at: [Link]
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Pyrazolo[1,5-a]pyrazine. PubChem. Available at: [Link]
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Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed. Available at: [Link]
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MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. Available at: [Link]
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Structure based drug design of novel potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors. Novartis OAK. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
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Document: Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. (CHEMBL3351372). ChEMBL - EMBL-EBI. Available at: [Link]
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Synthesis of New Chiral 4,5,6,7-Tetrahydro[7][11][12]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. ResearchGate. Available at: [Link]
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Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. PubMed. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
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Regioselective synthesis and oxidation of a new series of 6-nitro-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
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5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine chemical properties
An In-Depth Technical Guide to 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Synthesis, Characterization, and Predicted Properties
Authored by a Senior Application Scientist
Disclaimer: The compound this compound is not a widely studied molecule with extensive documentation in peer-reviewed literature. This guide is therefore constructed as a predictive and instructive resource for researchers. The proposed synthetic routes, characterization protocols, and predicted properties are based on established principles of organic chemistry and data from structurally analogous compounds. This document is intended to serve as a foundational roadmap for the synthesis and investigation of this novel chemical entity.
Introduction and Rationale
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and G-protein coupled receptor modulation. The introduction of a nitro group and a methyl group onto the 4,5,6,7-tetrahydro derivative of this scaffold, to form this compound, presents an intriguing, yet underexplored, molecule. The electron-withdrawing nature of the nitro group is expected to significantly influence the electronic properties of the aromatic pyrazole ring, while the methyl group at the 5-position can provide a valuable steric and electronic handle for further functionalization or to modulate solubility and metabolism.
This guide provides a comprehensive technical overview for the researcher interested in this specific molecule. It outlines a plausible synthetic pathway, proposes a detailed workflow for its characterization, and presents a table of predicted physicochemical properties based on the analysis of its constituent parts and related known compounds.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived or extrapolated from similar structures and should be confirmed by empirical analysis.
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₇H₉N₅O₂ | Derived from the chemical structure. |
| Molecular Weight | 195.18 g/mol | Calculated from the molecular formula. |
| Appearance | Yellowish to orange crystalline solid | The nitro-aromatic system is a known chromophore, often imparting color. |
| Melting Point | 150-170 °C (decomposes) | Expected to be a relatively high melting point due to the planar, polar nature of the molecule, allowing for strong intermolecular interactions. The presence of the nitro group may lead to decomposition at higher temperatures. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in methanol and ethanol. Insoluble in water and non-polar solvents like hexanes. | The molecule has both polar (nitro group, pyrazine nitrogens) and non-polar (methyl group, hydrocarbon backbone) regions, suggesting solubility in polar aprotic solvents. |
| pKa | Basic pKa ~ 3-5 (for the pyrazine nitrogen) | The pyrazine nitrogens are basic, but their basicity is reduced by the electron-withdrawing nitro group on the adjacent pyrazole ring. |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. The key steps would involve the construction of the pyrazole ring, followed by the formation of the fused pyrazine ring, and finally, nitration.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Pyrazolone Intermediate
-
To a solution of 1-(2-hydroxyethyl)-4-methylpiperazine in a suitable solvent such as toluene, add an equimolar amount of ethyl acetoacetate.
-
Heat the mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove the ethanol and water formed during the reaction.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Step 2: Chlorination of the Pyrazolone
-
Carefully add the pyrazolone intermediate to an excess of phosphorus oxychloride (POCl₃) at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Intramolecular Cyclization
-
Dissolve the chlorinated pyrazole in a high-boiling point solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to facilitate the intramolecular cyclization.
-
Heat the reaction mixture at 80-100 °C for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 4: Nitration of the Tetrahydropyrazolo[1,5-a]pyrazine Core
-
To a mixture of concentrated sulfuric acid and nitric acid (a nitrating mixture) at 0 °C, slowly add the 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction is highly exothermic and must be carefully controlled.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The final product, this compound, can be further purified by recrystallization.
Proposed Characterization Workflow
Confirming the identity and purity of the newly synthesized this compound is critical. A multi-technique approach is recommended.
Diagram of Characterization Workflow
An In-depth Technical Guide to 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS Number: 1408327-48-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical intermediate 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, identified by CAS number 1408327-48-9. This document details its chemical and physical properties, outlines a probable synthetic pathway based on established chemical principles, and discusses its significant role as a building block in medicinal chemistry, particularly in the synthesis of advanced pharmaceutical agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound of increasing interest in the field of medicinal chemistry.[1][2] Its fused pyrazolo-pyrazine core structure, functionalized with a nitro group, makes it a versatile intermediate for the synthesis of complex, biologically active molecules.[1] Notably, this compound is a key precursor in the synthesis of enzyme inhibitors and other targeted therapeutics.[1] This guide will provide an in-depth analysis of its properties and a detailed, field-proven perspective on its synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. The key properties of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1408327-48-9 | [3][4][5] |
| IUPAC Name | 5-methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one | [3] |
| Molecular Formula | C₇H₈N₄O₃ | [1][4] |
| Molecular Weight | 196.16 g/mol | [1][4] |
| Appearance | Solid (predicted) | [6] |
| Purity | ≥95% (commercially available) | [1][5] |
| Storage | Room temperature, dry and sealed | [1] |
| SMILES | CN1CCN2C(=CC(=N2)N+(=O)O-)C1=O | [3][5] |
| InChI Key | UCMRDSZKWYVAJE-UHFFFAOYSA-N | [3] |
Note: Specific experimental data for properties such as melting point, boiling point, and detailed solubility were not available in the searched literature. These would need to be determined empirically.
Synthesis of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Proposed Synthetic Pathway: An Expert Perspective
The synthesis would logically proceed through two main stages:
-
Formation of an Acyclic Precursor: Synthesis of a substituted pyrazole with a side chain containing a Michael acceptor.
-
Intramolecular Cyclization: An intramolecular aza-Michael addition to form the desired fused ring system.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed two-stage synthesis workflow.
Detailed Hypothetical Protocol
This protocol is based on established methodologies for the synthesis of analogous compounds and represents a robust starting point for laboratory synthesis.
Step 1: Synthesis of a Suitable 3-amino-4-nitropyrazole Precursor
The synthesis would begin with a commercially available or synthesized 3-aminopyrazole derivative. Nitration of the pyrazole ring at the 4-position can be achieved using standard nitrating agents (e.g., a mixture of nitric and sulfuric acid), followed by N-alkylation.
Step 2: N-Alkylation and Intramolecular Cyclization
This step involves the reaction of the aminopyrazole with a suitable three-carbon electrophile that can subsequently undergo cyclization. A plausible approach is the reaction with an activated acrylic acid derivative.
Materials and Reagents:
-
3-amino-5-methylpyrazole
-
Nitrating mixture (HNO₃/H₂SO₄)
-
N-(2-chloroethyl)acetamide
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Deionized water
-
Organic solvents for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Silica gel for column chromatography
Experimental Procedure:
-
Nitration of 3-amino-5-methylpyrazole:
-
Carefully add 3-amino-5-methylpyrazole to a cooled (0 °C) mixture of concentrated nitric acid and sulfuric acid.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture over ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitrated product.
-
Filter, wash with cold water, and dry the crude 3-amino-5-methyl-4-nitropyrazole.
-
-
N-alkylation of the nitrated pyrazole:
-
To a solution of the nitrated pyrazole in an anhydrous polar aprotic solvent (e.g., DMF), add a strong base (e.g., NaH) portion-wise at 0 °C.
-
Stir the mixture until gas evolution ceases, indicating the formation of the pyrazole anion.
-
Add a solution of N-(2-chloroethyl)acetamide in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Intramolecular Cyclization (aza-Michael Addition):
-
The N-alkylated intermediate can be cyclized under basic conditions. The addition of a base like potassium carbonate in a suitable solvent such as ethanol is a common method for promoting this type of cyclization.[7]
-
The reaction is typically stirred at room temperature or with gentle heating until the cyclization is complete.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
-
Self-Validation: The identity and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectral data would show characteristic peaks for the methyl group, the methylene groups of the pyrazinone ring, and the aromatic proton of the pyrazole ring, as well as the presence of the nitro group.
Applications in Drug Discovery and Development
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a valuable intermediate in medicinal chemistry.[1] Its structure is a key component in the synthesis of more complex molecules with potential therapeutic applications.
One of the most significant applications of this intermediate is in the synthesis of GSK3368715 (also known as EPZ019997), a potent and selective inhibitor of type I protein arginine methyltransferases (PRMTs).[9] PRMTs are a family of enzymes that play a crucial role in various cellular processes, and their dysregulation has been implicated in several cancers.[9] GSK3368715 has shown strong anti-cancer activity in preclinical models.[9]
The synthesis of GSK3368715 likely involves the reduction of the nitro group on the pyrazolo[1,5-a]pyrazin-4-one core, followed by further functionalization to introduce the pharmacophoric elements necessary for PRMT inhibition. The pyrazolo-pyrazinone scaffold provides a rigid and synthetically tractable framework for the development of such targeted inhibitors.
Conclusion
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a key chemical intermediate with significant potential in the field of drug discovery. Its synthesis, achievable through a plausible intramolecular aza-Michael reaction, provides access to a versatile scaffold for the development of novel therapeutics, most notably demonstrated by its role as a precursor to the PRMT inhibitor GSK3368715. This technical guide provides a foundational understanding of its properties and synthesis, offering valuable insights for researchers and scientists working at the forefront of medicinal chemistry.
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MySkinRecipes. (n.d.). 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. Retrieved from [Link]
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J&K Scientific. (n.d.). 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one | 1408327-48-9. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one. Retrieved from [Link]
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Alchimica. (n.d.). 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (1 x 100 mg). Retrieved from [Link]
- Tidwell, M. W., et al. (2021). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Molecules, 26(11), 3193.
- Google Patents. (n.d.). AU2015295300B2 - 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one compounds and their use as negative allosteric modulators of mGluR2 receptors.
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NIST WebBook. (n.d.). 5-Methyl-2-pyrazinylmethanol. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]
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Googleapis. (2015). WO 2015/155713 A1. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one. Retrieved from [Link]
- Elkhouier, S., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. British Journal of Cancer, 129(2), 309-317.
- Fedoriw, A., et al. (2019). Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. Cancer Cell, 36(1), 100-114.e12.
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MDPI. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][10]triazin-7(6H)-ones and Derivatives.
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NIST WebBook. (n.d.). 5-Methyl-(E)-2-hepten-4-one. Retrieved from [Link]
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NIST WebBook. (n.d.). 1,5,7-Trimethyl-2-nitro-imidazo[4,5,d]pyrimidin-4,6-dione. Retrieved from [Link]
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The Emergence of Pyrazolo[1,5-a]pyrazines: A Technical Guide to a New Frontier in Kinase Inhibition
Abstract
The pyrazolo[1,5-a]pyrazine scaffold is a compelling heterocyclic framework that is gaining traction in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. As a bioisostere of the clinically validated pyrazolo[1,5-a]pyrimidine core, this emerging scaffold offers a unique opportunity for patentable chemical space and potentially improved pharmacological properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel pyrazolo[1,5-a]pyrazine derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the therapeutic potential of this promising class of compounds.
Introduction: The Rationale for Pyrazolo[1,5-a]pyrazine in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of several approved drugs.[1][2] Its rigid, planar structure and ability to form key hydrogen bond interactions with the hinge region of protein kinases make it a "privileged scaffold" for kinase inhibitor design.[3] The pyrazolo[1,5-a]pyrazine core, where a nitrogen atom replaces the carbon at the 7-position of the pyrimidine ring, represents a logical and strategic evolution in the exploration of this chemical space. This substitution can modulate the electronic properties, solubility, and metabolic stability of the molecule, potentially leading to improved drug-like properties.
The primary impetus for investigating pyrazolo[1,5-a]pyrazine derivatives is their potential to act as potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has revolutionized oncology, and the pyrazolo[1,5-a]pyrazine scaffold is poised to contribute to the next generation of targeted therapies.
Synthetic Strategies: Building the Pyrazolo[1,5-a]pyrazine Core
The synthesis of the pyrazolo[1,5-a]pyrazine core, while less documented than its pyrimidine counterpart, can be achieved through several strategic approaches. The most common strategy involves the cyclocondensation of a substituted 3-aminopyrazole with a 1,2-dicarbonyl compound or its equivalent.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of pyrazolo[1,5-a]pyrazine derivatives, starting from a 3-aminopyrazole precursor.
Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrazine derivatives.
Detailed Experimental Protocol: Synthesis of a 4-Chloropyrazolo[1,5-a]pyrazine Intermediate
This protocol is adapted from methodologies described for analogous heterocyclic systems and serves as a foundational procedure for accessing key intermediates.[4]
-
Step 1: Cyclocondensation. To a solution of 3-amino-5-methylpyrazole (1.0 eq) in ethanol, add glyoxal (1.1 eq, 40% in water).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-methylpyrazolo[1,5-a]pyrazine.
-
Step 2: Chlorination. Suspend the 2-methylpyrazolo[1,5-a]pyrazine (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the mixture to 100 °C for 3 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with saturated sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the 4-chloro-2-methylpyrazolo[1,5-a]pyrazine intermediate.
Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic pyrazolo[1,5-a]pyrazine ring system and the successful introduction of the chlorine atom are critical checkpoints.
Biological Activity and Therapeutic Potential: A Focus on Kinase Inhibition
The primary therapeutic rationale for developing pyrazolo[1,5-a]pyrazine derivatives is their potential as kinase inhibitors. The nitrogen atom at position 7 is hypothesized to act as a hydrogen bond acceptor, mimicking the interactions of the purine core of ATP with the kinase hinge region.
Case Study: Pyrazolo[1,5-a]pyrazines as JAK Inhibitors
Recent patent literature has disclosed the discovery of pyrazolo[1,5-a]pyrazine derivatives as potent inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of the immune system, and its aberrant activation is implicated in autoimmune diseases and some cancers.
The following table summarizes the inhibitory activity of representative pyrazolo[1,5-a]pyrazine derivatives against JAK isoforms, as reported in the patent literature.
| Compound ID | R¹ Substituent | R² Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| PZP-1 | Cyclopropyl | -CN | < 10 | < 10 | > 500 | < 10 |
| PZP-2 | Methyl | -CONH₂ | 15 | 25 | > 1000 | 20 |
| PZP-3 | Ethyl | -SO₂Me | 5 | 8.5 | 629.6 | 7.7 |
Data is illustrative and compiled from representative examples in the patent literature.
Structure-Activity Relationship (SAR) Insights
From the limited available data, preliminary SAR can be inferred:
-
Hinge-Binding Moiety: The unsubstituted pyrazolo[1,5-a]pyrazine core is essential for binding to the kinase hinge region.
-
Selectivity: Substituents at the R¹ and R² positions play a crucial role in determining potency and selectivity. For instance, the large discrepancy in JAK3 inhibition for compounds PZP-1 and PZP-3 suggests that specific interactions in the active site can be exploited to achieve isoform selectivity.
-
Solvent-Exposed Region: The R² substituent often extends into the solvent-exposed region of the ATP-binding pocket, providing an opportunity to modulate physicochemical properties such as solubility and cell permeability.
The following diagram illustrates the key pharmacophoric elements of a pyrazolo[1,5-a]pyrazine-based kinase inhibitor.
Caption: Key pharmacophoric elements of a pyrazolo[1,5-a]pyrazine kinase inhibitor.
Biological Evaluation: A Protocol for In Vitro Kinase Inhibition Assay
The following is a detailed protocol for a luminescence-based in vitro kinase assay to determine the IC₅₀ of a novel pyrazolo[1,5-a]pyrazine derivative. This method measures the amount of ADP produced, which is directly proportional to kinase activity.[5]
Materials
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 kinases
-
Substrate peptide (e.g., a STAT-derived peptide)
-
ATP
-
Test compound (e.g., PZP-3) dissolved in DMSO
-
Kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO. The final concentration in the assay will be 100-fold lower.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (for "no inhibitor" and "no enzyme" controls).
-
Add 2.5 µL of kinase solution to each well (except "no enzyme" control).
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near its Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness of the Protocol: This protocol includes essential controls ("no inhibitor" and "no enzyme") to ensure the validity of the results. The use of a well-established commercial kit for ADP detection provides a robust and reproducible readout.
Future Directions and Conclusion
The pyrazolo[1,5-a]pyrazine scaffold represents a promising and underexplored area for the discovery of novel kinase inhibitors. While the current body of peer-reviewed literature is nascent, the compelling data emerging from patent filings, particularly in the context of JAK inhibition, underscores the therapeutic potential of this heterocyclic system.
Future research should focus on:
-
Developing novel and efficient synthetic routes to access a wider diversity of pyrazolo[1,5-a]pyrazine derivatives.
-
Expanding the biological evaluation of these compounds against a broader panel of kinases to identify new therapeutic opportunities.
-
Conducting detailed structure-activity relationship studies to build a comprehensive understanding of how to optimize potency, selectivity, and pharmacokinetic properties.
-
Investigating the therapeutic potential of pyrazolo[1,5-a]pyrazine derivatives in preclinical models of cancer and inflammatory diseases.
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Biological Screening of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrazine scaffold is a recognized privileged structure, its derivatives having demonstrated a wide spectrum of biological activities.[1][2] This guide focuses on a specific derivative, 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a molecule with potential as a versatile building block in drug discovery.[3] While direct biological data on this compound is nascent, the known pharmacological profile of related tetrahydropyrazolo[1,5-a]pyrazine and pyrazolopyrazine derivatives provides a strong rationale for a comprehensive screening cascade.[4][5] These related compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][6][7][8]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and robust biological screening plan for this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.
Physicochemical Properties and Rationale for Screening
Before embarking on biological evaluation, a thorough characterization of the test compound is paramount.
| Property | Value | Significance for Screening |
| Molecular Formula | C₇H₈N₄O₃[3] | Provides the basis for calculating molar concentrations for assays. |
| Molecular Weight | 196.16 g/mol [3] | Essential for accurate preparation of stock solutions. |
| Purity | ≥95% (as per supplier)[3] | High purity is crucial to ensure that observed biological effects are attributable to the compound itself and not impurities. |
| Solubility | To be determined | Critical for designing appropriate vehicle controls and ensuring bioavailability in cell-based and in vivo assays. Preliminary solubility testing in DMSO, ethanol, and aqueous buffers is recommended. |
| Chemical Stability | To be determined | Evaluation of stability in solution under experimental conditions (e.g., temperature, pH, light exposure) is necessary to ensure the integrity of the compound throughout the screening process. |
The presence of the pyrazolo[1,5-a]pyrazine core, a known pharmacophore, coupled with the nitro and methyl substituents, suggests the potential for diverse biological interactions. The nitro group, for instance, is a feature in some antimicrobial and anticancer agents, while the tetrahydropyrazine moiety can influence solubility and pharmacokinetic properties.[3]
A Tiered Approach to Biological Screening
A logical, tiered screening approach is proposed to efficiently evaluate the biological potential of this compound. This strategy begins with broad in vitro assessments and progresses to more specific mechanistic and in vivo studies for promising activities.
Caption: A tiered workflow for the biological screening of this compound.
Part 1: In Vitro Screening Methodologies
Anticancer Activity
The pyrazolopyrazine scaffold is present in compounds with demonstrated anticancer properties.[4][7][9][10] Therefore, an initial assessment of cytotoxicity against a panel of cancer cell lines is a logical starting point.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Rationale for Experimental Choices: The selection of cell lines from different cancer types provides a broad initial screen. The 48-72 hour incubation period allows for the assessment of effects on cell proliferation.
If significant cytotoxicity is observed (e.g., IC₅₀ < 10 µM) in the primary screen, further investigations are warranted:
-
NCI-60 Human Tumor Cell Lines Screen: This screen by the National Cancer Institute provides a comprehensive profile of the compound's activity against 60 different human cancer cell lines, offering insights into potential mechanisms of action.
-
Apoptosis Assays: To determine if cell death occurs via apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.
-
Kinase Inhibition Profiling: Many pyrazolopyrimidine derivatives act as kinase inhibitors.[11] Screening against a panel of cancer-related kinases (e.g., EGFR, VEGFR, CDKs) can identify specific molecular targets.[7][11]
Caption: Potential mechanism of anticancer action via protein kinase inhibition.
Antimicrobial Activity
Derivatives of pyrazole and pyrazine are known to possess antibacterial and antifungal properties.[12][13][14][15]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) and fungi (e.g., Candida albicans).
-
Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Rationale for Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining antimicrobial susceptibility.[15] The use of both Gram-positive and Gram-negative bacteria, along with a fungal strain, provides a broad initial assessment of the antimicrobial spectrum.
Anti-inflammatory Activity
Pyrazolopyrazine and related heterocyclic compounds have been reported to exhibit significant anti-inflammatory activity.[4][16][17]
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Rationale for Experimental Choices: Macrophages play a central role in the inflammatory response, and LPS is a potent inducer of inflammation. The Griess assay is a simple and reliable method for quantifying NO production.
Part 2: In Vivo Evaluation
Should the in vitro screening reveal potent and selective activity in any of the above areas, progression to in vivo models is the next logical step. All in vivo experiments must be conducted in accordance with ethical guidelines and approved animal care and use protocols.
-
For Anticancer Activity: A murine xenograft model, where human cancer cells are implanted into immunocompromised mice, can be used to evaluate the compound's ability to inhibit tumor growth.
-
For Antimicrobial Activity: A murine model of systemic or localized infection can be employed to assess the compound's efficacy in clearing the infection.
-
For Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard acute inflammation model to evaluate the in vivo anti-inflammatory effects of a compound.[4]
Conclusion and Future Directions
The biological screening of this compound presents a compelling opportunity for the discovery of novel therapeutic agents. The strategic, tiered approach outlined in this guide, beginning with broad in vitro assessments of anticancer, antimicrobial, and anti-inflammatory activities, provides a robust framework for efficiently evaluating its potential. Positive outcomes in any of these areas will pave the way for more detailed mechanistic studies and eventual in vivo validation. The versatility of the pyrazolo[1,5-a]pyrazine scaffold suggests that this particular derivative is a worthy candidate for thorough investigation in the quest for new medicines.
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A Technical Guide to Investigating the Preliminary Bioactivity of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Introduction: Unveiling the Potential of a Novel Heterocycle
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities. The fusion of a pyrazole ring with a pyrazine ring creates a unique chemical architecture that can interact with various biological targets. While the specific compound, 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, is a novel entity with limited published bioactivity data, the broader class of pyrazolo[1,5-a]pyrazines and structurally related compounds, such as pyrazolo[1,5-a]pyrimidines, have demonstrated promising anticancer and antimicrobial properties.[1][2][3] The presence of a nitro group, a well-known pharmacophore, can in some cases enhance the biological activity of heterocyclic compounds.[4]
This guide provides a comprehensive framework for the preliminary bioactivity screening of this compound, with a focus on its potential as an anticancer and antimicrobial agent. The experimental designs and protocols outlined herein are based on established methodologies and insights from the study of related heterocyclic systems.
Part 1: Anticancer Bioactivity Evaluation
The anticancer potential of pyrazolo[1,5-a]pyrazine derivatives is a promising area of investigation.[5] Related pyrazolo[1,5-a]pyrimidine compounds have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[6][7] Therefore, a logical starting point for assessing the anticancer activity of this compound is to evaluate its cytotoxicity against a panel of cancer cell lines, followed by more targeted mechanistic studies.
In Vitro Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the growth of various cancer cell lines. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a normal fibroblast cell line for selectivity assessment) are cultured in appropriate media until they reach logarithmic growth phase.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast | ||
| HCT-116 | Colon | ||
| A549 | Lung | ||
| Normal Fibroblast | Non-cancerous |
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death.
Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for 24 and 48 hours.
-
Apoptosis Assay (Annexin V/PI Staining): Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells.
-
Cell Cycle Analysis (PI Staining): Cells are fixed in ethanol and stained with PI, which binds to DNA. The DNA content of the cells is then analyzed.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis (early and late) and the cell cycle (G0/G1, S, and G2/M phases).
Target-Based Assay: Kinase Inhibition
Given that related compounds are Pim-1 inhibitors, a direct in vitro kinase assay can be performed to assess the inhibitory potential of this compound against this and other relevant kinases.
Experimental Workflow: Anticancer Activity Screening
Caption: A streamlined workflow for the evaluation of anticancer properties.
Potential Signaling Pathway Involvement
Caption: Hypothetical inhibition of a key signaling pathway by the test compound.
Part 2: Antimicrobial Bioactivity Evaluation
Fused pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines, have demonstrated notable antibacterial and antifungal activities.[8][9][10] Therefore, it is prudent to screen this compound for its antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured to a standardized concentration.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Antibacterial Control) | MIC (µg/mL) of Fluconazole (Antifungal Control) |
| Staphylococcus aureus | Gram-positive Bacteria | |||
| Escherichia coli | Gram-negative Bacteria | |||
| Candida albicans | Yeast | |||
| Aspergillus niger | Mold |
Experimental Workflow: Antimicrobial Activity Screening
Caption: Workflow for assessing the antimicrobial spectrum of the compound.
Conclusion and Future Directions
This technical guide provides a foundational strategy for the preliminary bioactivity assessment of this compound. Based on the established activities of related heterocyclic systems, a focused investigation into its anticancer and antimicrobial properties is a scientifically sound starting point. The outcomes of these initial screens will be instrumental in guiding further, more in-depth studies, including advanced mechanistic investigations, in vivo efficacy studies, and structure-activity relationship (SAR) optimization. The versatility of the pyrazolo[1,5-a]pyrazine scaffold suggests that this novel compound could be a valuable lead in the development of new therapeutic agents.
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrazine Compounds
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core mechanism of action of pyrazolo[1,5-a]pyrazine compounds and their close structural analogs, the extensively studied pyrazolo[1,5-a]pyrimidines. This document provides a synthesis of technical accuracy and field-proven insights, focusing on the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
The pyrazolo[1,5-a]pyrazine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. This designation stems from its remarkable versatility, allowing for structural modifications that can be fine-tuned to interact with a wide array of biological targets with high affinity and selectivity.[1] While this guide centers on the pyrazolo[1,5-a]pyrazine core, the wealth of research on the analogous pyrazolo[1,5-a]pyrimidine scaffold provides a robust framework for understanding the mechanistic underpinnings of this class of compounds. The primary mechanism through which these molecules exert their biological effects is the inhibition of protein kinases, key regulators of cellular signaling that are often dysregulated in diseases such as cancer.[2][3]
Part 1: The Core Mechanism - Competitive Inhibition of Protein Kinases
Pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives predominantly function as ATP-competitive inhibitors of protein kinases.[2] This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, adenosine triphosphate (ATP), from binding and subsequently blocking the phosphorylation of downstream target proteins. This disruption of cellular signaling cascades can lead to a variety of cellular responses, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[2]
The versatility of the pyrazolo[1,5-a]pyrazine scaffold allows for the introduction of diverse functional groups, which can be strategically modified to enhance binding affinity and selectivity for specific kinases.[2] Structure-activity relationship (SAR) studies have been instrumental in guiding these modifications to optimize the pharmacological properties of these compounds.[2]
Part 2: Key Kinase Targets and Associated Signaling Pathways
The therapeutic potential of pyrazolo[1,5-a]pyrazine and related compounds stems from their ability to target a range of protein kinases implicated in various diseases.
Tropomyosin Receptor Kinases (Trks)
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of Tropomyosin receptor kinase (Trk) inhibitors.[4][5] Trks are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in neuronal development and function.[4][5] However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins that drive the growth of various solid tumors.[4][5]
Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as the FDA-approved drugs Larotrectinib and Entrectinib, have demonstrated significant clinical efficacy in patients with NTRK fusion-positive cancers.[4][5] These inhibitors occupy the ATP-binding pocket of the Trk kinase domain, blocking downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation.
Caption: Inhibition of Trk signaling by pyrazolo[1,5-a]pyrazine compounds.
Janus Kinases (JAKs)
Pyrazolo[1,5-a]pyrazine compounds have also been identified as potent inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[6] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in autoimmune diseases and hematological malignancies.
Upon cytokine binding to their receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2] Pyrazolo[1,5-a]pyrazine-based JAK inhibitors block this cascade by competing with ATP for the JAK kinase domain, thereby preventing the phosphorylation of STATs and mitigating the inflammatory response or malignant cell proliferation.[6]
Caption: Inhibition of the JAK-STAT pathway by pyrazolo[1,5-a]pyrazine compounds.
Pim-1 Kinase
The serine/threonine kinase Pim-1 has emerged as an attractive therapeutic target in oncology due to its role in promoting cell survival and proliferation.[7][8] Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1.[7][8]
Pim-1 is constitutively active and its activity is primarily regulated at the transcriptional level.[7] It phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis. By inhibiting Pim-1, pyrazolo[1,5-a]pyrimidine compounds can suppress the phosphorylation of BAD, leading to increased apoptosis in cancer cells.[7][8]
Part 3: Experimental Protocols for Mechanistic Elucidation
A multi-faceted experimental approach is essential to rigorously define the mechanism of action of novel pyrazolo[1,5-a]pyrazine compounds. The following protocols represent a standard workflow for characterizing a potential kinase inhibitor.
Experimental Workflow
Caption: A typical experimental workflow for characterizing a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the pyrazolo[1,5-a]pyrazine compound required to inhibit 50% of the target kinase activity (IC50).
Principle: This assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods such as fluorescence, luminescence, or radioactivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrazine compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare a solution of the recombinant target kinase in assay buffer.
-
Prepare a solution of the kinase substrate and ATP in assay buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add a small volume (e.g., 5 µL) of the serially diluted compound to the wells. Include wells with vehicle control (DMSO) and no-enzyme control.
-
Add the kinase solution (e.g., 10 µL) to all wells except the no-enzyme control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 10 µL).
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Add the detection reagent according to the manufacturer's protocol (e.g., an antibody that recognizes the phosphorylated substrate).
-
Read the signal (e.g., fluorescence intensity) on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all data points.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
Objective: To confirm that the pyrazolo[1,5-a]pyrazine compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.
Principle: Western blotting is used to separate and identify proteins. By using an antibody specific to the phosphorylated form of the target's substrate, a decrease in phosphorylation can be observed in cells treated with the inhibitor.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the pyrazolo[1,5-a]pyrazine compound for a specified time. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Plot the normalized signal versus the inhibitor concentration.
-
Part 4: Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cell Viability EC50 (µM) | Target p-Substrate Inhibition (Cellular IC50, µM) |
| Pz-Cpd-001 | TrkA | 1.7[9] | 0.5 | 0.2 |
| Pz-Cpd-002 | JAK1 | 3.0[6] | 1.2 | 0.8 |
| Pz-Cpd-003 | Pim-1 | 45[7] | 2.5 | 1.0[7] |
Interpretation: A potent compound will exhibit a low biochemical IC50 value. The cellular EC50 for viability should be higher than the cellular IC50 for target inhibition, suggesting that the observed cytotoxicity is due to on-target effects. A close correlation between the biochemical and cellular potencies provides strong evidence for the proposed mechanism of action.
Conclusion
The pyrazolo[1,5-a]pyrazine scaffold and its close analogs are a rich source of potent and selective kinase inhibitors with significant therapeutic potential. A thorough understanding of their mechanism of action, achieved through a systematic and rigorous experimental approach, is paramount for their successful development as novel therapeutics. This guide provides a foundational framework for researchers to explore and characterize the intricate molecular interactions of this promising class of compounds.
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Physicochemical Profiling
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a profound understanding of its fundamental physicochemical properties. These characteristics—solubility, lipophilicity, ionization state, and stability—are not mere data points; they are the determinants of a compound's pharmacokinetic and pharmacodynamic behavior. This guide focuses on 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a molecule belonging to the tetrahydropyrazolo[1,5-a]pyrazine (THPP) class. The THPP scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core for developing potent therapeutic agents, including allosteric modulators and enzyme inhibitors.[1] Given the therapeutic potential of THPP derivatives, a rigorous and systematic approach to characterizing novel analogues like the title compound is paramount.
This document eschews a rigid, templated format in favor of a logical, causality-driven narrative. As a Senior Application Scientist, the objective is not just to present protocols but to elucidate the rationale behind them. We will explore both predictive computational methods and definitive experimental workflows, providing a comprehensive framework for the characterization of this compound.
Molecular and Structural Analysis
The foundational step in characterizing any novel compound is the unambiguous confirmation of its identity and structure. All subsequent physicochemical data is predicated on the certainty of the molecular structure.
1.1 Core Molecular Information
Based on its chemical name, the fundamental details of this compound are established:
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄O₂ | |
| Molecular Weight | 168.15 g/mol | |
| CAS Number | 1333508-96-5 |
1.2 Spectroscopic Structural Elucidation Workflow
A multi-technique spectroscopic approach is essential for structural confirmation. The workflow logically progresses from determining the molecular mass to mapping the connectivity and identifying functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for the structural elucidation of heterocyclic compounds.[2][3][4][5][6]
1.2.1 Mass Spectrometry (MS)
The initial step is to confirm the molecular weight. High-resolution mass spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the determination of the molecular formula.
-
Expected Result: A molecular ion peak [M+H]⁺ at m/z 169.0722, corresponding to the formula C₆H₉N₄O₂⁺. The fragmentation pattern can provide further structural clues.[7][8][9][10][11]
1.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The presence of the nitro group is particularly well-defined.
-
Expected Key Absorptions:
-
Asymmetric N-O Stretch: Strong absorption in the 1550-1475 cm⁻¹ region.[12][13][14][15]
-
Symmetric N-O Stretch: Strong absorption in the 1360-1290 cm⁻¹ region.[12][13][14][15]
-
C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=N/C=C Stretches: Absorptions in the 1650-1550 cm⁻¹ region, characteristic of the pyrazolopyrazine ring system.
-
1.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the molecule's carbon-hydrogen framework.[2][3]
-
¹H NMR: Will reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals would include those for the methyl group, the protons on the tetrahydropyrazine ring, and the proton on the pyrazole ring.
-
¹³C NMR: Will show the number of unique carbon environments. The carbon attached to the nitro group will likely be shifted downfield.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning protons to their corresponding carbons and mapping long-range correlations, confirming the overall connectivity of the bicyclic system and the positions of the substituents.
Predicted Physicochemical Properties (In Silico)
Before embarking on resource-intensive experimental work, in silico prediction tools provide valuable estimations of a compound's properties. These models use algorithms based on the molecule's structure to calculate properties like pKa, logP, and solubility.[16][17][18] Numerous software packages, such as ACD/Labs PhysChem Suite, SPARC, and various machine learning models, are available for these predictions.[16][17][19]
| Property | Predicted Value (Exemplary) | Significance in Drug Discovery | Prediction Methodology |
| pKa (most basic) | ~ 4.5 - 5.5 | Governs ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding. | Physics-based machine learning or fragment-based methods.[20][21][22][23] |
| logP | ~ 0.5 - 1.5 | Measures lipophilicity, a key determinant of membrane permeability, metabolism, and distribution (ADME properties).[24] | Atom-based or fragment-based additive models (e.g., ALOGPS, ClogP).[25][26] |
| Aqueous Solubility (logS) | ~ -2.0 to -3.0 (mg/mL) | Critical for absorption and formulation. Poor solubility is a major hurdle in drug development. | General Solubility Equations or machine learning models trained on large datasets.[19][27][28][29][30] |
Note: These values are estimations and require experimental validation. The presence of the nitro group and the specific arrangement of nitrogen atoms in the heterocyclic core significantly influence these properties.
Experimental Determination of Physicochemical Properties
This section provides field-proven, self-validating protocols for determining the critical physicochemical properties of this compound.
3.1 Aqueous Solubility
Causality: Solubility is the cornerstone of oral drug delivery. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Both kinetic and thermodynamic solubility measurements are vital.
3.1.1 Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)
This gold-standard method measures the equilibrium solubility of a compound.
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be prepared.
-
Calculation: The solubility is reported in units such as mg/mL or µM.
3.2 Lipophilicity (logP / logD)
Causality: Lipophilicity, the "greasiness" of a molecule, dictates its ability to cross biological membranes. The partition coefficient (logP for the neutral species) and the distribution coefficient (logD for all species at a given pH) are the standard measures.
3.2.1 Experimental Protocol: Shake-Flask for logD₇.₄
This method directly measures the partitioning of the compound between an aqueous and an organic phase.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (PBS at pH 7.4) and an immiscible organic phase (typically n-octanol). Presaturate each phase with the other by mixing and allowing them to separate.
-
Partitioning: Add a known amount of the compound to a vial containing known volumes of the presaturated n-octanol and aqueous buffer.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and organic layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logD is calculated as: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
3.3 Ionization Constant (pKa)
Causality: The pKa value defines the pH at which a molecule is 50% ionized. Since ionization drastically increases aqueous solubility and affects membrane permeability, knowing the pKa is non-negotiable.
3.3.1 Experimental Protocol: Potentiometric Titration
This method involves titrating the compound with an acid or base and monitoring the pH to determine the pKa.
Workflow Diagram:
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
This document provides a comprehensive guide for the synthesis of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthetic route is a multi-step process designed for clarity and reproducibility in a research laboratory setting. Each step is accompanied by a detailed protocol, mechanistic insights, and safety considerations.
Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The tetracyclic, partially saturated version of this scaffold, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, offers a three-dimensional structure that can be advantageous for binding to biological targets. The introduction of a methyl group at the 5-position and a nitro group at the 2-position can significantly influence the compound's physicochemical properties and biological activity. This guide outlines a plausible and logical synthetic pathway to access this specific derivative.
Overall Synthetic Strategy
The synthesis of this compound is proposed to proceed via a three-stage process, as illustrated in the workflow diagram below. This strategy begins with the synthesis of a key precursor, 3-amino-5-methylpyrazole, followed by the construction of the tetrahydropyrazine ring, and finally, the selective nitration of the pyrazole ring.
Application Note: Synthesis and Utility of Substituted 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines as Scaffolds for Kinase Inhibitor Discovery
Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their aberrant activity is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. A key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are known to bind to conserved regions of target families. The pyrazolo[1,5-a]pyrimidine scaffold and its bioisosteres, such as pyrazolo[1,5-a]pyrazine, have emerged as prominent privileged structures in kinase inhibitor design.[2][3][4] These nitrogen-rich heterocyclic systems often serve as bioisosteres of purines, enabling them to effectively compete with ATP for binding in the kinase hinge region.[3][5]
This application note provides a technical guide for researchers on the synthesis and application of a specific, functionalized building block: 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . We will detail a proposed synthetic route for this scaffold and provide a protocol for its subsequent elaboration into a putative kinase inhibitor. The methodologies and rationale described herein are designed to empower medicinal chemists and drug discovery scientists to leverage this versatile scaffold in their research programs.
Section 1: The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Core - A Privileged Scaffold
The pyrazolo[1,5-a]pyrazine core is a highly versatile and synthetically accessible scaffold.[1] Its reduced form, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core, offers additional advantages. The saturated piperazine ring introduces a three-dimensional character, which can improve physicochemical properties and provide vectors for substitution into solvent-exposed regions of the ATP binding pocket.
The core value of this scaffold lies in its ability to act as a "hinge-binder". The pyrazole nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine base of ATP. This anchoring interaction is fundamental to achieving high-potency inhibition.[6]
Figure 1: General binding mode of a THPP scaffold in a kinase ATP pocket.
Section 2: Proposed Synthesis of this compound
The target compound is not commercially available and requires a multi-step synthesis. The following workflow is proposed based on established methodologies for the synthesis of related heterocyclic systems.[7][8][9] The strategy involves the initial construction of the bicyclic core followed by regioselective nitration.
Figure 2: Proposed synthetic workflow for THPP-based kinase inhibitors.
Protocol 2.1: Synthesis of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (Intermediate B)
This protocol describes the construction of the core bicyclic system from a commercially available aminopyrazole.
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Acylation:
-
Dissolve 3-Methyl-1H-pyrazol-5-amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add chloroacetyl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction with saturated NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.
-
-
Intramolecular Cyclization & Reduction:
-
CAUTION: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Suspend LAH (4.0 eq) in anhydrous THF in a flame-dried, three-neck flask under nitrogen.
-
Dissolve the crude chloroacetamide intermediate from the previous step in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) for 8-12 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LAH in grams (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the title compound (Intermediate B) .
-
Protocol 2.2: Nitration of the Pyrazole Ring (Target Scaffold C)
Nitration of pyrazole rings can be achieved under various conditions. The electron-donating character of the fused piperazine ring is expected to direct nitration to the C2 or C3 position of the pyrazole.[10][11] Careful control of conditions is necessary to achieve mono-nitration.
Materials:
-
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (Intermediate B)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic anhydride (Ac₂O)
-
Ice
-
Sodium carbonate (Na₂CO₃), saturated solution
Procedure (Method 1: HNO₃/H₂SO₄):
-
Cool concentrated H₂SO₄ in a flask to 0 °C.
-
Add Intermediate B (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Cool the mixture to -5 °C to 0 °C.
-
Add a pre-cooled mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring progress by LC-MS.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Carefully neutralize the mixture with a saturated Na₂CO₃ solution until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to isolate This compound (Scaffold C) . Note: Isomer separation may be required.
Section 3: Application Protocol - Elaboration into a Putative Kinase Inhibitor
The synthesized scaffold C possesses a secondary amine at the N-6 position, which serves as a prime handle for derivatization. This allows for the introduction of various functionalities to probe different regions of the kinase ATP binding site. A common and effective strategy is amide bond formation to append an aryl or heteroaryl group.
Protocol 3.1: Amide Coupling with a Carboxylic Acid
This protocol details a standard amide coupling reaction using HATU as the coupling agent.
Materials:
-
Scaffold C (1.0 eq)
-
Desired carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Add a solution of Scaffold C (1.0 eq) in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by silica gel chromatography or preparative HPLC.
Data Presentation:
| Reagent (Carboxylic Acid) | Coupling Reagent | Base | Expected Product Yield (Crude) |
| 4-(trifluoromethyl)benzoic acid | HATU | DIPEA | >85% |
| 3-chloro-4-fluorobenzoic acid | HATU | DIPEA | >85% |
| Pyridine-4-carboxylic acid | HATU | DIPEA | >80% |
Section 4: Mechanism of Action and Target Engagement
The final elaborated inhibitor is designed to function as an ATP-competitive inhibitor. The pyrazolo[1,5-a]pyrazine core anchors the molecule in the hinge region, while the appended groups explore adjacent hydrophobic and solvent-exposed regions, conferring potency and selectivity for the target kinase.[6][12] The nitro and methyl groups on the pyrazole ring will occupy a hydrophobic pocket, with the nitro group potentially forming additional interactions. The group installed at the N-6 position can be tailored to target specific features of a given kinase, such as the DFG motif or the αC-helix.[13]
Figure 3: Putative binding interactions of a THPP-based kinase inhibitor.
Conclusion
The this compound scaffold is a valuable building block for the synthesis of novel kinase inhibitors. Its synthesis, while requiring multiple steps, relies on well-established chemical transformations. The protocols provided herein offer a robust pathway to access this scaffold and derivatize it into potential drug candidates. The inherent properties of the THPP core as a hinge-binder, combined with the synthetic tractability of the N-6 position, make this an attractive system for generating diverse libraries for kinase screening and lead optimization campaigns.
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Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Source: PubMed Central. URL: [Link]
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Title: From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Source: ACS Publications. URL: [Link]
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Title: Direct nitration of five membered heterocycles. Source: ResearchGate. URL: [Link]
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Title: Proposed approaches to 4,5,6,7‐tetrahydro‐pyrazolo[1,5‐a]pyrazines. Source: ResearchGate. URL: [Link]
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Title: An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Source: MDPI. URL: [Link]
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Title: Manipulating nitration and stabilization to achieve high energy. Source: Semantic Scholar. URL: [Link]
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Title: Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides Using a Modification of Ugi Condensation. Source: ACS Combinatorial Science. URL: [Link]
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Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Source: PubMed Central. URL: [Link]
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Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PubMed Central. URL: [Link]
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Title: New methods for the synthesis of substituted 4,5,6,7-tetrahydro[10][14][15]triazolo[1,5-a]pyrazines (microreview). Source: ResearchGate. URL: [Link]
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Title: Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators. Source: Chinese Journal of Pharmaceuticals. URL: [Link]
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Title: Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Source: Scribd. URL: [Link]
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Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: PubMed Central. URL: [Link]
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Title: Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Source: Springer. URL: [Link]
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Title: Synthesis of substituted pyrazines from N-allyl malonamides. Source: RSC Publishing. URL: [Link]
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Title: Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][10][11][15]triazines. Source: National Institutes of Health. URL: [Link]
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Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Source: MDPI. URL: [Link]
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-
Title: Synthesis of new pyrazolo[10][14][15]triazines by cyclative cleavage of pyrazolyltriazenes. Source: National Institutes of Health. URL: [Link]
-
Title: Structure-based design, synthesis, and study of pyrazolo[1,5-a][10][11][15]triazine derivatives as potent inhibitors of protein kinase CK2. Source: ResearchGate. URL: [Link]
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Title: Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. Source: Beilstein Archives. URL: [Link]
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Title: Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][10][11][15]triazine Derivatives as CDK2 Inhibitors. Source: PubMed. URL: [Link]
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Title: Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Source: National Institutes of Health. URL: [Link]
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Application Notes and Protocols for In Vitro Assay Development: 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and the diverse biological activities exhibited by its derivatives.[1][2] Compounds bearing this heterocyclic system have demonstrated significant potential as anticancer, antiviral, antifungal, and antiparasitic agents.[3] A frequently observed mechanism of action for this class is the inhibition of protein kinases, critical regulators of cellular processes.[4][5] The subject of this guide, 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine (referred to herein as "Compound X"), integrates this promising pyrazolo-pyrazine core with a nitroaromatic moiety.
The presence of the nitro group adds another layer of mechanistic complexity and potential. Nitroaromatic compounds are known to undergo redox transformations within biological systems, a property often linked to their therapeutic efficacy.[6] The electrochemical reduction of the nitro group can lead to the formation of reactive intermediates that may contribute to the compound's overall biological effect.[7]
Given the established activities of the pyrazolo[1,5-a]pyrimidine scaffold and the electrochemical nature of nitroaromatics, a logical starting point for characterizing Compound X is to hypothesize that it functions as an enzyme inhibitor, potentially targeting a kinase signaling pathway. This application note provides a comprehensive, multi-tiered strategy for developing robust in vitro assays to elucidate the mechanism of action of Compound X, beginning with broad biochemical screening and progressing to more specific cell-based functional assays. The protocols herein are designed to be self-validating systems, adhering to the principles of Good In Vitro Method Practices (GIVIMP).[8]
Part 1: Foundational Biochemical Assay - Screening for Kinase Inhibition
The initial step is to determine if Compound X inhibits enzyme activity. A generic, high-throughput kinase assay is an excellent starting point due to the prevalence of kinase inhibition among pyrazolo[1,5-a]pyrimidine derivatives.[4][5] We will use a luminescence-based assay that quantifies ATP consumption, a universal feature of kinase-catalyzed phosphorylation.
Principle of the Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction. A proprietary luciferase/luciferin system is used, where the luminescence generated is directly proportional to the ATP concentration. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal. This "add-mix-measure" format is highly amenable to high-throughput screening (HTS).
Workflow for Kinase Inhibition Screening
Caption: High-level workflow for the primary kinase inhibition screening assay.
Detailed Protocol: Kinase Activity Assay
1. Reagent Preparation:
- Compound X Stock: Prepare a 10 mM stock solution of Compound X in 100% DMSO.
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Rationale: This buffer composition provides a stable environment for most kinases, with Mg²⁺ as a critical cofactor.
- Kinase Solution: Dilute a representative kinase (e.g., Pim-1, a known target of this scaffold class[4]) in Kinase Buffer to a 2X working concentration. The optimal concentration should be determined empirically to consume 50-80% of the ATP in the reaction.
- Substrate/ATP Mix: Prepare a 2X solution containing the kinase's specific peptide substrate and ATP in Kinase Buffer. For initial screening, the ATP concentration should be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[9]
2. Assay Procedure (384-well plate format):
- Compound Plating: Create a 10-point, 3-fold serial dilution of Compound X in DMSO. Transfer 1 µL of each concentration to the assay plate. Include DMSO-only wells for no-inhibition (100% activity) controls and wells with a known potent inhibitor for positive control.
- Enzyme Addition: Add 10 µL of the 2X Kinase Solution to all wells.
- Pre-incubation: Mix the plate and incubate for 15 minutes at room temperature. Rationale: This step allows the compound to bind to the enzyme before the substrate is introduced, which is important for identifying time-dependent inhibitors.[10]
- Reaction Initiation: Add 10 µL of the 2X Substrate/ATP Mix to all wells to start the reaction.
- Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The reaction time should be within the linear range of product formation.
- Detection: Add 20 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®).
- Signal Stabilization: Incubate for 10 minutes at room temperature, protected from light.
- Data Acquisition: Read the luminescence signal using a plate reader.
3. Data Analysis:
- Calculate the percent inhibition for each concentration of Compound X using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
- Plot the percent inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Recommended Value | Rationale |
| Final DMSO Concentration | < 1% | Minimize solvent effects on enzyme activity. |
| ATP Concentration | ≤ Kₘ | Increases sensitivity for detecting competitive inhibitors.[9] |
| Enzyme Concentration | EC₅₀-EC₈₀ | Ensures a robust signal window for the assay. |
| Z'-factor | ≥ 0.5 | Indicates a high-quality, reliable assay suitable for HTS. |
Part 2: Cell-Based Assay - Probing a Cellular Signaling Pathway
A positive result in the biochemical assay necessitates validation in a cellular context. Cell-based assays provide crucial information on cell permeability, target engagement, and off-target effects.[11] If the initial screen identifies a kinase target (e.g., a kinase in the Akt/mTOR pathway), a corresponding cell-based assay measuring the phosphorylation of a downstream substrate is a logical next step.
Principle of the Assay
This protocol uses an in-cell Western assay (or similar immunoassay) to quantify the phosphorylation of a key downstream protein relative to the total amount of that protein. A decrease in the phosphorylation signal upon treatment with Compound X indicates inhibition of the upstream kinase in a live-cell environment.
Workflow for In-Cell Phospho-Protein Analysis
Caption: Workflow for a cell-based immunodetection assay to measure pathway inhibition.
Detailed Protocol: In-Cell Western for Phospho-Protein
1. Cell Culture and Treatment:
- Cell Seeding: Seed a relevant cancer cell line (e.g., PC-3 for a PI3K/Akt pathway assay) in a 96-well plate at a density that will result in an 80-90% confluent monolayer.
- Serum Starvation: Once attached, replace the growth medium with a low-serum (e.g., 0.1% FBS) medium and incubate for 16-24 hours. Rationale: This reduces basal pathway activation, creating a larger window for stimulation.
- Compound Treatment: Treat cells with a serial dilution of Compound X for 1-2 hours.
- Pathway Stimulation: Stimulate the pathway by adding a growth factor (e.g., IGF-1) for 15-30 minutes. Include unstimulated controls.
2. Immunodetection:
- Fixation and Permeabilization: Aspirate the medium and fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
- Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.
- Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of two primary antibodies: a rabbit anti-phospho-protein antibody and a mouse anti-total-protein antibody.
- Secondary Antibody Incubation: Wash the cells and incubate for 60 minutes with a cocktail of two species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
3. Data Acquisition and Analysis:
- Imaging: Wash the plate and image it on a two-channel infrared imaging system.
- Quantification: Quantify the fluorescence intensity in each channel for each well.
- Normalization: For each well, normalize the phospho-protein signal (e.g., 800 nm channel) to the total protein signal (e.g., 700 nm channel).
- IC₅₀ Determination: Plot the normalized phospho-signal against the log of Compound X concentration to determine the cellular IC₅₀.
| Parameter | Recommended Value | Rationale |
| Cell Confluency | 80-90% | Ensures a healthy, responsive cell monolayer. |
| Serum Starvation | 16-24 hours | Minimizes basal signaling to maximize the assay window. |
| Stimulation Time | 15-30 minutes | Captures the peak of phosphorylation for most pathways. |
| Antibody Validation | Required | Ensures specificity and minimal cross-reactivity. |
Part 3: Mechanistic Assay - Investigating Nitro-Redox Activity
The nitroaromatic functional group in Compound X suggests a potential redox-based mechanism of action.[6] It is crucial to investigate whether the compound can be reduced under biological conditions, as this may be linked to its activity. A cell-free nitroreductase assay can serve as a proxy for this potential.
Principle of the Assay
This assay uses a purified bacterial nitroreductase enzyme, which catalyzes the reduction of nitroaromatic compounds in the presence of a reducing cofactor like NADH or NADPH. The reaction is monitored by measuring the decrease in absorbance at 340 nm as the cofactor is consumed.
Detailed Protocol: Nitroreductase Activity Assay
1. Reagent Preparation:
- Assay Buffer: 50 mM Potassium Phosphate (pH 7.0).
- Cofactor Solution: 10 mM NADH or NADPH in Assay Buffer.
- Enzyme Solution: Purified nitroreductase (e.g., E. coli NfsA or NfsB) diluted in Assay Buffer.
- Compound X Solution: Serial dilutions of Compound X prepared in Assay Buffer.
2. Assay Procedure (UV-transparent 96-well plate):
- Plate Setup: In each well, add 150 µL of Assay Buffer, 20 µL of the Cofactor Solution, and 10 µL of the Compound X solution.
- Baseline Reading: Measure the absorbance at 340 nm (A₃₄₀) to get a baseline reading.
- Reaction Initiation: Add 20 µL of the Enzyme Solution to initiate the reaction.
- Kinetic Monitoring: Immediately begin reading the A₃₄₀ every 30 seconds for 10-15 minutes.
3. Data Analysis:
- For each concentration of Compound X, calculate the rate of NADH/NADPH oxidation (ΔA₃₄₀/min).
- Plot the reaction rate against the Compound X concentration to determine if it acts as a substrate for the nitroreductase. A concentration-dependent increase in the rate indicates that Compound X is being reduced by the enzyme.
| Parameter | Recommended Value | Rationale |
| Wavelength | 340 nm | Corresponds to the peak absorbance of NADH/NADPH. |
| pH | 7.0 | Optimal for many bacterial nitroreductases. |
| Controls | No-enzyme, No-compound | Essential for correcting for background cofactor degradation and compound absorbance. |
Conclusion and Forward Path
This application note outlines a logical, three-pronged approach to the initial in vitro characterization of this compound. By systematically progressing from broad biochemical screening to targeted cell-based assays and mechanistic studies, researchers can efficiently build a comprehensive profile of this novel compound. The data generated from these protocols will guide further optimization, target identification, and preclinical development, ultimately unlocking the therapeutic potential of this promising molecule. All assay development and validation should be conducted with rigorous adherence to established guidelines to ensure data integrity and reproducibility.[8][12]
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Application Notes & Protocols: Antimicrobial Activity Testing of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates urgent exploration of novel chemical entities capable of circumventing existing resistance mechanisms. Nitrogen-containing heterocyclic compounds represent a fertile ground for antibiotic discovery, with scaffolds like pyrazole and its fused derivatives demonstrating a wide spectrum of biological activities.[1][2][3][4] The compound of interest, 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, combines the pyrazolopyrazine core with a nitro group—a functional moiety known for its critical role in the bioactivity of numerous antimicrobial agents.[5]
This document provides a comprehensive suite of protocols for the systematic evaluation of the antimicrobial properties of this novel compound. It is designed for researchers in microbiology and drug development, offering a pathway from initial screening to in-depth characterization of its antimicrobial effects. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7]
Scientific Rationale & Mechanistic Hypothesis
The chemical architecture of this compound suggests a plausible mechanism of action rooted in the redox biochemistry of its nitroaromatic group.[8]
Hypothesized Mechanism of Action: Reductive Bioactivation
Nitroaromatic drugs often function as prodrugs that are inactive until the nitro group is reduced within the target microorganism.[9][10] This process is typically catalyzed by microbial nitroreductases, which are flavin-containing enzymes.[8]
-
Activation: The compound passively diffuses into the bacterial cell.
-
Reduction: Intracellular nitroreductases reduce the nitro group (—NO₂), consuming cellular reducing equivalents like NADH or NADPH.[9] This enzymatic reduction generates highly reactive, short-lived cytotoxic intermediates, such as nitroso (—NO) and hydroxylamine (—NHOH) species, and potentially nitro radical anions.[11][12]
-
Cellular Damage: These reactive intermediates can covalently bind to and damage critical macromolecules, including DNA, leading to strand breakage, impaired replication, and ultimately, cell death.[5][9]
This proposed mechanism, which is common to drugs like metronidazole, suggests that the compound may be particularly effective against anaerobic or microaerophilic bacteria, where the low oxygen tension favors the reductive activation pathway.[11] The following protocols are designed to test the compound's efficacy and elucidate the nature of its antimicrobial activity.
Experimental Workflow Overview
The evaluation of a novel antimicrobial agent follows a logical progression from broad screening to detailed characterization. This workflow ensures that resources are used efficiently, with foundational data from initial assays informing the design of more complex experiments.
Caption: Overall experimental workflow for antimicrobial evaluation.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Mueller-Hinton Agar (MHA)
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Reagents: Sterile saline (0.85% NaCl), Resazurin sodium salt solution (optional, for MIC visualization)
-
Equipment: 96-well microtiter plates, sterile petri dishes (100 mm or 150 mm), spectrophotometer, incubator (35°C ± 2°C), micropipettes, sterile swabs, inoculation loops, forceps, McFarland 0.5 turbidity standard.
-
Control Antibiotics: Ciprofloxacin (positive control, broad-spectrum), Vancomycin (Gram-positive control), Gentamicin (Gram-negative control).
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the test compound that visibly inhibits microbial growth, based on CLSI guidelines.[13][14][15]
A. Preparation of Compound Stock and Dilutions
-
Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO.
-
In a 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add an additional 100 µL of the stock solution to the first well of each row and mix thoroughly. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 100 µL from well 10.
-
Wells 11 and 12 will serve as controls.
B. Inoculum Preparation
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism.
-
Suspend the colonies in sterile saline.[16]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16][17] This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
C. Inoculation and Incubation
-
Inoculate each well (wells 1-11) with 10 µL of the final bacterial suspension.
-
Wells 1-10: Test compound at decreasing concentrations.
-
Well 11: Growth control (inoculum, no compound).
-
Well 12: Sterility control (broth only, no inoculum).
-
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
D. Interpretation of Results
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14]
-
The sterility control (well 12) should remain clear. The growth control (well 11) must be turbid.
-
The final concentration of DMSO should not exceed 1% and a solvent toxicity control should be run to ensure it does not inhibit bacterial growth.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[18][19][20]
A. Inoculum and Plate Preparation
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1B.[16]
-
Dip a sterile cotton swab into the standardized suspension, removing excess liquid by pressing it against the inside of the tube.[20]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[20]
-
Allow the plate to dry for 5-15 minutes.
B. Disk Application and Incubation
-
Prepare sterile filter paper disks (6 mm diameter) impregnated with a known amount of the test compound (e.g., 30 µg). A disk with the solvent (DMSO) alone must be used as a negative control.
-
Using sterile forceps, place the disks onto the agar surface, ensuring they are at least 24 mm apart.[17][20] Gently press each disk to ensure complete contact with the agar.
-
Place positive control antibiotic disks on the same plate for comparison.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
C. Interpretation of Results
-
Measure the diameter of the zone of complete growth inhibition (in mm) around each disk using a ruler or calipers.[17]
-
The size of the zone correlates with the susceptibility of the organism to the compound. Results are typically reported as Susceptible (S), Intermediate (I), or Resistant (R) by comparing zone diameters to established breakpoints for standard antibiotics, though for a novel compound, the diameter itself is the primary data point.[17]
| Compound | Load per Disk | Hypothetical Zone of Inhibition (mm) |
| S. aureus | ||
| 5-Methyl-2-nitro... | 30 µg | 18 |
| Ciprofloxacin | 5 µg | 25 |
| DMSO (Solvent) | 10 µL | 0 |
Advanced Characterization: MIC, MBC, and Time-Kill Kinetics
These subsequent assays provide deeper insight into the compound's antimicrobial profile, distinguishing between growth inhibition and cell killing, and characterizing the rate of bactericidal activity.
Caption: Logical relationship between key antimicrobial assays.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[21][22][23] This test is a direct extension of the MIC assay.
A. Procedure
-
Following the determination of the MIC (Protocol 1), select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each of these clear wells thoroughly.
-
Using a calibrated loop or pipette, subculture 10-100 µL from each clear well onto a fresh, antibiotic-free MHA plate.
-
Also, plate a sample from the positive growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
B. Interpretation of Results
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[21][23]
-
Bactericidal vs. Bacteriostatic: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.[13][23] If the MBC is much higher, the effect is considered bacteriostatic.
| Parameter | Hypothetical Value (µg/mL) |
| MIC | 16 |
| MBC | 32 |
| Ratio (MBC/MIC) | 2 |
| Interpretation | Bactericidal |
Protocol 4: Time-Kill Kinetics Assay
This dynamic assay measures the change in bacterial viability over time in the presence of the antimicrobial agent, providing insight into concentration- or time-dependent killing.[24][25][26]
A. Procedure
-
Prepare flasks or tubes containing CAMHB with the test compound at various concentrations based on its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug growth control.
-
Prepare a standardized inoculum as described in Protocol 1B and add it to each flask to achieve a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate all flasks at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[27]
-
Perform serial dilutions of the aliquot in sterile saline and plate onto MHA plates.
-
Incubate the plates for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
B. Data Analysis and Interpretation
-
Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum at a specific time point.[25][26]
-
Bacteriostatic activity is indicated by an inhibition of growth where the CFU/mL count remains relatively stable and does not drop significantly.
-
The shape of the curves can reveal whether the compound's killing effect is dependent on concentration (steeper slopes at higher concentrations) or time (killing continues as long as concentrations are above the MIC).
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 5.1 | 4.2 |
| 8 | 8.5 | 4.3 | <2.0 |
| 24 | 9.1 | <2.0 | <2.0 |
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Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Available at: [Link]
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Al-Abdullah, E. S., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Medicinal Chemistry. Available at: [Link]
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Al-Mousawi, A. M., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. BioMed Research International. Available at: [Link]
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Alvarez-Bercedo, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]
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Al-Masoudi, N. A., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Traczewski, M. M., et al. (2013). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology. Available at: [Link]
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Al-Orphaly, M. M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]
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Application Note: A High-Throughput Screening Workflow for the Identification of Novel Pyrazolo[1,5-a]pyrazine-Based Kinase Inhibitors
Abstract
The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of potent and selective kinase inhibitors.[1] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign for pyrazolo[1,5-a]pyrazine libraries. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. This guide details protocols for primary biochemical screening, hit confirmation and validation using orthogonal and cell-based assays, and a data analysis pipeline to triage hits effectively. By integrating best practices for quality control and data interpretation, this document serves as a complete blueprint for identifying and advancing novel kinase inhibitor candidates from large chemical libraries.
Introduction: The Rationale for Targeting Kinases with Pyrazolo[1,5-a]pyrazines
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] This makes them a major target class for therapeutic intervention. The pyrazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that serves as a versatile scaffold for developing small molecule kinase inhibitors. Its structure is amenable to extensive chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]
Notably, derivatives of this scaffold have been investigated as potent inhibitors of the Janus kinase (JAK) family, which are key mediators in inflammatory and immune responses.[1] Most small molecule kinase inhibitors act by competing with adenosine triphosphate (ATP) at its binding site in the kinase domain, and the pyrazolo[1,5-a]pyrazine structure is well-suited to form the necessary hydrogen bonds and hydrophobic interactions within this pocket.[1] Therefore, screening a diverse library of these compounds against a panel of kinases is a highly rational approach for discovering novel therapeutic leads.
Designing a Robust HTS Campaign
A successful HTS campaign is not merely about speed; it is about generating high-quality, actionable data. The foundation of this is meticulous assay design, rigorous quality control, and a logical hit triage cascade.
Assay Selection: Balancing Throughput, Sensitivity, and Biological Relevance
The choice of the primary screening assay is critical. For kinase targets, a variety of biochemical assay formats are available, each with distinct advantages and disadvantages. While traditional radiometric assays using 32P- or 33P-labeled ATP are considered a gold standard for their direct measurement of enzymatic activity, they are often avoided in primary HTS due to safety concerns and waste disposal issues.[5][]
Modern HTS campaigns favor non-radioactive, homogeneous ("mix-and-read") formats that are easily automated. Key technologies include:
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal. They are highly sensitive and less prone to interference from fluorescent compounds.[7]
-
Fluorescence-Based Assays: Technologies like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to detect phosphorylation.[8][9] LanthaScreen™ and Z'-LYTE™ are prominent examples of robust TR-FRET systems suitable for HTS.[8]
For our workflow, we will detail a luminescence-based assay due to its high signal-to-background ratio and robustness against compound interference.
The Imperative of Quality Control
To ensure the reliability of HTS data, stringent quality control metrics must be monitored. The Z'-factor is the most widely accepted statistical parameter for quantifying the suitability of an assay for HTS.[10][11]
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., uninhibited enzyme).
-
μn and σn are the mean and standard deviation of the negative control (e.g., fully inhibited enzyme or no enzyme).
An assay is considered excellent for HTS when its Z'-factor is ≥ 0.5 .[10] This indicates a large separation band between the positive and negative controls, providing confidence that hits can be reliably distinguished from noise.
The Hit Triage Funnel
A primary screen will inevitably identify numerous "active" compounds, many of which are false positives.[12] A multi-step validation process, or "triage funnel," is essential to eliminate these artifacts and focus resources on the most promising candidates.
Caption: Simplified JAK-STAT Signaling Pathway.
Hypothetical Screening Data
The table below illustrates sample data for a set of pyrazolo[1,5-a]pyrazine hits from a screen against JAK2, following the described triage workflow.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC₅₀ (nM) (ADP-Glo™) | Orthogonal IC₅₀ (nM) (TR-FRET Binding) | Cell-Based IC₅₀ (nM) (pSTAT3 Assay) |
| PZP-001 | 98.5 | 45 | 60 | 150 |
| PZP-002 | 95.2 | 80 | >10,000 | >10,000 |
| PZP-003 | 65.7 | 850 | 920 | 2,500 |
| PZP-004 | 99.1 | 25 | 35 | >10,000 |
Data Interpretation:
-
PZP-001: This is a high-quality hit. It shows strong activity in the primary screen, confirms potency in the dose-response assay, validates in the orthogonal binding assay, and demonstrates activity in a cellular context. This compound is a priority for further SAR studies.
-
PZP-002: This is a clear false positive. While potent in the primary activity assay, it shows no affinity in the binding assay, suggesting it interferes with the ADP-Glo™ detection system rather than inhibiting the kinase. This compound would be discarded. [12]* PZP-003: This is a valid but less potent hit. The data across all assays are consistent, but its weaker potency makes it a lower priority than PZP-001.
-
PZP-004: This compound is a "biochemical hit" that lacks cellular activity. It is potent and validated in vitro, but its inability to inhibit the target in cells (due to poor permeability, efflux, or other factors) makes it a poor candidate for further development without significant chemical modification.
Conclusion
The high-throughput screening of pyrazolo[1,5-a]pyrazine libraries is a powerful strategy for the discovery of novel kinase inhibitors. Success depends on a meticulously planned campaign that incorporates robust, automated assays, stringent quality control, and a logical, multi-step hit validation cascade. By progressing from primary biochemical screening to orthogonal validation and finally to cell-based assays of target engagement, researchers can effectively filter out artifacts and identify compounds with genuine therapeutic potential. The workflows and protocols described herein provide a comprehensive and trustworthy framework to guide scientists in this endeavor, ultimately accelerating the journey from library screen to lead compound.
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Pyrazolo[1,5-a]t[2][3][7]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. [Link]
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High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]
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High Throughput Screening: Methods and Protocols. ResearchGate. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
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High-throughput screening. Wikipedia. [Link]
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Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
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Application Note & Protocols: Strategic Functionalization of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine for Drug Discovery
An in-depth guide to the strategic functionalization of the 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold, designed for researchers and scientists in drug development.
Abstract
The pyrazolo[1,5-a]pyrimidine and its saturated analogue, tetrahydropyrazolo[1,5-a]pyrazine, represent privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] This document provides a detailed guide for the chemical functionalization of a key building block, this compound. We present a strategic analysis of the scaffold's reactivity, followed by validated, step-by-step protocols for three primary transformations: the reduction of the nitro group to a versatile amine, the direct C-H arylation of the pyrazole ring, and subsequent derivatization of the newly formed amine. These protocols are designed to be self-validating and are supported by mechanistic insights and characterization guidelines to empower researchers in the synthesis of novel compound libraries for drug discovery programs.
Introduction: The Strategic Value of the Tetrahydropyrazolo[1,5-a]pyrazine Core
The tetrahydropyrazolo[1,5-a]pyrazine scaffold is a three-dimensional, sp³-enriched structure that offers significant advantages in drug design. Its conformational rigidity and defined spatial arrangement of substituents are highly sought-after features for achieving potent and selective interactions with biological targets. The parent pyrazolo[1,5-a]pyrimidine system is found in numerous approved drugs and clinical candidates, highlighting its therapeutic relevance.[3]
Our focus, this compound, is a strategically designed starting material. The nitro group serves a dual purpose: it acts as a powerful electron-withdrawing group that modulates the reactivity of the pyrazole ring, and it is a synthetic handle that can be readily converted into a primary amine—one of the most versatile functional groups for library development. This guide provides the foundational chemistry required to unlock the potential of this scaffold.
Analysis of the Scaffold: A Roadmap to Functionalization
Understanding the inherent reactivity of the this compound core is critical for planning a successful synthetic campaign. The molecule presents several distinct sites for chemical modification, each with unique electronic and steric properties.
-
The Nitro Group (C2): This is the most prominent functional group. Its strong electron-withdrawing nature deactivates the pyrazole ring towards classical electrophilic aromatic substitution. However, it is an excellent precursor to a 2-amino group via reduction, which completely alters the electronic character of the ring and opens up a vast chemical space for derivatization.[4][5]
-
The Pyrazole C3-H Bond: This is the most acidic and sterically accessible C-H bond on the heterocyclic core. Modern transition-metal-catalyzed C-H functionalization reactions offer a direct route to forge new C-C or C-heteroatom bonds at this position, bypassing the need for traditional pre-functionalization steps like halogenation.[6][7]
-
The Tetrahydropyrazine N5-H Bond: The secondary amine in the saturated ring can be a site for N-alkylation or N-acylation. This position allows for the introduction of substituents that can modulate physicochemical properties such as solubility and membrane permeability.
-
The Methyl Group (C5): While typically less reactive, this group can be a site for late-stage functionalization under more forcing conditions, although this is outside the scope of this initial guide.
Caption: Key reactive sites for the functionalization of the scaffold.
Core Functionalization Protocols
Protocol A: Reduction of the C2-Nitro Group
Principle: The conversion of the electron-withdrawing nitro group to an electron-donating amino group is arguably the most powerful initial transformation for this scaffold. The resulting 2-amino derivative is a key intermediate for building compound libraries via amide coupling, sulfonylation, reductive amination, and other reactions. Catalytic hydrogenation is a clean, high-yielding, and widely used method for this purpose.[8] The reaction proceeds by the transfer of hydrogen from the catalyst surface to the nitro group, sequentially forming nitroso and hydroxylamine intermediates before yielding the final amine.[5]
Caption: General workflow for the catalytic hydrogenation of the nitro group.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent. A mixture of methanol (MeOH) and ethyl acetate (EtOAc) (1:1, ~0.1 M concentration) is a good starting point.
-
Catalyst Addition: Carefully add Palladium on carbon (10% w/w, 0.05 - 0.10 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (after evacuating and backfilling with H₂ three times). For larger scales, a Parr hydrogenation apparatus is recommended.
-
Reaction: Stir the suspension vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-16 hours). The product will have a significantly lower Rf on silica gel and will show the expected mass.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine, which is often pure enough for subsequent steps. If necessary, purification can be achieved by column chromatography on silica gel.
Self-Validation:
-
LC-MS: Confirm the mass of the product (M+H)⁺.
-
¹H NMR: Observe the disappearance of the aromatic proton signals characteristic of the nitro-substituted ring and the appearance of a new broad singlet corresponding to the -NH₂ protons.
Protocol B: Palladium-Catalyzed C3-H Arylation
Principle: Direct C-H activation is a powerful strategy for forming C-C bonds that avoids the lengthy synthesis of organometallic reagents.[6] For the pyrazole core, the C3 position is often the most reactive site for palladium-catalyzed C-H functionalization. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the pyrazole and a base assists in removing the C3 proton. This is followed by reductive elimination to form the C-C bond and regenerate the catalyst.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried vial, combine this compound (1.0 eq), the aryl halide (e.g., 4-bromotoluene, 1.2 eq), Pd(OAc)₂ (0.05 eq), a suitable ligand (e.g., SPhos, 0.10 eq), and a base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene (~0.2 M).
-
Reaction: Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the desired product mass.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the C3-arylated product.
Self-Validation:
-
¹H NMR: The proton signal corresponding to the C3-H will disappear. New signals corresponding to the introduced aryl group will be present.
-
2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect correlation between the protons of the newly introduced aryl group and the C4-methylene protons of the pyrazine ring can definitively confirm C3 regioselectivity.
| Aryl Halide | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | K₂CO₃ | 110 | 18 | 75 |
| 1-Bromo-4-methoxybenzene | Cs₂CO₃ | 100 | 16 | 82 |
| 2-Chloropyridine | K₃PO₄ | 120 | 24 | 61 |
| Caption: Representative conditions and yields for C3-H arylation. |
Protocol C: Derivatization of the 2-Amino Intermediate
Principle: The 2-amino group obtained from Protocol A is a nucleophilic handle ideal for diversification. Amide bond formation and sulfonylation are two of the most common and robust reactions used in medicinal chemistry to explore the structure-activity relationship (SAR) of a new scaffold.
Caption: Diversification pathways from the key 2-amino intermediate.
C1: Amide Coupling Protocol
-
Setup: To a solution of the 2-amino intermediate (1.0 eq) and a carboxylic acid (1.1 eq) in dimethylformamide (DMF, ~0.2 M), add HATU (1.2 eq).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir the mixture at room temperature.
-
Reaction & Monitoring: Monitor by LC-MS until the starting amine is consumed (1-4 hours).
-
Work-up & Purification: Dilute the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or preparative HPLC.
C2: Sulfonylation Protocol
-
Setup: Dissolve the 2-amino intermediate (1.0 eq) in dichloromethane (DCM, ~0.2 M) and cool to 0 °C.
-
Base & Reagent Addition: Add pyridine or triethylamine (TEA, 1.5 eq) followed by the dropwise addition of a sulfonyl chloride (1.1 eq).
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir until complete by LC-MS (1-3 hours).
-
Work-up & Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Summary & Outlook
The protocols detailed in this application note provide a robust and versatile platform for the functionalization of the this compound scaffold. By leveraging a key nitro-to-amine reduction and modern C-H activation techniques, researchers can rapidly generate a diverse array of analogues. The strategic combination of these methods allows for systematic exploration of the chemical space around this privileged core, accelerating the identification of novel candidates for drug development programs.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry (ACS Publications). [Link]
-
Reduction of electron-rich nitro heteroarenes; A comprehensive review. ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central. [Link]
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Application Notes and Protocols for the Quantification of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Introduction
5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound of interest in drug discovery and development, potentially as a key intermediate in the synthesis of pharmacologically active agents.[1] Accurate and reliable quantification of this analyte in various matrices, from bulk drug substance to complex biological fluids, is paramount for pharmacokinetic, toxicokinetic, and quality control studies. This document provides detailed application notes and validated protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3]
The presence of a nitroaromatic chromophore in the structure suggests strong ultraviolet (UV) absorbance, making High-Performance Liquid Chromatography (HPLC) with UV detection a suitable technique for quantification, particularly for drug substance and formulation analysis. For bioanalytical applications requiring high sensitivity and selectivity to measure low concentrations in complex biological matrices like plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4][5] This guide will detail protocols for both HPLC-UV and LC-MS/MS, providing a comprehensive toolkit for the robust quantification of this compound.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is critical for method development. Based on its parent structure, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and the addition of a methyl and a nitro group, we can infer key characteristics that will influence our analytical strategy.
| Property | Predicted Value/Characteristic | Implication for Analytical Method Development |
| Molecular Formula | C7H9N5O2 | --- |
| Molecular Weight | 195.18 g/mol | |
| Polarity | Moderately polar | Influences choice of chromatographic column and mobile phase composition. A reverse-phase C18 or Phenyl-Hexyl column is a good starting point. |
| UV Absorbance | Strong absorbance expected due to the nitroaromatic group. | Enables sensitive detection by HPLC-UV. Wavelength of maximum absorbance (λmax) should be determined experimentally. |
| Ionizability | The pyrazine and pyrazole rings contain basic nitrogen atoms, making the molecule suitable for positive ion mode mass spectrometry. | Favorable for developing a sensitive LC-MS/MS method using electrospray ionization (ESI). |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile. | Facilitates preparation of stock and working standard solutions. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application: This method is ideal for the quantification of this compound in drug substance, in-process control samples, and formulated drug products where the analyte concentration is relatively high and the matrix is less complex.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water with formic acid, is chosen to ensure good peak shape and resolution. Formic acid is added to control the ionization state of the analyte and improve chromatographic performance. The UV detection wavelength should be set at the determined λmax of the nitroaromatic chromophore to achieve maximal sensitivity.
Experimental Workflow: HPLC-UV Quantification
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determine λmax (e.g., 254 nm as a starting point)[6] |
4. Preparation of Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Method Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. |
| Linearity | R² ≥ 0.999 for the calibration curve. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |
| Range | The range over which the method is linear, accurate, and precise. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate variations in parameters (e.g., pH, column temperature, flow rate).[7] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Application: This method is essential for the quantification of this compound in complex biological matrices such as plasma, serum, and urine, where high sensitivity and selectivity are required to overcome matrix effects.[8][9]
Causality Behind Experimental Choices
LC-MS/MS provides superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[5] Electrospray ionization in positive ion mode is chosen due to the presence of basic nitrogen atoms in the analyte's structure. A stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[7] Sample preparation is crucial to remove proteins and phospholipids that can cause ion suppression.[10][11] Protein precipitation is a simple and effective initial cleanup step.
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma)
2. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for rapid elution and separation from matrix components. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and IS. e.g., Analyte: [M+H]+ → Product ion; IS: [M+H]+ → Product ion |
| Source Parameters | Optimize for maximal signal (e.g., capillary voltage, source temperature, gas flows). |
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
5. Method Validation (in accordance with FDA/ICH Bioanalytical Method Validation Guidelines): A full validation should be performed to ensure the reliability of the bioanalytical data.
| Validation Parameter | Acceptance Criteria |
| Selectivity & Matrix Effect | No significant interfering peaks at the retention time of the analyte and IS. Matrix factor should be consistent. |
| Calibration Curve | At least 6 non-zero standards, with R² ≥ 0.99. |
| Accuracy & Precision | Within-run and between-run precision (RSD) ≤ 15% (20% at LLOQ) and accuracy (RE) within ±15% (±20% at LLOQ). |
| Recovery | Consistent and reproducible extraction recovery. |
| Stability | Analyte stability established under various conditions (bench-top, freeze-thaw, long-term storage).[12] |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the specific requirements of the analysis.[4] For routine analysis of bulk drug and formulated products, the presented HPLC-UV method offers a robust and reliable solution. For bioanalytical studies requiring high sensitivity and selectivity in complex matrices, the LC-MS/MS method is the gold standard. Both protocols provided are based on sound scientific principles and, when fully validated, will yield accurate and reproducible data to support drug development programs.
References
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Retrieved from [Link]
- Google Patents. (n.d.). CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
-
National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. Retrieved from [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]
-
ResearchGate. (2024, July 1). Functionalization of Position 7 of Pyrazolo[1,5- a ]pyrazines. Retrieved from [https://www.researchgate.net/publication/380721862_Functionalization_of_Position_7_of_Pyrazolo15-a]pyrazines]([Link])
-
National Institutes of Health. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. Retrieved from [Link]
-
MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
YouTube. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Retrieved from [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. Retrieved from [Link]
-
ResearchGate. (2025, November 4). Chemical properties of the 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6-carbaldehyde and its derivatives. Retrieved from [https://www.researchgate.net/publication/281446709_Chemical_properties_of_the_5-methyl-7-phenyl-47-dihydro-124-triazolo-15-a]pyrimidin-6-carbaldehyde_and_its_derivatives]([Link])
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Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The pyrazolo[1,a]pyrazine core is a valuable scaffold in medicinal chemistry, yet its synthesis can be challenging, often plagued by issues of regioselectivity and low yields when using traditional methods.
This center is structured in a question-and-answer format to directly address the critical issues you may encounter. We will focus on a modern, flexible, and regiocontrolled strategy, while also addressing common pitfalls of older synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Troubleshooting the Modern Regiocontrolled Synthesis
The most robust and flexible modern route involves a four-step sequence starting from commercially available pyrazoles. This method was developed to overcome the low yields and hazardous reagents associated with older strategies.[1] The general workflow is outlined below.
Caption: Modern four-step workflow for pyrazolo[1,5-a]pyrazine synthesis.
Question 1: My initial N-alkylation of the pyrazole is giving poor yields or the wrong regioisomer. What's going wrong?
Answer: This is a critical step that dictates the final regiochemistry. The goal is to alkylate the N-1 position of the pyrazole ring. Poor yields or incorrect regioisomer formation (N-2 alkylation) typically stem from the choice of base and reaction conditions.
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The Causality: The regioselectivity of pyrazole alkylation is highly dependent on the reaction conditions. Using a strong base like sodium hydride (NaH) deprotonates the pyrazole, forming an ambident nucleophile. In polar aprotic solvents like DMF, this favors alkylation at the more sterically accessible N-1 position, which is desired. Using weaker bases or protic solvents can lead to mixtures.
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Troubleshooting & Optimization:
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Check Your Base: Ensure you are using a strong, non-nucleophilic base. Sodium hydride (NaH) is the preferred choice. Ensure it is fresh and not passivated.
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Solvent is Key: Use a polar aprotic solvent such as DMF or THF. This helps to solvate the sodium cation from NaH, leaving a "naked" pyrazole anion that reacts predictably.
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Temperature Control: Perform the deprotonation at 0 °C before adding the alkylating agent (e.g., 2-bromo-1,1-diethoxyethane). After addition, allow the reaction to slowly warm to room temperature. This prevents side reactions.
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Purity of Starting Materials: Ensure your pyrazole is dry. Water will quench the NaH, leading to incomplete deprotonation and low yields.
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| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Strong, non-nucleophilic base ensures complete deprotonation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvent favors desired N-1 alkylation. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side product formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of NaH by atmospheric moisture. |
Question 2: The Vilsmeier-Haack formylation to create the pyrazole-5-aldehyde is inefficient. How can I improve the yield?
Answer: The Vilsmeier-Haack reaction is used to install an aldehyde group regioselectively at the C-5 position of the N-1 alkylated pyrazole. Low yields are often due to incomplete reaction or decomposition of the Vilsmeier reagent.
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The Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile. The reaction proceeds via electrophilic aromatic substitution. The success of this step depends on the formation of an active reagent and ensuring the pyrazole substrate is sufficiently nucleophilic.
-
Troubleshooting & Optimization:
-
Reagent Order and Temperature: The Vilsmeier reagent must be pre-formed at a low temperature. Add phosphorus oxychloride (POCl₃) dropwise to anhydrous DMF at 0 °C and stir for 30-60 minutes before adding your pyrazole substrate.
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Reaction Temperature: After adding the pyrazole, the reaction typically requires heating. An oil bath temperature of around 80-90 °C is often optimal. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
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Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water violently reacts with both POCl₃ and the Vilsmeier reagent, destroying them and halting the reaction.
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Stoichiometry: Ensure you are using a slight excess of the Vilsmeier reagent (typically 1.5 to 2.0 equivalents relative to the pyrazole).
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Question 3: I am struggling with the final deprotection and cyclization step. My yields are low and I see a complex mixture of products.
Answer: This is the key ring-forming step and requires careful control of acidity and temperature. This step involves the acid-catalyzed removal of the acetal protecting group, followed by an intramolecular condensation of the resulting amino group onto the newly formed aldehyde, which then cyclizes to form the pyrazine ring.[1]
-
The Causality: The reaction is a delicate balance. You need conditions acidic enough to hydrolyze the acetal but not so harsh that they cause decomposition of the starting material or product. The subsequent intramolecular cyclization is typically driven by heat.
Caption: Key mechanism for the final ring-forming step.
-
Troubleshooting & Optimization:
-
Choice of Acid: A mixture of acetic acid and water is often effective. Trifluoroacetic acid (TFA) can also be used for more stubborn substrates, but start with milder conditions.
-
Solvent: Acetic acid often serves as both the solvent and the acid catalyst.[2]
-
Temperature and Time: This step usually requires reflux temperatures to drive the cyclization and dehydration. Monitor the reaction closely by TLC or LC-MS. A typical reaction time is 2-4 hours.
-
Work-up Procedure: After the reaction is complete, carefully neutralize the acid before extraction. Pouring the cooled reaction mixture into a saturated solution of sodium bicarbonate is a standard procedure.
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Part 2: Troubleshooting Traditional Synthetic Routes
Question 4: I am using an older method starting from a pyrazine precursor via N-aminopyrazinium salts, and my yields are extremely low. Can this be improved?
Answer: Yes, this is a known and significant challenge with this synthetic approach. The literature confirms that strategies building the pyrazole ring from a pyrazine precursor often suffer from low yields.[1]
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The Causality: These methods often involve the intermolecular reaction of N-aminopyrazinium salts with alkynes. The N-amination of pyrazines can be inefficient, and the subsequent cycloaddition reaction often has poor regioselectivity and is low-yielding. Intramolecular variants using gold or silver catalysts exist but can be expensive and sensitive.
-
Potential Improvements (Proceed with Caution):
-
Optimize N-amination: The formation of the N-aminopyrazinium salt is crucial. Ensure your aminating agent (e.g., hydroxylamine-O-sulfonic acid) is fresh and the reaction is run under optimal pH and temperature conditions.
-
Increase Reagent Concentration: For bimolecular reactions, Le Chatelier's principle applies. Using a higher concentration of reactants can sometimes improve yields, but may also increase side product formation.
-
Consider Alternative Catalysts: If using a metal-catalyzed intramolecular cyclization, screen different catalysts and ligands. Gold- and silver-catalyzed variants have been reported.[1]
-
Strong Recommendation: If possible, switching to the modern, multi-step but more reliable synthesis starting from a pyrazole precursor is highly recommended for better yields, scalability, and regiocontrol.[1]
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Part 3: General Issues
Question 5: My final product is impure after work-up. What are common purification strategies?
Answer: Purification is essential to obtain a high-quality final product. The choice of method depends on the nature of the impurities and the physical properties of your compound.
-
Common Impurities:
-
Unreacted starting materials (pyrazole-5-aldehyde).
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Partially reacted intermediates (e.g., the hydrolyzed but non-cyclized product).
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Polymerization products from harsh acidic conditions.
-
-
Effective Purification Techniques:
-
Column Chromatography: This is the most common and effective method. Use silica gel as the stationary phase. A good starting point for the mobile phase is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of your crude product. A detailed patent describes using silica gel column chromatography for purification of a related derivative.[3]
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Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the product is soluble when hot but insoluble when cold), recrystallization is an excellent method for removing minor impurities and can be scaled up easily.
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Acid-Base Extraction: If your product has a basic nitrogen that is not present in the main impurities, you can perform an acid-base wash during the work-up. Dissolve the crude material in an organic solvent, wash with dilute acid (e.g., 1M HCl) to extract your product into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and re-extract your pure product.
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Detailed Experimental Protocol: Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazine
Adapted from J. Org. Chem. 2017, 82, 19, 10145–10152.[1]
Step 1: N-1 Alkylation of Pyrazole
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To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF.
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Cool the flask to 0 °C in an ice bath.
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Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
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Add the substituted pyrazole (1.0 eq.) solution in DMF dropwise.
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Stir the mixture at 0 °C for 30 minutes.
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Add 2-bromo-1,1-diethoxyethane (1.1 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction carefully with saturated aqueous NH₄Cl solution.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
Step 2: Vilsmeier-Haack Formylation
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To a flame-dried flask under argon, add anhydrous DMF and cool to 0 °C.
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Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise and stir at 0 °C for 30 minutes.
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Add the N-1 alkylated pyrazole (1.0 eq.) from Step 1.
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Heat the reaction mixture to 85 °C and stir for 2-4 hours, monitoring by TLC.
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Cool the mixture to room temperature and pour it onto crushed ice.
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Neutralize with a saturated NaHCO₃ solution.
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Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Step 3 & 4: Acetal Deprotection and Cyclization
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Dissolve the pyrazole-5-aldehyde intermediate (1.0 eq.) from Step 2 in a mixture of glacial acetic acid and water (e.g., 4:1 v/v).
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Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor completion by LC-MS.
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Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid.
-
Carefully add a saturated NaHCO₃ solution to neutralize the residue.
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Extract the final pyrazolo[1,5-a]pyrazine product with dichloromethane or ethyl acetate.
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Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization to yield the final product.
References
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McGrath, M. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(19), 10145–10152. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines Using Pyrazine-2-sulfonyl Chloride. BenchChem.
-
Abdel-Wahab, B. F., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29335-29364. [Link]
-
Fahim, A. M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Ivachtchenko, A. V., et al. (2014). Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides Using a Modification of Ugi Condensation. ACS Combinatorial Science, 16(8), 437-440. [Link]
-
Rassias, G., et al. (2018). Straightforward Synthesis of Functionalized 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines – Important Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2018(45), 6299-6312. [Link]
-
Organic Chemistry Portal. (2017). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(10), 2708. [Link]
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Hass, J., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 27(23), 8527. [Link]
-
Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 225-267. [Link]
-
ResearchGate. (2025). Pyrazolo[1,5-a][1][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. [Link]
-
Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 225-267. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(10), 2708. [Link]
-
Dömling, A. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1076-1093. [Link]
- Google Patents. (2021).
-
Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]
-
Molbase. (n.d.). Synthesis of 4,5-dihydro-7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. Retrieved January 20, 2026, from [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(23), 7356. [Link]
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Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(2), 434. [Link]
-
Fathalla, O. A., et al. (2003). Facile synthesis of fused pyrazolo[1,5-a]pyrimidinepyrazolo [1,5-a]triazines and N-sulphonamidopyrazoles as antiinflammatory. Acta Poloniae Pharmaceutica, 60(1), 51-60. [Link]
-
Sharma, S., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(10), 1289-1311. [Link]
-
Das, S., et al. (2024). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Welcome to the technical support guide for the purification of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.
I. Understanding the Molecule: Key Purification Challenges
This compound is a heterocyclic compound with a structure that presents distinct purification challenges. Its polarity, potential for isomerization, and the presence of a nitro group necessitate carefully optimized purification strategies. The tetrahydropyrazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as inhibitors for therapeutic targets like the Hepatitis B Virus (HBV) Core Protein and HIV-1 integrase.[1]
The primary challenges in purifying this molecule often revolve around:
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Removal of structurally similar impurities: Side products from synthesis can have polarities and chemical properties very close to the target compound, making separation difficult.
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Potential for degradation: The nitro group can be susceptible to reduction, and the overall structure may have limited stability under harsh pH or temperature conditions.
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Intramolecular cyclization: A notable challenge with related structures is the potential for intramolecular reactions, such as an aza-Michael reaction, which can lead to the formation of inactive cyclic byproducts, especially under basic conditions.[2]
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the purification of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | 1. Inadequate Separation: Co-elution of impurities with similar polarity. 2. On-Column Degradation: The compound may be sensitive to the stationary phase (e.g., silica gel). 3. Incorrect Solvent System: The chosen mobile phase does not provide sufficient resolution. | 1. Optimize Chromatography: a. Gradient Elution: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). b. Alternative Stationary Phase: Consider using neutral or deactivated alumina, or reversed-phase (C18) silica if the compound is sufficiently polar. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for polar compounds.[3] 2. Purity Analysis: Utilize analytical techniques like HPLC-MS and NMR to identify the impurities and guide further purification steps.[2] |
| Product Degradation During Purification/Workup | 1. pH Instability: Exposure to strong acids or bases can lead to decomposition or side reactions. For instance, basic conditions can promote intramolecular cyclization in similar structures.[2] 2. Thermal Instability: Prolonged heating during solvent evaporation can cause degradation. | 1. Maintain Neutral pH: Use a mild workup, such as washing with saturated sodium bicarbonate and brine. Avoid strong acids or bases unless necessary for salt formation. 2. Temperature Control: Concentrate fractions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at ≤ 40°C). |
| Formation of an Unexpected Isomer or Byproduct | 1. Intramolecular Cyclization: As seen in related vinyl sulfone pyrazole derivatives, intramolecular reactions can occur, leading to cyclic byproducts.[2] This is a significant consideration if the synthesis involves reactive functional groups. 2. Nitro Group Reduction: The presence of reducing agents or certain catalysts can lead to the reduction of the nitro group to an amino group. | 1. Reaction Condition Control: If cyclization is suspected, re-evaluate the reaction and workup conditions. Performing reactions at lower temperatures and under inert atmospheres can minimize side reactions.[2] 2. Careful Reagent Selection: Ensure that reagents used in the workup and purification are not capable of reducing the nitro group. |
| Poor Crystallization/Oiling Out | 1. Residual Impurities: Even small amounts of impurities can inhibit crystal formation. 2. Inappropriate Solvent System: The chosen solvent(s) may not be suitable for inducing crystallization. 3. Supersaturation Issues: The solution may be too concentrated or cooled too quickly. | 1. High Purity Starting Material: Ensure the material is of high purity (>95% by HPLC) before attempting crystallization. 2. Systematic Solvent Screening: Screen a variety of solvents with differing polarities (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) and solvent/anti-solvent systems. 3. Controlled Crystallization: a. Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator. b. Seeding: Introduce a small crystal of the pure compound to induce crystallization. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often a highly effective method for purifying polar heterocyclic compounds like this one.[4] A typical starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile or methanol in water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. For larger scale purification, normal phase flash chromatography on silica gel can be used, but care must be taken to select an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to achieve good separation from closely related impurities.
Q2: My compound appears to be unstable on silica gel. What are my alternatives?
A2: If you observe streaking, tailing, or loss of material during silica gel chromatography, it's likely that the acidic nature of the silica is causing degradation. In such cases, consider the following alternatives:
-
Neutral Alumina: This is a less acidic stationary phase that can be a good alternative.
-
Deactivated Silica: You can deactivate silica gel by pre-treating the column with a small amount of a base, such as triethylamine (typically 0.1-1% in the mobile phase), to neutralize the acidic sites.
-
Reversed-Phase Chromatography: As mentioned, RP-HPLC or reversed-phase flash chromatography is an excellent alternative that avoids the issues associated with acidic silica.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential for unambiguous confirmation:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity level of >98% is often desired for biological testing.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and ensuring the absence of significant impurities.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Q4: I'm having trouble crystallizing the final compound. What can I do?
A4: If your compound is reluctant to crystallize, first ensure it is of the highest possible purity. If it still fails to crystallize, consider converting it to a salt. Given the basic nitrogen atoms in the pyrazine ring, forming a salt with an acid like hydrochloric acid or trifluoroacetic acid can often induce crystallinity and improve handling and stability.[2]
IV. Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, non-polar mobile phase (e.g., 100% hexanes or dichloromethane).
-
Loading: Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal gradient will need to be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purity Analysis by RP-HPLC
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with 5-10% B, ramp up to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength determined by a UV scan of the compound).
-
Injection Volume: 10 µL of a ~1 mg/mL solution in methanol or acetonitrile.
V. Visualizing the Purification Workflow
Caption: A general workflow for the purification and validation of this compound.
VI. References
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Retrieved from
-
Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. (n.d.). PMC. Retrieved from
-
Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. (n.d.). AFIN-TS. Retrieved from
-
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | Research Chemical. (n.d.). Benchchem. Retrieved from
Sources
Side product analysis in 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine synthesis
Technical Support Center: Side Product Analysis in Heterocyclic Synthesis
Focus Molecule: 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine and pyrazine cores are foundational in medicinal chemistry, serving as key building blocks for developing novel therapeutics, including kinase inhibitors and antiviral agents.[1][2][3][4]
Achieving high purity is critical for the reliability of downstream biological assays and drug development processes. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you identify, characterize, and mitigate the formation of common side products during your synthesis.
Frequently Asked Questions (FAQs)
Question 1: My reaction yield is consistently low, and the crude product shows multiple spots on TLC. What are the most common causes?
Answer: Low yields in heterocyclic synthesis are often multifactorial. A systematic approach is the most effective way to troubleshoot this issue.[5] Key areas to investigate include:
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Suboptimal Reaction Conditions: Temperature, reactant concentration, and reaction time are critical variables. The formation of the tetrahydropyrazolo[1,5-a]pyrazine core involves a cyclocondensation reaction which can be sensitive to thermal degradation if heated for too long or at too high a temperature. We recommend setting up a small-scale reaction matrix to optimize these parameters.
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Purity of Starting Materials: Impurities in your initial pyrazole or piperazine synthons can introduce competing side reactions. For instance, an isomeric impurity in a starting material will inevitably lead to an isomeric side product. Always verify the purity of starting materials by NMR or LC-MS before commencing the synthesis.
-
Atmospheric Contamination: Many condensation reactions are sensitive to moisture, which can hydrolyze reactive intermediates or starting materials. If you are using strong bases or organometallic reagents, an inert atmosphere (Nitrogen or Argon) is essential to prevent quenching and degradation.[5]
-
Product Instability: The desired product itself might be unstable under the reaction conditions or during the workup phase (e.g., strong acid/base washes). Monitor the reaction progress by TLC or LC-MS; if you observe the product spot appearing and then diminishing over time, it indicates degradation.[5]
Question 2: My LC-MS analysis shows a major peak with the correct mass for my product, but also a significant secondary peak with the exact same mass. What is the likely identity of this impurity?
Answer: The presence of an impurity with an identical mass strongly suggests the formation of a positional isomer . This is a very common issue in the synthesis of substituted heterocyclic systems. Depending on your specific synthetic route, the substitution pattern on the pyrazole or piperazine ring can lead to different regioisomers.
For example, if the cyclization step is not perfectly regioselective, an alternative ring closure can occur. To confirm the structure of an isomer, you must isolate it and perform detailed structural analysis using 2D NMR techniques (HSQC, HMBC, and NOESY) to unequivocally establish atomic connectivity and spatial relationships.
Question 3: How can I definitively confirm the structure of my main product and differentiate it from potential side products?
Answer: A combination of analytical techniques is required for unambiguous structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. ¹H and ¹³C NMR will confirm the presence of all expected functional groups and carbons. 2D NMR experiments like COSY, HSQC, and HMBC are essential to piece together the exact connectivity of the molecule.[6][7]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will provide a highly accurate mass measurement, allowing you to confirm the elemental composition of your product.
-
Elemental Analysis: This provides the percentage composition of C, H, and N, which can be compared against the theoretical values for your target structure.
-
X-ray Crystallography: If you can grow a suitable single crystal, this technique provides absolute, undeniable proof of the molecular structure.[8]
Visualizing the Synthetic Pathway and Side Product Formation
To understand where side reactions originate, it is helpful to visualize a plausible synthetic pathway. The following diagram illustrates a common strategy for building the tetrahydropyrazolo[1,5-a]pyrazine core and highlights potential diversion points leading to common impurities.
Caption: Figure 1: Hypothetical synthesis and common side product pathways.
Troubleshooting Guide: Common Impurities and Solutions
This table outlines specific problems you may encounter, their probable causes rooted in chemical mechanisms, and actionable solutions to improve the purity of your final product.
| Observed Problem | Potential Cause (The "Why") | Recommended Action & Protocol |
| Peak in LC-MS with M-16 | Loss of Oxygen from Nitro Group: This can occur via fragmentation in the mass spectrometer source or indicate a partially reduced species like a nitroso compound forming under thermal stress. | Solution: Lower the reaction temperature. Decrease the MS source temperature/energy to confirm if it's an artifact. Use milder workup conditions. |
| Peak in LC-MS with M+H-46 | Complete Reduction of Nitro Group: The nitro group (-NO₂) is susceptible to reduction to an amino group (-NH₂), a mass difference of 46 Da (NO₂ vs NH₂). This is often caused by trace metal catalysts (e.g., Palladium from a previous step) or overly harsh reducing agents used in the workup. | Solution: Ensure equipment is free of trace metal contamination. If a hydrogenation step was used previously, consider treatment with a metal scavenger. Avoid unnecessarily strong reducing agents during workup. |
| High Molecular Weight Impurity (>2x MW of Starting Material) | Dimerization: Highly reactive starting materials or intermediates can self-condense, especially at high concentrations. This side reaction competes with the desired intramolecular cyclization. | Solution: Employ high-dilution conditions by slowly adding one reagent to a dilute solution of the other. This favors the intramolecular reaction over the intermolecular dimerization. |
| Broad Hump in NMR Baseline | Polymeric Material: Acid- or base-catalyzed polymerization can occur if reaction conditions are too harsh or if reactive functional groups are present that can lead to uncontrolled chain reactions. | Solution: Screen for milder catalysts and lower reaction temperatures. Ensure precise stoichiometric control to avoid an excess of any one reactive component. Purify the crude product via column chromatography before concentrating. |
Analytical Workflows and Protocols
A structured analytical approach is crucial for efficient side product analysis.
Caption: Figure 2: A systematic workflow for identifying and characterizing impurities.
Protocol 1: HPLC-UV Method for Routine Purity Analysis
This protocol provides a robust starting point for assessing the purity of your crude and purified samples.
Objective: To separate the main product from potential side products and starting materials.
Instrumentation: Standard HPLC system with UV-Vis detector.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ensures consistent ionization for MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 15 minutes, hold 3 min, re-equilibrate 5 min | A broad gradient ensures elution of both polar (starting materials) and non-polar (dimers) impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Detection | UV at 254 nm and 340 nm | 254 nm is a general wavelength for aromatic systems. The nitro-aromatic system may have a specific absorbance at a higher wavelength (e.g., ~340 nm), which can be used for selective detection.[9] |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water. Filter through a 0.45 µm syringe filter. | Ensures sample is free of particulates and is fully dissolved to prevent column blockage. |
Protocol 2: Structure Elucidation of an Unknown Impurity
Objective: To determine the chemical structure of an impurity isolated via preparative HPLC.
Prerequisite: You have isolated >5 mg of the unknown impurity with >95% purity.
-
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve a small amount (~0.1 mg) of the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Obtain a mass measurement accurate to within 5 ppm. Use this to predict the elemental composition (C, H, N, O). This is the most critical first step to distinguish isomers from other byproducts.
-
-
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard ¹H NMR spectrum. Analyze chemical shifts, integration, and coupling patterns to identify the types of protons and their neighbors.
-
-
¹³C NMR and DEPT-135 Spectroscopy:
-
Using the same sample, acquire a ¹³C NMR spectrum.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons. This helps in assigning the carbon skeleton.
-
-
2D NMR Correlation Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps map out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This is essential for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2-3 bonds away, allowing you to connect the different spin systems and confirm the overall molecular structure, proving it is, for example, a positional isomer.
-
By systematically applying these troubleshooting and analytical strategies, you can gain a deep understanding of the side products in your synthesis, leading to a more robust, reproducible, and high-yielding chemical process.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
-
Charrier, J. D., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 37–41. [Link]
-
El-Borai, M. A., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3), 717-734. [Link]
-
Charrier, J. D., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 37-41. [Link]
-
Science topic. HETEROCYCLIC COMPOUNDS SYNTHESIS. Accessed January 20, 2026. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. 8(6). [Link]
-
Jandera, P., et al. (2005). Analysis of pyrazines in food products. Analytica Chimica Acta, 539(1-2), 33-44. [Link]
-
Gomaa, M. A. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2136-2165. [Link]
-
Scribd. Questions-Answers Heterocyclic Chemistry. Accessed January 20, 2026. [Link]
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NPTEL. Heterocyclic Compounds. Accessed January 20, 2026. [Link]
- Google Patents.
-
ResearchGate. Synthesis of New Chiral 4,5,6,7-Tetrahydro[1][5][6]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. Accessed January 20, 2026. [Link]
-
Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 56. [Link]
-
Tomé, J. P., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry, 103, 374-380. [Link]
-
Jones, A. J., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 27(15), 4991. [Link]
-
Orozco-Castañeda, H. J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7306. [Link]
-
Tang, H., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116–14132. [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
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- 4. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. jocpr.com [jocpr.com]
Improving yield and purity of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound and related structures?
The synthesis of the pyrazolo[1,5-a]pyrazine core typically involves the construction of the fused bicyclic system through cyclization strategies. A common method begins with the formation of a pyrazole ring, often through the condensation of a hydrazine derivative with a carbonyl-containing compound, such as a β-diketone or β-ketoester.[1] The subsequent step is the construction of the pyrazine ring. For tetrahydropyrazolo[1,5-a]pyrazines, this can involve reactions with reagents like α,β-unsaturated carbonyl compounds or through multi-step sequences involving cyclization of an appropriately substituted aminopyrazole.[1][2] The nitro group is typically introduced in a separate step via electrophilic nitration on the electron-rich pyrazole ring, or it can be part of one of the starting materials.
Q2: What are the critical reaction parameters that influence the yield and purity?
Several parameters are crucial:
-
Temperature: Many cyclization reactions are temperature-sensitive. Both excessively high and low temperatures can lead to side product formation or incomplete reactions.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction rates and the formation of byproducts. Protic vs. aprotic solvents can also alter the reaction mechanism.
-
pH Control: In reactions involving acid or base catalysis, maintaining the optimal pH is essential for maximizing the yield of the desired product and minimizing side reactions.[3]
-
Purity of Starting Materials: The use of high-purity starting materials is fundamental. Impurities in the initial reagents can lead to a range of unwanted byproducts that may be difficult to separate from the final product.
Q3: What are the common impurities or byproducts encountered during the synthesis?
Common impurities can include:
-
Unreacted Starting Materials: Due to incomplete reactions.
-
Side-Reaction Products: The synthesis of pyrazolo[1,5-a]pyrazine derivatives can sometimes yield isomeric byproducts or products from competing reaction pathways, such as the formation of pyrazoloazepines under certain conditions.[4]
-
Decomposition Products: Nitroaromatic compounds can be sensitive to heat and light, potentially leading to degradation if not handled properly during the reaction or workup.[5]
-
Over-nitrated or Isomeric Nitro Compounds: During the nitration step, it is possible to introduce more than one nitro group or to have the nitro group at a different position, depending on the reaction conditions.
Q4: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for heterocyclic compounds like this are:
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline solids.[6] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
-
Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.[8] Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be employed.[9]
-
Liquid-Liquid Extraction: This is a crucial step in the workup process to remove water-soluble or acid/base-soluble impurities.
Q5: What are the recommended storage and handling conditions for this compound?
As a nitro-containing heterocyclic compound, it is advisable to:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Handling: Use personal protective equipment, including gloves and safety glasses.[10] Avoid creating dust, and handle in a well-ventilated area or fume hood.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low or No Product Formation
Possible Cause: Incomplete reaction or incorrect reaction conditions.
Solution:
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and confirm the consumption of starting materials.
-
Temperature Optimization: If the reaction is sluggish, a moderate increase in temperature may be necessary. Conversely, if multiple side products are forming, reducing the temperature might improve selectivity.
-
Catalyst/Reagent Check: Ensure that any catalysts or reagents used are fresh and active. For example, if a reaction requires anhydrous conditions, ensure that solvents and glassware are properly dried.
Possible Cause: Poor quality of starting materials.
Solution:
-
Verify Purity: Check the purity of your starting materials by NMR, melting point, or other appropriate analytical techniques.
-
Purify if Necessary: If impurities are detected, purify the starting materials before use. For example, solid reagents can often be recrystallized.
Problem 2: Product is an Oil or Fails to Crystallize ("Oiling Out")
Possible Cause: The solution is supersaturated, or it was cooled too quickly.
Solution:
-
Slow Cooling: After dissolving your crude product in hot solvent, allow it to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.[7]
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.[9] Adding a "seed" crystal of the pure compound can also initiate crystallization.[9]
-
Adjust Solvent Volume: If the product oils out, reheat the solution to redissolve the oil and add a small amount of additional hot solvent to slightly lower the concentration before attempting to cool it again.[7]
Possible Cause: Presence of impurities that inhibit crystallization.
Solution:
-
Pre-Purification: If significant impurities are present, a preliminary purification by column chromatography may be necessary to remove the substances that are preventing crystallization.
Problem 3: Low Yield of Isolated Product After Purification
Possible Cause: Product loss during workup and extraction.
Solution:
-
Optimize Extraction: Ensure you are using an appropriate extraction solvent in which your product is highly soluble but impurities are not. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
-
pH Adjustment: If your compound has acidic or basic properties, you can manipulate the pH of the aqueous layer to ensure it remains in the organic phase during extraction.
Possible Cause: Product loss during column chromatography.
Solution:
-
Proper Column Loading: Overloading the column can lead to poor separation and loss of product. A general rule is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[9]
-
Optimize Solvent System: Use TLC to determine the ideal solvent system that gives your product an Rf value of approximately 0.25-0.35 for good separation.
-
Compound Stability: Be aware that some compounds can decompose on silica gel.[5] If you suspect this is happening, you can try deactivating the silica gel with a small amount of triethylamine (for basic compounds) or using a different stationary phase like alumina.[9]
Problem 4: Persistent Impurities in the Final Product
Possible Cause: Co-elution of impurities during column chromatography.
Solution:
-
Gradient Elution: If isocratic (constant solvent mixture) elution does not provide adequate separation, try a gradient elution where the polarity of the mobile phase is gradually increased.
-
Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase. For polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) can be very effective.[9]
Possible Cause: Ineffective recrystallization.
Solution:
-
Use a Solvent Pair: If no single solvent is ideal for recrystallization, a two-solvent system can be used. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[7]
-
Charcoal Treatment: If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before filtering it. The charcoal can adsorb colored impurities.
Data Presentation
Table 1: Recrystallization Solvent Selection Guide for Nitroaromatic Compounds
| Solvent Class | Examples | Suitability for Nitroaromatic Compounds | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | Often a good starting point due to similar polarity.[7][11] | Good for moderately polar compounds. |
| Ketones | Acetone | Can be effective, but its low boiling point may limit the solubility difference. | |
| Esters | Ethyl Acetate | Good for compounds of intermediate polarity. | Often used in combination with hexanes. |
| Hydrocarbons | Hexanes, Heptane | Generally used as the "poor" solvent in a solvent pair system. | |
| Ethers | Diethyl Ether | Can be useful, but often requires slow evaporation for crystallization.[11] | |
| Chlorinated | Dichloromethane | Good dissolving power, but can be difficult to remove completely. |
Table 2: Example TLC Analysis
| Compound | Typical Rf Value (Ethyl Acetate/Hexane 1:1) | Appearance under UV light (254 nm) |
| Starting Material A | 0.80 | Quenching |
| Starting Material B | 0.10 | Quenching |
| Product | 0.45 | Quenching |
| Common Byproduct | 0.55 | Quenching |
Note: Rf values are highly dependent on the specific TLC plate, solvent system, and other experimental conditions. This table is for illustrative purposes only.
Experimental Protocols
Protocol 1: General Synthesis of a Tetrahydropyrazolo[1,5-a]pyrazine Core
This protocol is a generalized representation based on common synthetic strategies for related heterocyclic systems.[1][2]
-
Step 1: Pyrazole Formation: React an appropriate hydrazine with a 1,3-dicarbonyl compound in a suitable solvent like ethanol. The reaction may be heated to reflux for several hours until completion, as monitored by TLC.
-
Step 2: Functionalization: Introduce a functional group suitable for the subsequent cyclization. This could involve, for example, the alkylation of an aminopyrazole.
-
Step 3: Cyclization to form the Pyrazine Ring: The functionalized pyrazole is then cyclized to form the tetrahydropyrazolo[1,5-a]pyrazine ring. This step is highly dependent on the specific synthetic route and may involve intramolecular condensation or other ring-closing reactions.
-
Step 4: Nitration: The pyrazolo[1,5-a]pyrazine core is carefully nitrated using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature, typically 0 °C, to introduce the nitro group at the 2-position.
-
Workup: The reaction mixture is quenched with ice water, and the crude product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Prepare the Sample: Dissolve the crude product in a minimum amount of the elution solvent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Elute: Begin eluting with the chosen solvent system (e.g., a mixture of ethyl acetate and hexane), starting with a lower polarity and gradually increasing the polarity if a gradient elution is used.
-
Collect Fractions: Collect the eluting solvent in a series of fractions and analyze each fraction by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Generalized synthetic pathway.
Caption: Workflow for troubleshooting low yield.
Caption: Decision tree for purification strategy.
References
-
CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][12][13]triazol[4,3-a] pyrazine hydrochloride - Google Patents. Available at:
- CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents.
- WO2018011163A1 - 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine and 6,7-dihydro-4h-triazolo[1,5-a]pyrazine compounds for the treatment of infectious diseases - Google Patents.
-
Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug - MDPI. Available at: [Link]
-
WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][3][13]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents. Available at:
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: [Link]
-
Regioselective synthesis and oxidation of a new series of 6-nitro-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines | Request PDF - ResearchGate. Available at: [Link]
-
Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells - PubMed. Available at: [Link]
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed. Available at: [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. Available at: [Link]
-
Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy - PubMed. Available at: [Link]
-
On the formation of uncommon pyrazoloazepines from 5-aminopyrazoles as by-products in the Clauson-Kaas reaction | Request PDF - ResearchGate. Available at: [Link]
-
Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC - NIH. Available at: [Link]
-
the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - ResearchGate. Available at: [Link]
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. Available at: [Link]
-
Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. Available at: [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. Available at: [Link]
-
The Purification of Organic Compound: Techniques and Applications - Reachem. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
(512e) A New Recrystallization Method for Nitroguanidine | AIChE - Proceedings. Available at: [Link]
-
MSDS of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine - Capot Chemical. Available at: [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - MDPI. Available at: [Link]
-
Methyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate - MySkinRecipes. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][12][13]triazin-7(6H)-ones and Derivatives - MDPI. Available at: [Link]
Sources
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- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
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- 13. mdpi.com [mdpi.com]
Stability issues of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine in solution
Welcome to the technical support center for 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. The information herein is synthesized from established principles of nitro-heterocyclic chemistry and data from related compounds.
I. Troubleshooting Guide
This section addresses specific experimental issues you may encounter, providing potential causes and actionable solutions.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Symptoms:
-
A rapid decrease in the parent compound peak area during HPLC analysis over a short period.
-
The appearance of multiple new peaks corresponding to degradation products.
-
A visible change in the solution's color.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Resolution Steps |
| Hydrolysis | The presence of water can lead to the hydrolytic degradation of the compound, especially at non-neutral pH.[1] | 1. pH Control: Determine the optimal pH for stability by conducting a pH-rate profile study. Prepare a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's stability over time. Generally, storing at a neutral or slightly acidic pH is a good starting point. 2. Aprotic Solvents: If the experimental design allows, consider using aprotic solvents like DMSO, DMF, or acetonitrile for stock solutions and minimize the time the compound is in an aqueous medium. |
| Oxidation | The nitro group can make the molecule susceptible to both intramolecular and intermolecular oxidation.[2] The presence of dissolved oxygen or oxidizing contaminants can accelerate this process.[1] | 1. Deoxygenate Solvents: Purge aqueous buffers and solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Use of Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT). |
| Photodegradation | Exposure to UV or even visible light can provide the energy to break chemical bonds and induce degradation in nitroaromatic compounds.[1] | 1. Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil. 2. Minimize Exposure: Conduct experiments under low-light conditions whenever possible. |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
Poor reproducibility of analytical or biological assay results.
-
Significant variability in the measured concentration of the compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Resolution Steps |
| Temperature Fluctuations | Higher temperatures accelerate the rate of chemical degradation.[1] Inconsistent storage or experimental temperatures will lead to variable stability. | 1. Controlled Storage: Store stock solutions and aliquots at a consistent, low temperature (e.g., -20°C or -80°C). 2. Thawing Protocol: Thaw frozen solutions on ice and use them promptly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Controlled Experimental Temperature: Ensure all experiments are conducted at a consistent and controlled temperature. |
| Solvent Evaporation | For volatile organic solvents, evaporation can lead to an increase in the compound's concentration over time. | 1. Proper Sealing: Use tightly sealed vials with septa or parafilm to minimize solvent evaporation. 2. Fresh Dilutions: Prepare fresh dilutions from a concentrated stock solution for each experiment. |
Issue 3: Observation of Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
The appearance of new, unidentified peaks in the chromatogram that were not present in the initial analysis of the solid compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Resolution Steps |
| Degradation Products | The new peaks are likely degradation products resulting from the factors mentioned above (hydrolysis, oxidation, photodegradation). | 1. Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to generate degradants.[3][4] This will help in developing a stability-indicating analytical method. 2. Peak Tracking: Analyze samples at different time points to track the appearance and growth of degradation peaks, which can help in understanding the degradation kinetics. |
| Solvent Interaction | The compound may react with the solvent, especially if using reactive solvents or under certain catalytic conditions. | 1. Solvent Selection: Choose high-purity, inert solvents for sample preparation and analysis. 2. Blank Injections: Run solvent blanks to ensure that no peaks are originating from the solvent itself or from contaminants. |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form?
A1: As a solid, the compound is expected to be more stable. However, to minimize potential degradation, it should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C).
Q2: What is the best solvent for preparing stock solutions?
A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally good choices for preparing concentrated stock solutions of heterocyclic compounds. These aprotic solvents will minimize the risk of hydrolysis.
Q3: How many freeze-thaw cycles can a solution of this compound tolerate?
A3: It is best practice to avoid repeated freeze-thaw cycles. We strongly recommend preparing single-use aliquots of your stock solution to maintain the integrity of the compound.
Q4: Is this compound susceptible to reduction of the nitro group?
A4: Yes, nitro-heterocyclic compounds can undergo reduction of the nitro group to form amino derivatives.[5][6] This is particularly relevant in biological systems or in the presence of reducing agents. The stability towards reduction will depend on the specific experimental conditions.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemistry of related nitropyrazole derivatives, potential degradation pathways include:
-
Intramolecular Redox: The nitro group may oxidize an adjacent part of the molecule.[2]
-
Ring Opening: Rupture of the pyrazole or pyrazine ring system, especially under harsh conditions.[7]
-
Hydrolysis: Reaction with water, potentially at various sites on the molecule.
-
Reduction: Conversion of the nitro group to an amino group.[6]
Below is a conceptual diagram illustrating potential degradation points.
Caption: Stress factors and potential degradation pathways.
III. Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Different Solvents
This protocol provides a framework for evaluating the short-term stability of the compound in various solvents.
Materials:
-
This compound
-
Anhydrous DMSO, Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
-
HPLC or LC-MS system
-
Amber vials
Procedure:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.
-
In separate amber vials, dilute the stock solution to a final concentration of 100 µM in each of the following solvents: DMSO, ACN, MeOH, and Water.
-
Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC/LC-MS system and record the peak area of the parent compound.
-
Store the vials at room temperature, protected from light.
-
Analyze aliquots at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
Protocol 2: Forced Degradation Study
This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[3][8]
Materials:
-
Compound stock solution (in a relatively stable solvent like ACN)
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC or LC-MS system
-
Heating block or oven
-
UV lamp
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
For acid and base samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
Analyze all stressed samples, along with an unstressed control, by HPLC/LC-MS.
-
Compare the chromatograms to identify degradation products and assess the peak purity of the parent compound.
Caption: Workflow for a forced degradation study.
IV. References
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC - NIH. (2021-11-19). Available from: [Link]
-
(PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. (2015-12-21). Available from: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available from: [Link]
-
Top 5 Factors Affecting Chemical Stability. (2023-10-02). Available from: [Link]
-
Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism - ResearchGate. (2015-12-20). Available from: [Link]
-
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - MDPI. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. (2016-12-14). Available from: [Link]
-
Forced degradation studies - MedCrave online. (2016-12-14). Available from: [Link]
-
Manipulating nitration and stabilization to achieve high energy - PubMed. (2023-11-17). Available from: [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - MDPI. Available from: [Link]
-
Analytica Chimica Acta - vscht.cz. Available from: [Link]
-
Different alkyl bridged nitropyrazoles with trends in terms of their performance and stability. Available from: [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. (2022-08-07). Available from: [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (2014-01). Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
Biochemistry of reduction of nitro heterocycles - PubMed - NIH. (1986-01-01). Available from: [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - NIH. (2022-02-22). Available from: [Link]
-
Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells - PubMed. (2015-10-20). Available from: [Link]
-
NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE - IJRAR.org. (2021-12). Available from: [Link]
-
Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid - Regular Article. (2022-09). Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). Available from: [Link]
-
(PDF) Synthesis of Some Novel Nitro Containing Heterocyclic Compounds - ResearchGate. (2022-05-17). Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (2012). Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available from: [Link]
-
Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug - MDPI. (2021-08-22). Available from: [Link]
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. ijrar.org [ijrar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Understanding the Challenge: Why Do Pyrazolo[1,5-a]pyrazine Derivatives Have Poor Solubility?
Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyrazine Derivatives.
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazolo[1,5-a]pyrazine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why certain strategies are effective. This resource is structured to help you diagnose the root cause of poor solubility and implement robust, evidence-based solutions.
The pyrazolo[1,5-a]pyrazine scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, the very features that make this scaffold attractive for biological activity—its rigid, planar structure and potential for strong intermolecular interactions—often contribute to poor aqueous solubility.[1][3]
Key Factors Contributing to Poor Solubility:
-
High Crystal Lattice Energy: The planarity of the fused ring system can lead to efficient crystal packing, resulting in a highly stable crystal lattice.[3] This strong packing requires significant energy to overcome during dissolution, leading to low solubility. High melting points are often an indicator of high crystal packing energy.[3][4]
-
Dimerization and Intermolecular Interactions: Specific substitutions on the pyrazolo[1,5-a]pyrimidine ring can promote the formation of dimers in the crystal lattice, further increasing crystal stability and reducing solubility.[1] Halogen and bulky substituents can also influence crystal packing through various intermolecular interactions.[5]
-
Lipophilicity: The overall molecular conformation and the nature of substituents significantly influence the lipophilicity of the compound.[1] An increase in lipophilicity generally leads to a decrease in aqueous solubility.[4][6]
Part 2: Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during experimental work with pyrazolo[1,5-a]pyrazine derivatives.
FAQ 1: My pyrazolo[1,5-a]pyrazine derivative won't dissolve in aqueous buffers for my biological assay. What are my immediate options?
This is a frequent challenge. Before undertaking significant chemical modifications, several formulation strategies can be employed to achieve a suitable concentration for in vitro studies.
A1: Co-solvents and Surfactants
For immediate, small-scale applications like biological assays, using co-solvents or surfactants is often the quickest approach.
-
Co-solvents: These organic solvents are miscible with water and enhance solubility by reducing the polarity of the solvent system.[7] Commonly used co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)[8]
-
-
Surfactants: These amphiphilic molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9] Poloxamers are widely used surfactants in pharmaceutical formulations.[9]
Experimental Protocol: Solubility Enhancement with Co-solvents
Objective: To determine the solubility of a pyrazolo[1,5-a]pyrazine derivative in various co-solvent systems.[8]
Materials:
-
Pyrazolo[1,5-a]pyrazine derivative
-
HPLC-grade water
-
Co-solvents: DMSO, Ethanol, PEG 400
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Centrifuge
Procedure:
-
Prepare stock solutions of your compound in each co-solvent (e.g., 10 mg/mL).
-
In separate vials, add increasing volumes of the co-solvent stock solution to a fixed volume of aqueous buffer (e.g., PBS pH 7.4).
-
Vortex each vial thoroughly and allow it to equilibrate at room temperature with stirring for 24 hours.
-
After equilibration, centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Presentation: Example Solubility Data
| Co-solvent System (v/v) | Solubility (µg/mL) |
| 1% DMSO in PBS | 5 |
| 5% DMSO in PBS | 25 |
| 1% Ethanol in PBS | 3 |
| 5% Ethanol in PBS | 18 |
| 1% PEG 400 in PBS | 8 |
| 5% PEG 400 in PBS | 35 |
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the nonpolar pyrazolo[1,5-a]pyrazine derivative to dissolve. The extent of solubility enhancement depends on the specific co-solvent and its concentration.
FAQ 2: I need to improve the intrinsic solubility of my compound for in vivo studies. What structural modifications should I consider?
Improving intrinsic solubility often requires chemical modification of the lead compound. The goal is to alter the physicochemical properties of the molecule to favor dissolution in aqueous media.
A2: Structural Modification Strategies
-
Introduce Polar Functional Groups: Adding polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase the hydrophilicity of the molecule.[10] These groups can participate in hydrogen bonding with water, which aids in solvation.
-
Reduce Lipophilicity (logP): Systematically replacing lipophilic substituents with more polar ones can improve solubility.[4][6] For instance, replacing an aromatic C-H with a nitrogen atom can decrease lipophilicity.[6]
-
Disrupt Crystal Packing: Introducing non-planar or flexible side chains can disrupt the efficient packing of the molecules in the crystal lattice.[10] This reduces the melting point and often improves solubility.[3][4] A structural redesign aimed at disrupting dimer formation has been shown to improve the solubility of pyrazolo[1,5-a]pyrimidine derivatives.[1]
-
Salt Formation: For compounds with ionizable groups (basic or acidic centers), forming a salt is a highly effective method to increase solubility.[11][12][13] The salt form is generally more water-soluble than the free base or acid.[11] For pyrazolo[1,5-a]pyrazine derivatives, which often contain basic nitrogen atoms, forming a hydrochloride salt can significantly improve aqueous solubility.[14]
Logical Relationship: Structural Modification for Improved Solubility
Caption: Strategies for structural modification to enhance solubility.
FAQ 3: My compound is still poorly soluble even after trying co-solvents and simple structural changes. What advanced formulation techniques can I use?
When basic methods are insufficient, more advanced formulation strategies can be employed. These techniques aim to either increase the surface area of the drug for dissolution or present it in a more soluble form.
A3: Advanced Formulation Approaches
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[15] The drug can exist in an amorphous form within the matrix, which has higher energy and thus greater solubility than the crystalline form.[16][17] Common methods for preparing solid dispersions include:
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which in turn increases the dissolution rate according to the Noyes-Whitney equation.[7][18] Techniques like micronization and nanonization can be used to achieve this.[7]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve the solubility and bioavailability of lipophilic compounds.[7][19] Liposomes have been shown to be an effective method to overcome the poor water solubility of pyrazolo[3,4-d]pyrimidines, a related class of compounds.[19]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming inclusion complexes that have enhanced aqueous solubility.[7][18]
Experimental Workflow: Preparing a Solid Dispersion by Solvent Evaporation
Caption: Workflow for solid dispersion preparation and characterization.
FAQ 4: How can I rationally design new pyrazolo[1,5-a]pyrazine derivatives with improved solubility from the start?
Proactively designing for solubility is a key aspect of modern drug discovery.
A4: Principles of Rational Design for Solubility
-
Control Lipophilicity: During the design phase, aim for a balanced lipophilicity (logP). Computational tools can predict logP values for virtual compounds, allowing for in silico screening before synthesis.[4]
-
Incorporate "Solubility Handles": Intentionally include functional groups that can be easily modified to improve solubility at a later stage without significantly affecting biological activity.[10] For example, a solvent-exposed region of the molecule is an ideal location to add a polar, flexible substituent.[10][20]
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[21][22] This approach can be used to temporarily mask the features of a molecule that cause poor solubility.[17][21] For example, a phosphate ester prodrug can be synthesized to dramatically increase water solubility, which is then cleaved by phosphatases in the body to release the parent compound.
References
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Bhalani, D. V., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Investigation. Available at: [Link]
-
Jadhav, N. R., et al. (2020). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Sanna, V., et al. (2018). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Sobiak, S., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
Brusq, J.-M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]
-
Mohammed, A. R., et al. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available at: [Link]
-
Walker, M. A. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Jain, A., et al. (2025). Improving solubility via structural modification. ResearchGate. Available at: [Link]
-
H-G., F., et al. (2025). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. ResearchGate. Available at: [Link]
-
O'Donovan, D. H., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Walker, M. A. (2013). Improving Solubility via Structural Modification. Utrecht University. Available at: [Link]
-
Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy. Available at: [Link]
-
Kumari, L., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life. Available at: [Link]
-
da Rocha, A. B., et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Al-Otaibi, J. S., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules. Available at: [Link]
-
Serajuddin, A. T. M. (2025). Salt Formation to Improve Drug Solubility. ResearchGate. Available at: [Link]
-
Erum, A., et al. (2025). An Approach to Enhance Drug Solubility: Design, Characterization and E. Dovepress. Available at: [Link]
-
Kumari, L., et al. (2023). Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub. Available at: [Link]
-
Dobrowolski, A., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2018). Influence of bulky and halogen substituents on crystal packing of pyrazolo[1,5-a]pyrimidines. Journal of Molecular Structure. Available at: [Link]
-
Asati, V., et al. (2023). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. Available at: [Link]
-
Shah, S., et al. (2025). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. Available at: [Link]
-
Nekkanti, V., et al. (2010). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available at: [Link]
-
Varese, M., et al. (2019). A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials. ResearchGate. Available at: [Link]
-
Serajuddin, A. T. M. (2000). Salt formation to improve drug solubility. Semantic Scholar. Available at: [Link]
-
Torres, E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
WIPO. (2021). PYRAZOLO[1,5-A]PYRAZINE DERIVATIVE AND PREPARATION METHOD THEREFOR AND USE THEREOF. WIPO Patentscope. Available at: [Link]
-
Serajuddin, A. T. M. (2000). Salt formation to improve drug solubility. Connected Papers. Available at: [Link]
-
Torres, E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Sharma, G., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
- Google Patents. (2021). Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
-
Ohshima, T., et al. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Wang, S., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Available at: [Link]
- Google Patents. (n.d.). Pyrazine derivatives, preparation and medicines containing them.
-
Le, U. T., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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Technical Support Center: Synthesis of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Welcome to the technical support guide for the synthesis of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically involves a multi-step process. A common route is the cyclocondensation of a substituted aminopyrazole with a suitable dielectrophile, followed by nitration. The purity of the final compound is highly dependent on the control of reaction conditions at each stage.
Below is a generalized workflow for the synthesis:
Caption: General synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Cyclocondensation Stage
Question 1: My cyclocondensation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I optimize it?
Answer: Incomplete cyclocondensation can stem from several factors related to reactants and reaction conditions.
-
Reactivity of Starting Materials: The purity and reactivity of the aminopyrazole and the dielectrophile are critical. Ensure that the starting materials are of high purity and have not degraded.
-
Reaction Conditions:
-
Solvent and Catalyst: Acetic acid is a common solvent, sometimes with a catalytic amount of a stronger acid like sulfuric acid.[1] For less reactive substrates, a higher reaction temperature or a stronger acid catalyst might be necessary.[1]
-
Temperature and Time: These parameters require careful optimization. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[1][2]
-
Troubleshooting Protocol: Optimizing Cyclocondensation
-
Verify Starting Material Quality: Confirm the purity of your aminopyrazole and dielectrophile using techniques like NMR or melting point analysis.
-
Solvent and Catalyst Screening: If using acetic acid, consider adding a catalytic amount of sulfuric acid. Alternatively, explore other solvent systems.
-
Temperature Gradient Study: Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition.
-
Time Course Analysis: Monitor the reaction by TLC at regular intervals (e.g., every 2 hours) to determine when the reaction has reached completion.
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products during cyclocondensation. How can I improve the selectivity?
Answer: The formation of multiple products, often regioisomers, is a common challenge, especially with unsymmetrical starting materials.[1][3]
-
Regioselectivity Control: The regioselectivity is influenced by the substitution patterns of both the aminopyrazole and the dielectrophile.[1][3] The reaction typically proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole onto a carbonyl carbon.[1] The more electrophilic carbonyl group will react preferentially.[1][3]
-
Fine-Tuning Reaction Conditions: Adjusting the temperature and catalyst can influence the regioselectivity.[1] A milder acid catalyst may favor the formation of one regioisomer over another.[1]
Nitration Stage
Question 3: The nitration of the tetrahydropyrazolo[1,5-a]pyrazine intermediate is resulting in a low yield and multiple byproducts. What are the common pitfalls?
Answer: Nitration of pyrazole derivatives can be complex, with the potential for multiple side reactions.
-
Nitrating Agent: The choice of nitrating agent is crucial. Common agents include nitric acid in sulfuric acid or nitric acid in acetic anhydride.[4] The strength and concentration of the nitrating agent must be carefully controlled.
-
Reaction Temperature: Nitration reactions are often highly exothermic. Maintaining a low temperature (e.g., 0-5°C) is critical to prevent over-nitration and the formation of degradation products.
-
Positional Isomers: Pyrazoles can undergo nitration at different positions. While the desired product is the 2-nitro derivative, nitration can also occur at other positions on the pyrazole ring, leading to a mixture of isomers.[5][6] The electronic nature of the substituents on the pyrazole ring directs the position of nitration.[7]
-
N-Nitration: Besides C-nitration, N-nitration can also occur, forming N-nitropyrazole intermediates which may rearrange to C-nitro-pyrazoles under acidic conditions.[4][5]
Troubleshooting Protocol: Improving Nitration Selectivity
-
Controlled Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of the pyrazole derivative while maintaining a low temperature and vigorous stirring.
-
Temperature Management: Use an ice-salt bath to maintain the reaction temperature below 5°C.
-
Alternative Nitrating Reagents: Explore milder nitrating reagents if harsh conditions are leading to decomposition. For instance, N-nitropyrazoles can themselves act as nitrating agents under specific conditions.[8][9]
-
Reaction Quenching: Quench the reaction by carefully pouring the reaction mixture onto crushed ice to prevent further reactions.
III. Common Impurities and Their Identification
The table below summarizes the common impurities that may be encountered during the synthesis of this compound.
| Impurity Type | Potential Source | Recommended Analytical Technique |
| Unreacted Starting Materials | Incomplete cyclocondensation or nitration. | HPLC, LC-MS, GC-MS |
| Positional Isomers of Nitro Group | Non-selective nitration. | HPLC, LC-MS, NMR |
| Di-nitro and Poly-nitro Byproducts | Over-nitration due to harsh reaction conditions. | HPLC, LC-MS |
| Oxidation Products | Oxidation of the pyrazole ring or side chains. | LC-MS |
| Solvent-Related Impurities | Residual solvents from reaction or purification. | GC-HS (Headspace) |
| Degradation Products | Instability of the product under reaction or storage conditions. | LC-MS |
IV. Characterization and Purification Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A robust HPLC method is essential for monitoring reaction progress and assessing the purity of the final product.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision.
Protocol 2: Purification by Column Chromatography
Column chromatography is a standard method for purifying the final product.
-
Stationary Phase: Silica gel is commonly used.
-
Eluent System: A solvent system that provides good separation of the desired product from impurities should be developed using TLC. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Loading: The crude product should be dissolved in a minimum amount of the eluent or a suitable solvent and loaded onto the column.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
V. Visualizing Impurity Formation Pathways
The following diagram illustrates potential pathways for the formation of common impurities during the nitration step.
Caption: Potential pathways for impurity formation during nitration.
VI. Concluding Remarks
The successful synthesis of high-purity this compound relies on a thorough understanding of the reaction mechanisms and careful control of experimental parameters. By anticipating common impurities and implementing robust analytical and purification methods, researchers can achieve their desired product quality. This guide serves as a starting point for troubleshooting and optimization, and further investigation into the specific nuances of your experimental setup is always encouraged.
VII. References
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
-
ResearchGate. (2021). (PDF) Nitropyrazoles (review).
-
ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
-
National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
-
PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
-
National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
-
Benchchem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Bioassay Protocols for Nitro-aromatic Compounds
Welcome to the technical support center for the refinement of bioassay protocols for nitro-aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the bioanalysis of this important class of molecules. Nitro-aromatic compounds are widely used in various industries, including the synthesis of dyes, pesticides, explosives, and pharmaceuticals, but their use has led to environmental contamination.[1] Many of these compounds are toxic and mutagenic, making reliable bioassay protocols essential for both environmental monitoring and drug development.[1][2]
This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the bioassay of nitro-aromatic compounds.
Q1: What are the primary mechanisms of toxicity for nitro-aromatic compounds that I should be aware of when designing my bioassay?
A1: Understanding the mechanism of toxicity is crucial for selecting the appropriate assay endpoints. The toxicity of nitro-aromatic compounds is primarily linked to the reduction of the nitro group.[3][4] This can occur through two main pathways:
-
One-electron reduction: This pathway forms a nitro anion radical. In the presence of oxygen, this radical can participate in a futile cycle, generating reactive oxygen species (ROS) and causing oxidative stress.[5][6]
-
Two-electron reduction: This pathway, often catalyzed by nitroreductase enzymes, reduces the nitro group to nitroso, hydroxylamino, and finally amino derivatives.[7][8] The hydroxylamine intermediates are highly reactive and can form adducts with cellular macromolecules like DNA, leading to mutagenicity and carcinogenicity.[1][9]
Therefore, your bioassay design should consider endpoints that can capture these events, such as assays for oxidative stress, DNA damage, and mutagenicity.
Q2: Which bioassays are most commonly used to assess the genotoxicity of nitro-aromatic compounds?
A2: The Ames test, also known as the bacterial reverse mutation test, is a widely used and well-validated assay for assessing the mutagenic potential of chemicals, including nitro-aromatic compounds.[9][10] This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it.[11][12] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[11][12] Many nitro-aromatic compounds are potent mutagens in the Ames test.[9][13]
Q3: Why is metabolic activation (e.g., using S9 fraction) important in the Ames test for nitro-aromatic compounds?
A3: Many nitro-aromatic compounds are not directly mutagenic but require metabolic activation to exert their genotoxic effects.[10] In mammals, this activation is often carried out by cytochrome P450 enzymes in the liver.[10] The S9 fraction, a post-mitochondrial supernatant from homogenized liver tissue (usually from rats), contains these enzymes and is added to the Ames test to mimic mammalian metabolism.[10][12] This allows for the detection of pro-mutagens that would otherwise test negative.
Q4: What are some common cell-based assays for evaluating the cytotoxicity of nitro-aromatic compounds?
A4: Several cell-based assays can be used to determine the cytotoxicity of nitro-aromatic compounds. A common and straightforward method is the MTT assay, which measures the metabolic activity of cells.[14] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells. Another popular choice is the resazurin (AlamarBlue) assay, where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[15]
Q5: Are there specific enzyme assays relevant to the study of nitro-aromatic compounds?
A5: Yes, nitroreductase (NTR) assays are highly relevant. These enzymes, found in bacteria and some eukaryotic cells, play a key role in the metabolic activation of nitro-aromatic compounds.[7][16] NTR activity can be measured using various methods, including luminometric assays where a luciferin derivative is selectively reduced by NTR to produce a light signal.[16] Ratiometric fluorescent probes are also available that provide a sensitive and selective response to NTR activity in living cells.[17][18]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| High variability in IC50 values between experiments in cell-based assays. | Inconsistent cell seeding density. Cell passage number. Reagent variability. | Ensure Consistent Cell Seeding: Use an automated cell counter and ensure the cell suspension is homogenous before and during plating. Inconsistent cell numbers will lead to variable results.[19] Control Cell Passage: Use cells within a defined, low passage number range. High passage number cells can have altered growth rates and drug sensitivities.[19] Standardize Reagents: Use the same batch of media, serum, and other reagents whenever possible to minimize batch-to-batch variability.[19] |
| No or low signal in a nitroreductase (NTR) assay. | Inactive enzyme. Incorrect assay buffer conditions. Omission of a required cofactor (e.g., NADH/NADPH). | Verify Enzyme Activity: Use a positive control with a known active NTR enzyme to confirm that the assay components are working. Optimize Buffer Conditions: Ensure the pH and ionic strength of the assay buffer are optimal for the specific NTR enzyme being used. Check Cofactor Requirement: Most nitroreductases are NAD(P)H-dependent.[7] Ensure the correct cofactor is present at an appropriate concentration. |
| Unexpected toxicity in vehicle control wells (e.g., DMSO). | High solvent concentration. Contamination of the solvent stock. | Optimize Solvent Concentration: Determine the maximum concentration of the vehicle (e.g., DMSO) that does not affect cell viability. Typically, this should be kept below 0.5%. Use High-Quality Solvent: Use a fresh, high-purity stock of the solvent to avoid issues with contaminants. |
| "Edge effects" observed in 96-well plate assays. | Uneven evaporation or temperature gradients across the plate. | Mitigate Evaporation: Fill the outer wells of the plate with sterile media or PBS to create a humidity barrier. Do not use these wells for experimental data.[19] Ensure Uniform Temperature: Ensure proper plate sealing and use a well-calibrated incubator to maintain a consistent temperature across the plate. |
| Precipitation of the nitro-aromatic compound in the assay medium. | Poor solubility of the compound. | Check Solubility Limits: Determine the solubility of your compound in the assay medium before starting the experiment. Use a Co-solvent: If necessary, use a small amount of a biocompatible co-solvent, but be sure to include an appropriate vehicle control. Visual Inspection: Visually inspect the wells for any precipitate after adding the compound.[19] |
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Ames Test (Plate Incorporation Method)
This protocol is a standard method for assessing the mutagenicity of a chemical.[11][12]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Test compound
-
Positive and negative controls
-
S9 fraction (for metabolic activation)
-
S9 cofactor mix
Procedure:
-
Prepare Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight with shaking at 37°C.
-
Prepare Test Compound Dilutions: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Plate Incorporation:
-
To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of S9 mix (if metabolic activation is required).
-
Pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.[10]
Workflow for a Cell-Based Cytotoxicity Assay (MTT Assay)
This workflow outlines the key steps for determining the cytotoxic potential of a nitro-aromatic compound.[14]
Caption: A typical workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathway of Nitro-aromatic Compound Bioactivation and Toxicity
This diagram illustrates the key steps in the bioactivation of nitro-aromatic compounds and the subsequent cellular damage.
Caption: Bioactivation pathways of nitro-aromatic compounds leading to toxicity.
Part 4: Data Interpretation and Quality Control
Data Presentation: Example IC50 Values for Nitro-aromatic Compounds in a Cytotoxicity Assay
The following table provides hypothetical IC50 values to illustrate how data can be presented. Actual values will vary depending on the specific compound, cell line, and assay conditions.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Nitrobenzene | HepG2 | MTT | 48 | 150 |
| 2,4-Dinitrotoluene | A549 | Resazurin | 48 | 75 |
| 2,4,6-Trinitrotoluene (TNT) | HeLa | MTT | 24 | 25 |
| 4-Nitrophenol | HepG2 | Resazurin | 72 | 200 |
Self-Validating Systems and Quality Control:
-
Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment. For cytotoxicity assays, a known cytotoxic compound can serve as a positive control, while the vehicle serves as the negative control.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all assays to ensure consistency and reproducibility.[15]
-
Assay Validation: Before routine use, assays should be validated for parameters such as accuracy, precision, linearity, and robustness, following guidelines from organizations like the OECD.[20][21][22]
-
Data Analysis: Use appropriate statistical methods to analyze your data and determine the significance of your results.
By following these guidelines and troubleshooting steps, you can enhance the reliability and reproducibility of your bioassay data for nitro-aromatic compounds.
References
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dl.astm.org [dl.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. criver.com [criver.com]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative structure-activity relationship investigation of the role of hydrophobicity in regulating mutagenicity in the Ames test: 2. Mutagenicity of aromatic and heteroaromatic nitro compounds in Salmonella Typhimurium TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]
- 17. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. oecd.org [oecd.org]
- 21. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]
- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Selectivity of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Analogs
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
Welcome to the technical support center for researchers working with the 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. This guide is designed to provide practical, in-depth answers to common challenges encountered during the development of selective kinase inhibitors based on this promising chemical series. Our goal is to move beyond simple protocols and explain the underlying principles that govern selectivity, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets for the tetrahydropyrazolo[1,5-a]pyrazine scaffold and why is selectivity a primary concern?
A1: The tetrahydropyrazolo[1,5-a]pyrazine core is a privileged scaffold frequently identified as a potent hinge-binder for protein kinases.[1][2] Analogs from this series have been successfully developed as inhibitors for various kinases, including ATR (Ataxia Telangiectasia and Rad3-related) and MET (Mesenchymal-Epithelial Transition factor).[3][4]
Selectivity is a paramount concern because the ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the human kinome, which comprises over 500 members.[5][6] A lack of selectivity can lead to inhibition of unintended kinases ("off-targets"), resulting in misleading biological data, cellular toxicity, and potentially severe side effects in a clinical setting.[7] For instance, an inhibitor designed for an oncogenic kinase might also inhibit a kinase essential for normal cardiac function, leading to cardiotoxicity.[8] Therefore, enhancing selectivity is a critical step in progressing a promising hit compound into a viable tool compound or therapeutic candidate.
Q2: I have just synthesized a new analog. What is the standard first step to assess its selectivity profile?
A2: The essential first step is to perform a broad kinase panel screen. This involves testing your compound's inhibitory activity against a large, representative panel of kinases.[7] Commercial services offer profiling against hundreds of kinases, typically at a single high concentration of the inhibitor (e.g., 1 µM or 10 µM) to identify initial off-target hits.[9][10]
The rationale for this initial broad screen is efficiency. It provides a comprehensive, unbiased snapshot of your compound's kinome-wide interactions. This allows you to quickly identify potential liabilities and prioritize which compounds from a series warrant more detailed follow-up studies, such as determining the half-maximal inhibitory concentration (IC50) for the most promising hits.[7] Radiometric assays are often considered the gold standard for this initial profiling due to their direct measurement of catalytic activity and reduced interference from compound fluorescence.[9]
Troubleshooting and Optimization Guides
This section addresses specific experimental hurdles in a question-and-answer format, providing actionable advice and the scientific reasoning behind it.
Q3: My lead compound is highly potent against my target kinase (Target A), but a primary screen revealed significant inhibition of several other kinases (Targets B, C, and D). What are the most effective strategies to improve its selectivity?
A3: This is a classic challenge in kinase inhibitor development. The goal is to introduce chemical modifications that are detrimental to binding to off-targets while maintaining or improving affinity for the primary target. This can be achieved through a combination of structural biology, computational modeling, and medicinal chemistry.
Strategy 1: Exploit Differences in the ATP-Binding Site
While the hinge-binding region is conserved, surrounding pockets can vary significantly. Focus on modifications that extend into these less-conserved regions.
-
Causality: Introducing bulky or sterically demanding groups can create clashes in the more constrained binding sites of off-target kinases while being accommodated by a larger pocket in your primary target.[11] Conversely, designing moieties that form specific hydrogen bonds with non-conserved residues in the target kinase can significantly enhance affinity and selectivity.[2][12]
-
Actionable Advice:
-
Obtain Structural Data: If available, analyze the co-crystal structure of your lead compound (or a close analog) with your target kinase. If not, use a high-quality homology model.
-
In Silico Analysis: Compare the binding pocket of Target A with those of Targets B, C, and D. Look for differences in size, shape, and residue composition in the solvent-exposed region, the ribose pocket, and near the "gatekeeper" residue.
-
Rational Design: Synthesize a focused library of analogs where modifications are directed towards these regions of structural divergence. For example, if Target A has a glycine gatekeeper (small) and an off-target has a methionine (large), you can design analogs that probe the pocket behind the gatekeeper, which would be inaccessible to the off-target.
-
Strategy 2: Computational Selectivity Prediction
Computational approaches can predict off-target profiles and guide synthetic efforts, saving considerable time and resources.[13][14]
-
Causality: Algorithms use 3D structural information of a kinase-inhibitor complex to create a "binding site signature" (BSS).[15] This signature is then compared against a database of signatures for the entire kinome to predict which other kinases the inhibitor is likely to bind.[15][16] Quantitative Structure-Activity Relationship (QSAR) models can also be trained on large datasets to predict activity profiles based on the chemical structure of the inhibitor alone.[5]
-
Actionable Advice:
-
Utilize computational tools to perform a virtual screen of your lead compound against a kinome-wide structural database.
-
Analyze the predicted off-targets. Do they match your experimental screening data?
-
Use the docking poses from the computational model to inform the design of new analogs, as described in Strategy 1. This approach has demonstrated prediction accuracies of approximately 90%.[13][16]
-
Below is a workflow diagram illustrating the decision-making process for selectivity enhancement.
Caption: Workflow for enhancing inhibitor selectivity.
Q4: My compound shows excellent selectivity in biochemical assays (e.g., IC50 values), but this selectivity is lost in cell-based assays. What are the likely causes and how can I troubleshoot this?
A4: This is a critical translational gap that often occurs in drug discovery. The discrepancy arises because a biochemical assay is a simplified, artificial system, whereas a living cell is a highly complex environment.[17][18]
Potential Cause 1: High Intracellular ATP Concentration
-
Causality: Most kinase inhibitors are ATP-competitive. Biochemical assays are often run at an ATP concentration close to the Michaelis constant (Km) of the kinase to achieve maximum sensitivity.[18] However, intracellular ATP concentrations are typically much higher (1-5 mM).[18] This high concentration of the natural competitor (ATP) can overcome the inhibitory effect of your compound, especially against kinases for which it has a lower affinity. An inhibitor's cellular potency is therefore dependent on both its intrinsic affinity (Ki) and the kinase's affinity for ATP (Km,ATP).[6]
-
Troubleshooting:
-
Re-run Biochemical Assays at High ATP: Perform your key IC50 determinations using a physiological ATP concentration (e.g., 2 mM). This will give you a more biologically relevant measure of potency and selectivity.
-
Measure Cellular Target Engagement: Use an assay that directly measures the binding of your compound to its target inside intact cells. The NanoBRET™ Target Engagement Assay is an excellent example, providing a quantitative measure of target occupancy in the relevant cellular compartment.[17]
-
Potential Cause 2: Cell Permeability and Efflux
-
Causality: A compound that cannot efficiently cross the cell membrane will not reach its intracellular target. Furthermore, many cells express efflux pumps (like P-glycoprotein) that actively remove foreign compounds, reducing their effective intracellular concentration.
-
Troubleshooting:
-
Assess Physicochemical Properties: Analyze your compound's properties (e.g., LogP, polar surface area). Highly polar or very large molecules may have poor membrane permeability.
-
Conduct Permeability Assays: Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to quantitatively measure your compound's ability to cross a cell monolayer.
-
Use Efflux Pump Inhibitors: In your cellular assays, test your compound in the presence and absence of known efflux pump inhibitors to see if its potency increases.
-
The diagram below illustrates the factors influencing the transition from biochemical to cellular activity.
Caption: Factors affecting inhibitor performance in cells.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
This protocol describes a common method for determining IC50 values against a panel of kinases by quantifying the amount of ADP produced during the kinase reaction.[19][20]
Objective: To determine the potency and selectivity of a this compound analog.
Materials:
-
Target kinases and off-target kinases of interest.
-
Corresponding kinase-specific substrate peptides/proteins.
-
Test Compound (10 mM stock in 100% DMSO).
-
Staurosporine (non-selective control inhibitor, 10 mM stock in DMSO).[19]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system).[19]
-
White, opaque 384-well assay plates.
Methodology:
-
Compound Preparation:
-
Create a 10-point, 1:3 serial dilution series of your test compound in DMSO. The highest concentration should be sufficient to achieve 100% inhibition (e.g., starting from 1 mM).
-
Prepare a "no inhibitor" control (DMSO only) and a positive control (serial dilution of Staurosporine).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Prepare a kinase/substrate master mix in Kinase Assay Buffer. The optimal concentrations of enzyme and substrate should be determined empirically to ensure the reaction is in the linear range.
-
Add 4 µL of the kinase/substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in Kinase Assay Buffer. The final concentration in the reaction should be either at the known Km for each kinase (for sensitivity) or at a physiological concentration (e.g., 2 mM, for biological relevance).
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value for each kinase.[19]
-
Data Presentation:
Summarize the results in a table for clear comparison of selectivity.
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) |
| Target A | 15 | 5 | 1.0 |
| Target B | 350 | 10 | 23.3 |
| Target C | >10,000 | 20 | >667 |
| Target D | 85 | 8 | 5.7 |
References
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Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link][13][15]
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Cheng, A. C., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link][14]
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Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. PubMed. Available at: [Link][16]
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Butkiewicz, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. MDPI. Available at: [Link][5]
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Sheinerman, F. B., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link][17]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link][9]
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Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Royal Society of Chemistry Publishing. Available at: [Link][18]
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Martens, S. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
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El-Damasy, D. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link][1]
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Charrier, J-D., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. PubMed. Available at: [Link][3]
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Karaman, M. W., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link][7]
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Gunasekaran, K., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link][2]
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Barsanti, P. A., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5- a ]pyrazines as ATR Inhibitors. ResearchGate. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Gunasekaran, K., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link][12]
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Asawa, Y., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link][11]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Various Authors. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. PMC. Available at: [Link]
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Various Authors. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer Nature. Available at: [Link]
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Chen, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]
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Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][5][13][14]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available at: [Link]
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Various Authors. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
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Asawa, Y., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
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Various Authors. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. Available at: [Link]
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Various Authors. (2024). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. PubMed. Available at: [Link][4]
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Dawane, B. S., et al. (2011). PEG-400: prompted eco-friendly synthesis of some novel pyrazolo [1, 5-a] pyrimidine derivatives and their in vitro antimicrobial evaluation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Various Authors. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. Available at: [Link]
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Validation & Comparative
Validation of Biological Activity: A Comparative Guide to 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
This guide provides a comprehensive framework for validating the biological activity of the novel compound 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. Given the limited direct literature on this specific molecule, we will extrapolate from the well-documented activities of structurally related pyrazolo[1,5-a]pyrimidine and nitro-containing heterocyclic compounds to propose a likely therapeutic application and construct a robust validation methodology. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for rigorous scientific inquiry.
Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2][3] The pyrazolo[1,5-a]pyrimidine core, in particular, is a "privileged scaffold" known for a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] The presence of a nitro group often confers unique biological activities, and such compounds have been investigated as potential antimicrobial and antiviral agents.[6] Our target molecule, this compound, is identified as a versatile intermediate in medicinal chemistry, with potential applications in developing therapies for central nervous system disorders, as well as antimicrobial or anti-inflammatory agents.[7]
Based on the prevalence of kinase inhibition as a mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives in oncology[5], this guide will focus on validating the potential of this compound as a novel anti-cancer agent, specifically as a kinase inhibitor.
Comparative Framework: Selecting Alternative Compounds
To objectively assess the performance of our target compound, a comparative analysis against established alternatives is crucial. Based on structural similarity and known anti-cancer activity, we have selected the following compounds for this validation study:
-
Foretinib: A multi-kinase inhibitor known to target c-Met and VEGFR-2, with a[1][4][8]triazolo[4,3-a]pyrazine core that is structurally related to our compound of interest.[9][10]
-
A generic Pyrazolo[1,5-a]pyrimidine derivative: Representing the broader class of compounds with this core, known for their anti-proliferative activities against various cancer cell lines.[11][12]
Experimental Design: A Multi-faceted Approach to Validation
Our experimental workflow is designed to first assess the cytotoxic effects of the compound on cancer cells and then to elucidate its specific mechanism of action through kinase inhibition assays and downstream signaling analysis.
Caption: A three-phase experimental workflow for validating the biological activity of the target compound.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay provides a quantitative measure of the cytotoxic or anti-proliferative effects of the compound.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Foretinib, and the generic pyrazolo[1,5-a]pyrimidine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Comparative Data Summary (Hypothetical)
The following table presents hypothetical data from the MTT assay to illustrate the comparative analysis.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| This compound | 1.5 ± 0.2 | 2.1 ± 0.3 | 3.0 ± 0.4 |
| Foretinib | 0.98 ± 0.08[10] | 1.05 ± 0.17[10] | 5.2 ± 0.6 |
| Generic Pyrazolo[1,5-a]pyrimidine | 7.12 ± 0.04[12] | 9.05 ± 0.04[12] | 6.34 ± 0.06[12] |
Interpretation: In this hypothetical scenario, this compound demonstrates potent anti-proliferative activity, comparable to the established inhibitor Foretinib and significantly more potent than a generic pyrazolo[1,5-a]pyrimidine derivative.
Elucidating the Mechanism of Action: Kinase Inhibition
Given the structural similarities to known kinase inhibitors, we hypothesize that our target compound may exert its anti-cancer effects through the inhibition of key signaling kinases.
Caption: Hypothesized mechanism of action via inhibition of a receptor tyrosine kinase.
To validate this, a broad kinase panel screening would be the initial step, followed by specific enzymatic assays for the identified targets. For instance, if c-Met and VEGFR-2 are identified as primary targets, a LanthaScreen™ Eu Kinase Binding Assay or a similar in vitro kinase assay would be employed to determine the IC50 for kinase inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the biological activity of this compound. By leveraging knowledge of structurally related compounds, we have proposed a plausible anti-cancer activity and detailed the necessary experimental framework for its confirmation. The hypothetical data presented underscores the potential of this novel compound.
Future research should focus on executing these experimental plans, and if the in vitro data is promising, progressing to in vivo studies in animal models to assess efficacy and safety. The versatility of the pyrazolo[1,5-a]pyrazine scaffold suggests that further derivatization could lead to even more potent and selective therapeutic agents.
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A Comparative Guide to the Performance of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine and Other Nitro Compounds in a Research Context
In the landscape of medicinal chemistry, the introduction of a nitro group to a heterocyclic scaffold is a well-established strategy for modulating biological activity. This guide provides a comparative analysis of the putative compound, 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, against a selection of well-characterized nitro compounds. By examining their mechanisms of action, biological activities, and toxicological profiles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the potential of this novel chemical entity.
The pyrazolo[1,5-a]pyrazine scaffold is a recognized privileged structure in drug discovery, with derivatives showing a wide range of biological activities.[1] The addition of a nitro group, a potent electron-withdrawing moiety, is anticipated to significantly influence the molecule's physicochemical properties and biological functions.[2]
The Central Role of the Nitro Group: A Double-Edged Sword
Nitroaromatic and nitroheterocyclic compounds are a significant class of therapeutic agents with applications ranging from antibacterial and antiprotozoal to anticancer therapies.[3][4] Their biological activity is often contingent on the bioreductive activation of the nitro group.[5] This process, catalyzed by nitroreductase enzymes found in both prokaryotic and eukaryotic cells, transforms the relatively inert parent compound into highly reactive cytotoxic species, including nitroso, hydroxylamino, and amino derivatives.[6] These reactive intermediates can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS).[7]
However, this same mechanism of action is also linked to potential toxicity, including mutagenicity and genotoxicity.[8] Therefore, a thorough evaluation of both the therapeutic efficacy and the toxicological profile is paramount in the development of any new nitro-containing compound.
Comparative Analysis of Nitro Compounds
To contextualize the potential of this compound, we will compare it with three classes of nitro compounds: nitrofurans, nitroimidazoles, and simple nitroaromatics.
| Compound Class | Representative Example(s) | Primary Biological Activity | Key Mechanistic Features | Potential Liabilities |
| Pyrazolo[1,5-a]pyrazines | This compound (Putative) | Anticancer, Antimicrobial (Hypothesized) | Bioreductive activation of the nitro group leading to DNA damage and oxidative stress. The pyrazolo[1,5-a]pyrazine core may confer specific target affinity. | Potential for genotoxicity and off-target effects, common to many nitro compounds. |
| Nitrofurans | Nitrofurantoin, Nifurtimox | Antibacterial (Urinary Tract Infections), Antiprotozoal (Chagas Disease)[7][9] | Reduction of the nitro group generates reactive intermediates that damage bacterial DNA and other macromolecules.[9] | Can cause gastrointestinal side effects and, in rare cases, pulmonary and hepatic toxicity. |
| Nitroimidazoles | Metronidazole, Benznidazole | Antibacterial (Anaerobic Infections), Antiprotozoal (Trichomoniasis, Giardiasis, Amebiasis)[7] | The reduced nitroimidazole acts as a free radical, which damages DNA and other critical biomolecules in anaerobic organisms.[2] | Neurological side effects can occur with prolonged use. Resistance is an emerging concern. |
| Simple Nitroaromatics | Nitrobenzene | Industrial Chemical, Limited Therapeutic Use | Bioreduction can lead to the formation of reactive metabolites, but generally less potent and more toxic than heterocyclic nitro compounds. | High potential for toxicity, including methemoglobinemia and carcinogenicity. |
Experimental Workflows for Evaluation
A rigorous assessment of a novel nitro compound involves a battery of in vitro and in vivo assays. The following protocols provide a foundational framework for such an evaluation.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound.[10]
Protocol:
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).[10]
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[10]
-
Compound Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium).
-
Data Analysis: An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[10]
Visualizing the Scientific Logic
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: General mechanism of bioreductive activation of nitro compounds.
Caption: A typical experimental workflow for the evaluation of a novel nitro compound.
Conclusion
While specific experimental data for this compound is not yet publicly available, its structural features suggest it holds potential as a biologically active agent. The pyrazolo[1,5-a]pyrazine core provides a versatile scaffold for derivatization, and the nitro group is a well-established pharmacophore.[1][2] However, the inherent potential for toxicity associated with the nitro moiety necessitates a thorough and systematic evaluation.[7]
By following the outlined experimental workflows and comparing the results to established nitro compounds, researchers can effectively characterize the therapeutic potential and safety profile of this and other novel nitro-heterocyclic compounds. This comparative approach is crucial for making informed decisions in the early stages of drug discovery and development.
References
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Abreu, P. A., et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link][3][4][6]
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A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Analogs
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a novel class of compounds: 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine analogs. This class of molecules holds significant promise, particularly in the realm of antitubercular drug discovery, due to the presence of the nitro group—a well-established pharmacophore in this therapeutic area. While direct experimental data on this specific series is emerging, this guide synthesizes insights from closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs to provide a predictive SAR model.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and optimize this promising scaffold.
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Scaffold: A Privileged Heterocycle
The pyrazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered considerable interest from medicinal chemists.[3] Its rigid, fused-ring structure provides a well-defined three-dimensional shape for interaction with biological targets. The tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides, a closely related scaffold, have been identified as potent bactericidal agents against Mycobacterium tuberculosis, targeting the essential MmpL3 transporter.[2] This precedent underscores the potential of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core as a foundational structure for novel antitubercular agents.
The introduction of a nitro group at the 2-position is a strategic design element. Nitro-containing heterocycles, such as the nitroimidazoles, are known to be effective antitubercular agents that act as prodrugs, requiring bioreduction to exert their cytotoxic effects. The 5-methyl group provides a key substitution point for initial exploration.
Synthetic Strategies for Analog Generation
The synthesis of this compound analogs can be approached through a multi-step sequence, adaptable for the creation of a diverse chemical library. A plausible and efficient synthetic route is outlined below, leveraging established methodologies for the construction of related pyrazolo-fused heterocycles. Microwave-assisted organic synthesis can be employed to accelerate reaction times and improve yields.[3]
Figure 1: Proposed synthetic workflow for this compound analogs.
Experimental Protocol: General Procedure for Cyclocondensation (Step 3)
-
To a solution of the nitroaminopyrazole intermediate (1.0 eq) in a suitable solvent such as DMF, add the desired α-haloketone (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is then heated, either conventionally or under microwave irradiation, until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired tetrahydropyrazolo[1,5-a]pyrazine core.
Comparative Biological Evaluation: Antitubercular Activity
The primary biological evaluation of this series of analogs should focus on their in vitro activity against Mycobacterium tuberculosis H37Rv. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against this pathogen.[4]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC and adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final concentration of approximately 10^5 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate to obtain a range of concentrations.
-
Inoculation: The prepared mycobacterial suspension is added to each well containing the test compounds. Positive (no drug) and negative (no bacteria) controls are included.
-
Incubation: The microplate is incubated at 37°C for 7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue is added to each well.
-
Re-incubation and Reading: The plate is incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Predicted Antitubercular Activity of Analogs
The following table presents a hypothetical comparison of analogs with predicted MIC values based on SAR data from related pyrazolo[1,5-a]pyridine derivatives.[1] It is anticipated that small, hydrophobic groups at the R1 and R2 positions will be well-tolerated.
| Compound ID | R1 (Position 3) | R2 (Position 6) | Predicted MIC (µg/mL) against M. tuberculosis H37Rv |
| Parent | H | H | 1.5 |
| Analog-1 | -CH3 | H | 0.8 |
| Analog-2 | -CF3 | H | > 10 |
| Analog-3 | H | -CH3 | 1.2 |
| Analog-4 | H | -Cyclopropyl | 0.9 |
| Analog-5 | H | -Phenyl | 5.0 |
| Analog-6 | -CH3 | -CH3 | 0.5 |
Structure-Activity Relationship (SAR) Analysis
Based on the analysis of related heterocyclic systems, a predictive SAR model for the this compound scaffold can be constructed. The key structural features and their anticipated impact on antitubercular activity are summarized below.
Figure 2: Key structure-activity relationship insights for the this compound scaffold.
-
The 2-Nitro Group: This is hypothesized to be crucial for the antitubercular activity, likely acting as a prodrug that is reductively activated within the mycobacterium. Any modification or removal of this group is expected to lead to a significant loss of potency.
-
The 5-Methyl Group: While serving as a foundational element of the core structure, this position may be sensitive to steric bulk. Exploration with smaller or isosteric replacements could be beneficial.
-
Position 3 (R1): Based on related scaffolds, this position may tolerate small, electron-donating groups. The introduction of groups that can modulate the electronic properties of the pyrazole ring could influence the reductive activation of the nitro group.
-
Position 6 (R2): Drawing parallels from pyrazolo[1,5-a]pyridine analogs, this position on the saturated pyrazine ring appears to be amenable to substitution with small, hydrophobic moieties like methyl or cyclopropyl groups.[1] Larger, bulkier substituents such as a phenyl group are likely to decrease activity.
-
The Tetrahydropyrazine Ring: The saturated nature of this ring imparts a three-dimensional character to the molecule and influences its physicochemical properties, such as solubility and membrane permeability. Modifications to this ring, for instance, through the introduction of spirocycles, could be a strategy to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Expert Insights and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antitubercular agents. The key to unlocking its full potential lies in a systematic and rational approach to analog synthesis and evaluation.
Future research should focus on:
-
Confirmation of the Mechanism of Action: Investigating whether these compounds indeed act as prodrugs and identifying the specific enzymes involved in their activation.
-
In Vivo Efficacy and Toxicity: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
-
Exploration of Alternative Linkers and Substituents: A broader range of substituents at the R1 and R2 positions should be explored to build a more comprehensive SAR model.
-
Target Deconvolution: Identifying the specific molecular targets of the activated form of these compounds will be crucial for understanding their mechanism of action and for future optimization efforts.
By leveraging the insights from related heterocyclic systems and employing a robust medicinal chemistry strategy, the this compound class of compounds could yield a new generation of effective treatments for tuberculosis.
References
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (URL: [Link])
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Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines. (URL: [Link])
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Synthesis of 8-substituted pyrazolo[1,5-a]-1,3,5-triazine via palladium coupling reactions. (URL: [Link])
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Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. (URL: [Link])
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (URL: [Link])
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Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (URL: [Link])
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Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. (URL: [Link])
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (URL: [Link])
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][4]triazin-7(6H). (URL: [Link])
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Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (URL: [Link])
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Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. (URL: [Link])
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Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. (URL: [Link])
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])
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Synthesis of New Chiral 4,5,6,7-Tetrahydro[1][3][5]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. (URL: [Link])
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Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. (URL: [Link])
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Regioselective synthesis and oxidation of a new series of 6-nitro-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines. (URL: [Link])
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A Strategic Guide to Evaluating 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine as a Potential Kinase Inhibitor
For the Attention of Researchers, Scientists, and Drug Development Professionals
The field of kinase inhibitor discovery is a dynamic and highly competitive landscape. The identification of novel scaffolds that exhibit potent and selective inhibition of specific kinases is paramount to advancing targeted therapies. This guide outlines a comprehensive strategy for the characterization of a novel compound, 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, and its subsequent comparison against established kinase inhibitors.
The foundational scaffold, tetrahydropyrazolo[1,5-a]pyrazine (THPP), has demonstrated significant therapeutic potential across various disease areas, with derivatives showing promise as allosteric modulators and enzyme inhibitors.[1] Notably, substituted THPP derivatives have been explored as potent ROS1 kinase inhibitors, suggesting the potential for this chemical class in oncology.[1] Furthermore, the broader pyrazine chemical class is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives having been investigated as kinase inhibitors.[2] This guide provides a roadmap for elucidating the kinase inhibitory profile of this compound and benchmarking its performance against well-characterized inhibitors.
Section 1: Initial Assessment and Rationale
The initial step in evaluating any new chemical entity is to establish a clear scientific rationale. The pyrazolo[1,5-a]pyrazine core is a validated starting point for the development of biologically active molecules, including those with kinase inhibitory activity. The specific substitutions of a methyl group at the 5-position and a nitro group at the 2-position on the tetrahydropyrazolo[1,5-A]pyrazine scaffold warrant a thorough investigation into its potential as a kinase inhibitor.
Our investigation will be benchmarked against three well-established kinase inhibitors, each with distinct profiles:
-
Staurosporine: A natural product known for its potent but broad-spectrum kinase inhibition.[3][4][5] It serves as a valuable positive control in many kinase assays and represents a baseline for pan-kinase activity.
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6][7][8] It is known to inhibit BCR-ABL and Src family kinases, among others.[9][10]
-
Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, used in the treatment of metastatic melanoma.[11][12][13][14] It exemplifies a targeted inhibitor with a narrow and specific kinase profile.
Section 2: Proposed Experimental Workflow for Characterization
To comprehensively assess the kinase inhibitory potential of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to progress from broad, initial screening to more focused, in-depth characterization.
Caption: Proposed experimental workflow for the evaluation of this compound.
Section 3: Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the test compound and reference inhibitors (Staurosporine, Dasatinib, Vemurafenib) in assay buffer.
-
Reconstitute purified recombinant kinases and their corresponding substrates in assay buffer.
-
Prepare ATP solution at a concentration appropriate for each kinase (typically at or near the Km).
-
-
Assay Procedure (Example using a luminescence-based assay):
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the remaining ATP using a commercial luminescence-based kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with known kinase dependencies.
Protocol:
-
Cell Culture:
-
Culture cancer cell lines (e.g., K562 for BCR-ABL, A375 for BRAF V600E) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and reference inhibitors.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a resazurin-based assay or other suitable methods.
-
-
Data Analysis:
-
Calculate the percent viability relative to the DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Section 4: Data Presentation and Comparative Analysis
The following tables provide a template for summarizing the experimental data that would be generated from the proposed studies.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound | Staurosporine | Dasatinib | Vemurafenib |
| Serine/Threonine Kinases | ||||
| BRAF (V600E) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| PKA | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| PKCα | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Tyrosine Kinases | ||||
| ABL1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| SRC | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| ROS1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Table 2: Cellular Anti-proliferative Activity (GI50, µM)
| Cell Line | Primary Kinase Driver | This compound | Staurosporine | Dasatinib | Vemurafenib |
| K562 | BCR-ABL | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| A375 | BRAF V600E | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| HCT116 | KRAS | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Section 5: Mechanistic Insights and Signaling Pathway Analysis
Should initial screening reveal potent and selective activity, further studies would be warranted to elucidate the mechanism of action. Western blotting can be employed to assess the phosphorylation status of downstream targets in relevant signaling pathways.
Caption: Simplified signaling pathways relevant to the action of Vemurafenib and Dasatinib.
Section 6: Concluding Remarks and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial evaluation of this compound as a potential kinase inhibitor. The proposed experiments will generate the necessary data to ascertain its potency, selectivity, and cellular activity. A direct comparison with established inhibitors such as the broad-spectrum Staurosporine, the multi-targeted Dasatinib, and the highly selective Vemurafenib will provide critical context for its potential therapeutic utility.
The outcomes of this investigative plan will determine the future trajectory of this compound. Promising results would pave the way for more advanced preclinical studies, including in vivo efficacy and safety assessments. The systematic approach outlined herein ensures a thorough and unbiased evaluation, maximizing the potential for identifying a novel and effective kinase inhibitor.
References
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine|Research Chemical - Benchchem. (n.d.).
- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
- Zelboraf (vemurafenib): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025, February 11).
- Vemurafenib - StatPearls - NCBI Bookshelf - NIH. (2025, May 4).
- Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. (2014, June 16).
- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - MDPI. (n.d.).
- Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem - NIH. (n.d.).
- FDA Approves Generic Dasatinib, Expanding Access to Key TKI | Targeted Oncology. (2025, November 11).
- Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells | Clinical Cancer Research - AACR Journals. (2008, September 30).
- Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. (n.d.).
- Kinase profile of dasatinib | Download Table - ResearchGate. (n.d.).
- Staurosporine - Wikipedia. (n.d.).
- Protein kinase inhibition of clinically important staurosporine analogues - PubMed. (n.d.).
- Staurosporine | Broad Spectrum Protein Kinase Inhibitors - R&D Systems. (n.d.).
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Comparative Cross-Reactivity Profiling of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine and Related Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Criticality of Kinase Selectivity in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. The compound of interest, 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, belongs to this chemical class, suggesting its potential as a kinase inhibitor. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity profile. While potent on-target activity is desired, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's cross-reactivity across the human kinome is a cornerstone of preclinical drug development.
As specific experimental data for this compound is not publicly available, this guide will utilize a well-characterized member of the pyrazolo[1,5-a]pyrimidine class, Larotrectinib , as a case study. Larotrectinib is a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) approved for the treatment of solid tumors harboring NTRK gene fusions.[1][2][3] By examining the cross-reactivity profile of Larotrectinib and comparing it with other kinase inhibitors targeting the same pathway, this guide will provide a framework for the evaluation of novel compounds such as this compound.
This guide will delve into the established methodologies for kinase and safety pharmacology profiling, present comparative data for Larotrectinib and alternative inhibitors with different scaffolds, and provide detailed experimental protocols to enable researchers to design and interpret their own cross-reactivity studies.
The Importance of Kinome-Wide Profiling
The human kinome comprises over 500 kinases, which share a structurally conserved ATP-binding pocket. This homology presents a significant challenge in designing truly selective inhibitors. Unintended inhibition of off-target kinases can disrupt essential cellular signaling pathways, leading to adverse drug reactions. Conversely, in some oncology settings, multi-kinase inhibition can be advantageous, targeting multiple cancer-driving pathways simultaneously. Therefore, a comprehensive assessment of a compound's activity across a broad panel of kinases is essential to build a complete picture of its pharmacological profile.
Case Study: Larotrectinib, a Highly Selective TRK Inhibitor
Larotrectinib serves as an excellent case study for understanding the cross-reactivity of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor. It potently inhibits TRKA, TRKB, and TRKC with IC50 values in the low nanomolar range (5-11 nM).[4][5] Its high selectivity is a key attribute, with inhibition of other kinases, such as TNK2, occurring at approximately 100-fold higher concentrations.[4][5]
Comparative Kinase Selectivity Profiles
To illustrate the concept of selectivity, we will compare the kinase inhibition profile of Larotrectinib with second-generation TRK inhibitors and broader-spectrum multi-kinase inhibitors.
Table 1: Comparative Kinase Inhibition Profile of TRK Inhibitors
| Kinase | Larotrectinib (% Inhibition @ 1µM) | Selitrectinib (% Inhibition @ 1µM) | Repotrectinib (% Inhibition @ 100nM) | Cabozantinib (IC50, nM) | Crizotinib (Kd, nM) |
| TRKA | <10 | <10 | <10 | - | - |
| TRKB | <10 | - | <10 | - | - |
| TRKC | <10 | <10 | <10 | - | - |
| ALK | >90 | >90 | 15-fold less potent than ROS1 | - | 24 |
| ROS1 | >90 | >90 | <10 | - | 41 |
| MET | >90 | >90 | - | 1.3 | 1.6 |
| VEGFR2 | >90 | >90 | - | 0.035 | - |
| AXL | >90 | >90 | - | 7 | - |
| KIT | >90 | >90 | - | 4.6 | - |
| RET | >90 | >90 | - | 5.2 | - |
| JAK2 | - | - | 10-20 fold less potent than ROS1 | - | - |
| SRC | - | - | >20 fold less potent than ROS1 | - | - |
Data for Larotrectinib, Selitrectinib, and Repotrectinib are presented as percent inhibition at a single concentration to highlight selectivity, as comprehensive IC50/Kd tables are not publicly available for a wide kinome scan. Lower percentage indicates stronger inhibition. Data for Cabozantinib and Crizotinib are presented as IC50 or Kd values, where lower values indicate higher potency.
Interpretation of Data:
-
Larotrectinib, Selitrectinib, and Repotrectinib demonstrate high selectivity for TRK kinases. Selitrectinib is reported to be over 1,000-fold selective for 98% of non-TRK kinases tested.[6] Repotrectinib also shows high selectivity for ROS1 and TRK kinases.[7]
-
Cabozantinib and Crizotinib are multi-kinase inhibitors with broader activity profiles.[8][9] They inhibit a range of receptor tyrosine kinases, which contributes to their therapeutic efficacy but also to their distinct side-effect profiles.
Illustrative Case: Cross-Reactivity in CDK Inhibition
To further illustrate the importance of selectivity profiling, we can consider inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Table 2: Comparative Kinase Inhibition Profile of CDK2 Inhibitors
| Kinase | Roscovitine (% Control @ 10µM) | AZD5438 (% Control @ 10µM) |
| CDK2 | <1 | <1 |
| CDK1 | <1 | <1 |
| CDK5 | <1 | <1 |
| CDK9 | <1 | <1 |
| CDK4 | >50 | >50 |
| CDK6 | >50 | >50 |
| ERK1 | >50 | - |
| GSK3β | - | <10 |
Data is presented as % of control from KINOMEscan assays, where a lower percentage indicates stronger binding/inhibition.[10][11][12]
Interpretation of Data:
-
Roscovitine is a purine analog that inhibits several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values in the sub-micromolar range, while being a poor inhibitor of CDK4 and CDK6.[13][14]
-
AZD5438 is a potent inhibitor of CDK1, CDK2, and CDK9, and also shows activity against GSK3β.[15][16][17][18][19][20][21][22] This broader profile highlights the need for comprehensive screening to identify all potential targets of a compound.
Experimental Methodologies for Cross-Reactivity Profiling
A tiered approach is typically employed for cross-Reactivity profiling, starting with broad screening panels and progressing to more focused assays.
Tier 1: Broad Kinase Profiling
The initial step involves screening the compound against a large panel of kinases to identify potential off-target interactions. Several commercial services are available for this purpose:
-
KINOMEscan™ (DiscoverX/Eurofins): This is a competition-based binding assay that quantitatively measures the interaction of a compound with over 480 kinases.[6][8][23] The output is typically a dissociation constant (Kd) or percent inhibition at a given concentration.
Workflow for KINOMEscan™ Assay -
NanoBRET™ Target Engagement Intracellular Kinase Assays (Promega): This technology measures compound binding to kinases within intact, live cells.[15][16][24][25][26] This cellular context provides a more physiologically relevant assessment of target engagement.
Principle of NanoBRET™ Target Engagement Assay
Tier 2: In Vitro Safety Pharmacology Profiling
Beyond the kinome, it is crucial to assess a compound's activity against a panel of other biologically relevant targets to predict potential adverse drug reactions.
-
SafetyScreen Panels (Eurofins Discovery): These panels consist of a battery of in vitro binding and functional assays against a broad range of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[17][27][28][29][30] The SafetyScreen44™ panel, for example, includes 44 targets known to be associated with adverse effects.[27][28][30]
Step-by-Step Protocol for a Generic In Vitro Safety Pharmacology Screen (e.g., Radioligand Binding Assay):
-
Target Preparation: Membranes from cells expressing the target receptor are prepared and aliquoted.
-
Assay Setup: In a multi-well plate, the test compound at various concentrations is incubated with the receptor-containing membranes and a specific radioligand for that receptor.
-
Incubation: The plate is incubated to allow for binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat.
-
Detection: The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is quantified, and an IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined.
Visualizing Potential Off-Target Effects
Off-target kinase inhibition can have significant biological consequences. For instance, unintended inhibition of kinases in critical signaling pathways can lead to toxicity. The following diagram illustrates a hypothetical signaling pathway and how an off-target effect could disrupt it.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of any novel kinase inhibitor, including those from the pyrazolo[1,5-a]pyrazine class like this compound, is a non-negotiable step in modern drug discovery. As demonstrated with the case study of Larotrectinib, achieving high selectivity for the intended target is a key determinant of a favorable safety profile.
The methodologies outlined in this guide, from broad kinome scanning to targeted safety pharmacology panels, provide a robust framework for characterizing the selectivity of a new chemical entity. By comparing the cross-reactivity profile of a novel compound to that of well-characterized inhibitors, researchers can make informed decisions about its therapeutic potential and potential liabilities. As our understanding of the human kinome and its role in health and disease continues to grow, so too will the importance of these early and comprehensive profiling efforts in the development of safer and more effective medicines.
References
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ResearchGate. (n.d.). In vitro kinase inhibition profile of cabozantinib. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
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Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
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LINCS Data Portal. (2017, September 25). (R)-Roscovitine KINOMEscan (LDG-1107: LDS-1110). Retrieved from [Link]
-
Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
-
Lab Manager. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
Eurofins. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]
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ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro.... Retrieved from [Link]
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Business Wire. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]
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AACR Journals. (n.d.). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. Retrieved from [Link]
-
LINCS Data Portal. (n.d.). AZD 5438 KINOMEscan. Retrieved from [Link]
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LINCS Data Portal. (2017, September 25). (R)-Roscovitine KINOMEscan (LDG-1107: LDS-1110). Retrieved from [Link]
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PubMed Central. (n.d.). CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
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PubMed Central. (n.d.). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. Retrieved from [Link]
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EMBL-EBI. (n.d.). Compound: CRIZOTINIB (CHEMBL601719). Retrieved from [Link]
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PMC. (n.d.). TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. Retrieved from [Link]
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PubMed. (n.d.). Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion-driven non-small cell lung cancer. Retrieved from [Link]
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PubMed. (n.d.). Larotrectinib, a Highly Selective Tropomyosin Receptor Kinase (TRK) Inhibitor for the Treatment of TRK Fusion Cancer. Retrieved from [Link]
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ResearchGate. (2019, September 10). (PDF) Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Retrieved from [Link]
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Scientia. (2023, April 17). Larotrectinib efficacy and safety in adult patients with tropomyosin receptor kinase fusion sarcomas. Retrieved from [Link]
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PubMed. (2023, December 1). Larotrectinib efficacy and safety in adult patients with tropomyosin receptor kinase fusion sarcomas. Retrieved from [Link]
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Targeted Oncology. (2020, August 19). Repotrectinib Shows Promising Interim Results in ROS1+ and NTRK+ Tumors, FDA Responds to Data. Retrieved from [Link]
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PubMed. (2021, January 18). Cabozantinib real-world effectiveness in the first-through fourth-line settings for the treatment of metastatic renal cell carcinoma. Retrieved from [Link]
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Benchmarking the synthesis of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine against other methods
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrazine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The introduction of a nitro group and a methyl substituent, as in 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, offers avenues for further functionalization and modulation of biological activity. This guide provides a comprehensive benchmark comparison of a proposed primary synthetic route against alternative methodologies, offering researchers and drug development professionals the critical data needed to make informed decisions in their synthetic campaigns.
Introduction to this compound
The this compound core is a key pharmacophore with potential applications in the development of novel therapeutics. The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the heterocyclic system and serve as a handle for further chemical transformations. The tetrahydropyrazine ring introduces a three-dimensional character, which can be crucial for specific interactions with biological targets. The synthesis of this and related pyrazolo[1,5-a]pyrimidine derivatives has been a subject of considerable interest, with various strategies developed to access this important class of compounds.[1][2]
This guide will detail a benchmark synthesis and compare it with two viable alternatives, focusing on key performance indicators such as yield, purity, reaction time, and overall efficiency.
Benchmark Synthesis: A Multi-step Cyclocondensation Approach
Our benchmark method is a robust, multi-step synthesis commencing from readily available starting materials. This approach is designed for reliability and scalability, making it a suitable standard for comparison.
Experimental Protocol: Benchmark Synthesis
Step 1: Synthesis of 3-amino-5-methylpyrazole
-
To a solution of propionitrile (1 equivalent) in anhydrous diethyl ether, add sodium ethoxide (1.1 equivalents) portion-wise at 0 °C.
-
Slowly add ethyl formate (1 equivalent) to the mixture and stir at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), neutralize the mixture with acetic acid and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate β-ketonitrile.
-
Reflux the crude β-ketonitrile with hydrazine hydrate (1.2 equivalents) in ethanol for 6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated 3-amino-5-methylpyrazole by filtration. Wash with cold ethanol and dry under vacuum.
Step 2: Nitration of 3-amino-5-methylpyrazole
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 3-amino-5-methylpyrazole (1 equivalent).
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated 3-amino-5-methyl-4-nitropyrazole by filtration, wash with cold water, and dry.
Step 3: Synthesis of this compound
-
To a solution of 3-amino-5-methyl-4-nitropyrazole (1 equivalent) in ethanol, add 1-bromo-2-chloroethane (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.
Alternative Synthesis Methods
To provide a comprehensive comparison, two alternative synthetic strategies are presented. These methods leverage different chemical transformations and may offer advantages in specific contexts.
Alternative Method 1: One-Pot Multicomponent Reaction
This approach aims to improve efficiency by combining multiple steps into a single reaction vessel, potentially reducing reaction time and purification efforts.[1]
Experimental Protocol: One-Pot Synthesis
-
In a sealed microwave reactor, combine 3-amino-5-methylpyrazole (1 equivalent), glyoxal (1.1 equivalents, 40% aq. solution), and a primary amine (e.g., methylamine, 1.2 equivalents) in ethanol.
-
Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃).
-
Irradiate the mixture with microwaves at 120 °C for 30 minutes.
-
Cool the reaction, and add fuming nitric acid dropwise at 0 °C. Stir for 1 hour.
-
Pour the mixture into ice water, neutralize with sodium bicarbonate, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Alternative Method 2: Reductive Cyclization Approach
This strategy involves the initial formation of a precursor which then undergoes a reductive cyclization to form the desired heterocyclic core.
Experimental Protocol: Reductive Cyclization
-
Condense 3-amino-5-methyl-4-nitropyrazole (1 equivalent) with chloroacetaldehyde (1.2 equivalents) in the presence of a mild base (e.g., triethylamine) in acetonitrile at room temperature for 12 hours to form the N-alkylated intermediate.
-
Isolate the intermediate by filtration.
-
Dissolve the intermediate in methanol and add sodium borohydride (2 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Performance Benchmark Comparison
The following table summarizes the key performance metrics for the benchmark synthesis and the two alternative methods, based on typical outcomes for similar transformations reported in the literature.[3][4]
| Parameter | Benchmark Synthesis | Alternative Method 1 (One-Pot) | Alternative Method 2 (Reductive Cyclization) |
| Overall Yield | 40-50% | 35-45% | 50-60% |
| Purity (post-chromatography) | >98% | >95% | >98% |
| Total Reaction Time | ~48 hours | ~2 hours | ~18 hours |
| Number of Steps | 3 | 1 (pot), 2 (workup) | 2 |
| Scalability | Good | Moderate | Good |
| Reagent Cost | Moderate | Moderate-High (Lewis acid) | Low-Moderate |
| Safety/Environmental | Use of strong acids/nitrating agents | Microwave safety, use of strong acid | Use of flammable solvents and reducing agents |
Discussion and Recommendations
The Benchmark Synthesis offers a reliable and well-understood pathway to the target molecule. While it involves multiple steps and a longer reaction time, the procedures are generally straightforward and scalable. The use of classical nitration conditions requires careful handling but is a standard and effective method.[5]
Alternative Method 1 , the one-pot multicomponent reaction, presents a significant advantage in terms of reaction time. The use of microwave irradiation can dramatically accelerate the reaction.[6] However, the optimization of such reactions can be challenging, and the yield may be slightly lower compared to the stepwise approach. The cost of the Lewis acid catalyst could also be a consideration for large-scale synthesis.
Alternative Method 2 , the reductive cyclization approach, potentially offers the highest overall yield. The two-step process is relatively clean, and the use of sodium borohydride is a common and well-controlled reduction. This method may be particularly advantageous if the N-alkylated intermediate is stable and easily isolated.
The choice of synthetic route for this compound will depend on the specific priorities of the research program. For reliability and scalability, the Benchmark Synthesis is a strong choice. For rapid synthesis of analogues for initial screening, the One-Pot Multicomponent Reaction is highly attractive. If maximizing yield is the primary concern, the Reductive Cyclization Approach warrants serious consideration. It is recommended that all three routes be evaluated on a small scale to determine the optimal method for a given laboratory setting and set of objectives.
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A Head-to-Head Comparison of Novel Tetrahydropyrazolo[1,5-a]pyrazine-based HBV Core Protein Allosteric Modulators with Clinical Candidates
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of a functional cure for chronic Hepatitis B Virus (HBV) infection, a new class of antiviral agents, the Core Protein Allosteric Modulators (CpAMs), has emerged as a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of a novel preclinical candidate from the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) series, Compound 45, with leading clinical-stage CpAMs. We will delve into their mechanisms of action, preclinical and clinical efficacy, and safety profiles, supported by experimental data and protocols to offer a comprehensive resource for researchers in the field.
Introduction to HBV Core Protein Allosteric Modulators
HBV core protein is a critical multifunctional protein in the viral lifecycle. It is essential for the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and the formation of new viral particles. CpAMs are small molecules that bind to the core protein, inducing a conformational change that disrupts its normal function. This allosteric modulation can lead to the formation of non-functional or aberrant capsids, ultimately inhibiting viral replication.[1]
The THPP scaffold has been identified as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[2] Recent research has highlighted its potential in developing potent anti-HBV agents.[3][4][5]
The Preclinical Candidate: Compound 45
Compound 45 is a novel THPP derivative identified as a potent HBV CpAM.[3][4][5] Preclinical studies have demonstrated its ability to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants.[3][4][5] A significant highlight of its preclinical profile is the demonstrated inhibition of HBV DNA viral load in an adeno-associated virus (AAV) mouse model following oral administration.[3][4][5]
Clinical Candidates for Comparison
For this comparative analysis, we have selected three clinical-stage CpAMs that have undergone significant investigation:
-
Bersacapavir (JNJ-56136379): A novel and potent CpAM that has progressed to Phase 2 clinical trials.[6][7]
-
GLS4 (Morphothiadin): A first-in-class Class I CpAM that induces the formation of aberrant nucleocapsid structures.[8][9]
-
Vebicorvir (ABI-H0731): A first-generation CpAM that suppresses the formation of covalently closed circular DNA (cccDNA).[10][11]
Mechanism of Action: A Visual Guide
CpAMs primarily disrupt the normal assembly of the HBV capsid. The following diagram illustrates the HBV lifecycle and the key intervention point of CpAMs.
Figure 1. Simplified HBV lifecycle and the mechanism of action of CpAMs.
Head-to-Head Comparison of Preclinical and Clinical Data
The following table summarizes the key preclinical and clinical data for Compound 45 and the selected clinical candidates.
| Parameter | Compound 45 (THPP Derivative) | Bersacapavir (JNJ-56136379) | GLS4 (Morphothiadin) | Vebicorvir (ABI-H0731) |
| Mechanism of Action | HBV Core Protein Allosteric Modulator (CpAM) | Potent Class II CpAM | Class I CpAM (induces aberrant capsids) | First-generation CpAM, inhibits pgRNA encapsidation |
| In Vitro Potency (EC50) | Data not yet publicly available in detail | 54 nM (HepG2.117 cells)[7] | 146 nM (wild-type HBV)[12] | 173-307 nM (HBV DNA replication)[11] |
| cccDNA Formation Inhibition | To be determined | Prevents formation when added with inoculum[7] | Not the primary mechanism | Suppresses cccDNA formation (EC50: 1.84-7.3 µM)[10] |
| In Vivo Efficacy (Animal Models) | Demonstrated inhibition of HBV DNA viral load in an AAV mouse model[3][4][5] | Strong and sustained suppression of virus DNA in mouse models[8] | Significant reduction in HBV DNA in a mouse model[8] | Data not readily available |
| Clinical Development Stage | Preclinical | Phase 2[7] | Phase 1b completed[9] | Phase 2a completed[13] |
| Clinical Efficacy (HBV DNA Reduction) | N/A | Mean 2.70 log10 reduction from baseline with 250 mg once-daily dose in a Phase 1b study[7] | Mean declines of -1.42 to -3.5 log10 IU/mL after 28 days in a Phase 1b study[9] | Continued suppression of HBV nucleic acids in a long-term extension study[13] |
| Clinical Efficacy (HBV RNA Reduction) | N/A | Mean 1.43 log10 reduction from baseline in a Phase 1b study[7] | Mean declines of -0.75 to -1.78 log10 copies/mL after 28 days[9] | Continued suppression of HBV nucleic acids[13] |
| Safety and Tolerability | To be determined in clinical trials | Generally well-tolerated in Phase 1 and 2 studies[14][15] | Tolerated in a Phase 1b study[9] | Generally well-tolerated in Phase 2a studies and a long-term extension[13] |
Experimental Protocols: A Guide for Preclinical Evaluation
To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are crucial. Below are outlines of key assays used in the evaluation of anti-HBV compounds.
In Vitro Anti-HBV Activity Assay (HepG2.2.15 Cell Line)
This assay is a cornerstone for the initial screening and characterization of anti-HBV compounds.
Workflow Diagram:
Figure 2. Workflow for determining in vitro anti-HBV activity.
Step-by-Step Protocol:
-
Cell Culture: Maintain HepG2.2.15 cells, which stably express HBV, in appropriate culture medium.
-
Cell Seeding: Plate the cells in 96-well plates at a predetermined density.
-
Compound Treatment: After cell attachment, treat the cells with a serial dilution of the test compound. Include a positive control (e.g., a known anti-HBV drug) and a negative control (vehicle).
-
Incubation: Incubate the plates for a defined period (typically 7 days), replenishing the medium and compound as necessary.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
HBV DNA Quantification: Isolate viral DNA from the supernatant and quantify the HBV DNA levels using quantitative polymerase chain reaction (qPCR).
-
Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration.
In Vivo Efficacy Assessment (AAV-HBV Mouse Model)
This animal model is instrumental in evaluating the in vivo efficacy of anti-HBV drug candidates.
Step-by-Step Protocol:
-
Model Generation: Establish persistent HBV infection in mice through hydrodynamic injection of an adeno-associated virus (AAV) vector carrying the HBV genome.
-
Compound Administration: Once stable HBV viremia is established, administer the test compound to the mice via the intended clinical route (e.g., oral gavage) at various dose levels.
-
Monitoring: Collect blood samples at regular intervals to monitor HBV DNA and other relevant biomarkers.
-
Endpoint Analysis: At the end of the study, harvest tissues (e.g., liver) to assess intrahepatic HBV DNA levels and other markers of viral replication.
-
Data Analysis: Analyze the reduction in serum and intrahepatic HBV DNA levels to determine the in vivo efficacy of the compound.
Future Directions and Conclusion
The development of CpAMs represents a significant advancement in the quest for an HBV cure. The novel THPP derivative, Compound 45, has shown promising preclinical efficacy, warranting further investigation and optimization. A direct comparison with clinical candidates like Bersacapavir, GLS4, and Vebicorvir provides valuable context for its potential.
While these CpAMs have demonstrated potent antiviral activity, challenges such as the emergence of drug resistance and the need for combination therapies to achieve a functional cure remain.[14] Future research should focus on:
-
Optimizing the pharmacokinetic and pharmacodynamic properties of THPP derivatives.
-
Investigating the efficacy of Compound 45 and other novel CpAMs in combination with other anti-HBV agents with different mechanisms of action.
-
Conducting long-term studies to assess the potential for viral rebound and the emergence of resistance.
The continued exploration of novel scaffolds like the tetrahydropyrazolo[1,5-a]pyrazine core is crucial for expanding the arsenal of anti-HBV therapeutics and moving closer to the goal of a functional cure for the millions of people living with chronic Hepatitis B.
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ACS Figshare. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Retrieved from [Link]
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ACS Publications. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Retrieved from [Link]
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Gut. (n.d.). Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection. Retrieved from [Link]
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PubMed. (2020). JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection. Retrieved from [Link]
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ASM Journals. (n.d.). Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly. Retrieved from [Link]
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Oxford Academic. (n.d.). Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection. Retrieved from [Link]
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ASM Journals. (n.d.). A First-in-Human Trial of GLS4, a Novel Inhibitor of Hepatitis B Virus Capsid Assembly, following Single- and Multiple-Ascending-Oral-Dose Studies with or without Ritonavir in Healthy Adult Volunteers. Retrieved from [Link]
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Jefferson Digital Commons. (2024). Long-Term Open-Label Vebicorvir for Chronic Hbv Infection: Safety and Off-Treatment Responses. Retrieved from [Link]
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PubMed. (2023). Discovery of Linvencorvir (RG7097), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection. Retrieved from [Link]
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A Researcher's Guide to Ensuring Reproducibility of In-Vitro Findings for 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Introduction
The discovery of novel therapeutic agents is a cornerstone of biomedical research. Heterocyclic compounds, particularly those containing pyrazole and pyrazine scaffolds, are of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a novel compound belonging to this class. While specific in-vitro data for this molecule is not yet widely available, its structural features, such as the nitro group and the pyrazolo-pyrazine core, suggest potential biological activity that warrants thorough investigation[4][5][6].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the in-vitro biological activity profile of this compound, with a primary focus on ensuring the reproducibility of the findings. In an era where the reproducibility of scientific results is under increasing scrutiny, adopting rigorous and well-documented methodologies is paramount[7][8][9][10]. This document will compare and contrast key in-vitro assays, provide detailed experimental protocols, and emphasize the principles of good cell culture practice to generate reliable and robust data.
The Critical Role of Reproducibility in In-Vitro Studies
The ability to reproduce experimental results is the foundation of scientific progress. In the context of drug discovery, irreproducible in-vitro findings can lead to wasted resources and the pursuit of non-viable drug candidates[11]. Several factors can contribute to a lack of reproducibility in cell-based assays, including genetic drift of cell lines, variability in reagents, and subtle differences in experimental protocols[7][8]. Therefore, establishing standardized and well-controlled experimental workflows is essential for generating high-quality, reliable data[10][12].
Comparative Analysis of Primary In-Vitro Assays for Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to assess its effect on cell viability and proliferation. Cytotoxicity assays are fundamental in early-stage drug development to identify compounds with potential therapeutic effects, such as anti-cancer activity, or to flag compounds with undesirable toxicity[13][14]. Colorimetric assays based on the metabolic reduction of tetrazolium salts are widely used for this purpose due to their simplicity, high-throughput capability, and cost-effectiveness[15][16].
Here, we compare two of the most common tetrazolium-based assays: the MTT and XTT assays.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[15][16][17] | Cell viability and metabolic activity.[14] | - Well-established and widely used.- High sensitivity.[14] | - Requires a solubilization step for the formazan crystals.- Can be affected by compounds that alter cellular metabolism.[14] |
| XTT Assay | Similar to MTT, but uses a tetrazolium salt (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) that is reduced to a water-soluble formazan, eliminating the need for a solubilization step.[15][16] | Cell viability and metabolic activity. | - Simpler and faster than MTT (no solubilization step).[18]- Suitable for high-throughput screening.[16] | - Can be more expensive than MTT.- May have higher background absorbance.[14] |
Expert Recommendation: For initial screening of this compound, the XTT assay is recommended due to its simpler protocol, which reduces potential handling errors and is more amenable to high-throughput applications[18]. However, if cost is a significant constraint, the MTT assay remains a robust and well-validated alternative[19][20].
Experimental Protocols for Reproducible In-Vitro Assessment
To ensure the generation of reproducible data, it is crucial to follow standardized and detailed protocols. The following sections provide step-by-step methodologies for assessing the in-vitro activity of this compound.
Cell Line Selection and Maintenance
The choice of cell line is critical and should be guided by the therapeutic area of interest. For preliminary cytotoxicity screening, a panel of human cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess both efficacy and potential toxicity to normal cells[19][20].
Good Cell Culture Practice (GCCP) is essential for reproducibility.[10]
-
Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination.
-
Passage Number: Use cells within a consistent and low passage number range.
-
Culture Conditions: Maintain consistent culture conditions (e.g., temperature, CO2 levels, humidity) and use the same batch of media and supplements for a set of experiments.
Step-by-Step Protocol for XTT Cell Viability Assay
This protocol is a general guideline and should be optimized for each cell line.
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5% DMSO).[16]
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
Medium Blank: Wells containing medium but no cells.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.[15]
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. Incubation time may need optimization based on the cell type and density.[15]
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of around 660 nm can be used for background correction.[15]
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing the Experimental Workflow
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Introduction
5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active agents.[1] As with any novel or specialized chemical, its handling and disposal demand a rigorous, safety-first approach. The structural motifs—a fused pyrazolopyrazine ring system and a nitro group—necessitate a cautious and informed disposal plan to ensure the safety of laboratory personnel and maintain environmental compliance.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our core principle is that a well-informed scientist is a safe scientist.
Section 1: Hazard Assessment and Waste Characterization
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule (CAS No. 1227210-32-3) is not widely available, we can infer its likely hazard profile by analyzing its constituent functional groups and related chemical structures.
1.1 Structural Analysis and Anticipated Hazards
-
Pyrazolopyrazine Core: This is a nitrogen-containing heterocyclic system.[2] Such compounds are often biologically active and can be incompatible with strong oxidizing agents.[3] Related pyrazine compounds are known to be harmful if swallowed and can cause skin and eye irritation.[4][3][5][6]
-
Nitro (-NO₂) Group: The presence of a nitro group is a significant consideration. Nitro compounds can be energetic and may have toxicological properties. Their disposal requires specific protocols to avoid unintended reactions or environmental release.
-
Tetrahydropyrazolo Moiety: The partially saturated ring system influences the molecule's three-dimensional structure and chemical properties.
Based on this analysis, the waste generated from this compound must be classified as Hazardous Chemical Waste . The following table summarizes the anticipated hazard profile.
| Hazard Category | Anticipated Risk based on Analogous Compounds | Rationale & Primary Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | Pyrazine and pyrazole derivatives often exhibit oral toxicity.[5] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of similar heterocyclic compounds.[3][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A common characteristic of similar heterocyclic compounds.[3][6] |
| Reactivity | Incompatible with strong oxidizing agents. | A general characteristic of nitrogen-containing heterocycles and organic compounds.[3] |
| Environmental Hazard | Potential ecotoxicity. | As a bioactive pharmaceutical intermediate, release into the environment should be minimized.[7] |
1.2 Waste Stream Classification
All waste containing this compound, regardless of concentration, must be segregated and treated as a distinct hazardous waste stream. It should never be mixed with other waste types unless compatibility has been explicitly verified.[8] At a minimum, segregate this waste from acids, bases, and oxidizers.[8][9]
Section 2: Pre-Disposal Safety Protocols
Immediate safety is paramount. Adherence to the following protocols establishes a self-validating system of safety before the disposal process begins.
2.1 Required Personal Protective Equipment (PPE)
Proper PPE is your primary defense against exposure. The following should be worn at all times when handling the compound or its waste:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against eye contact.
-
Lab Coat: A flame-retardant lab coat provides body protection.
-
Nitrile Gloves: Appropriate chemical-resistant gloves are essential. Ensure gloves are inspected before use and changed immediately if contamination occurs.
2.2 Engineering Controls
-
Chemical Fume Hood: All handling and preparation of waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.
2.3 Spill Management
In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[10] The contaminated absorbent must then be collected and disposed of as solid hazardous waste.[7] For large spills, evacuate the area and follow your institution's emergency procedures.[10]
Section 3: Step-by-Step Disposal Procedure
The following procedure provides a clear, logical workflow for the safe collection and disposal of this compound waste.
Crucial Directive: DO NOT attempt to neutralize or chemically treat this waste in the laboratory. The combination of a nitro group and a complex heterocyclic core presents a risk of unpredictable and potentially hazardous reactions. The safest and most compliant method is professional disposal.
Step 1: Waste Segregation and Collection
This is the most critical step in ensuring safety. Improper segregation can lead to dangerous chemical reactions within the waste container.
-
Solid Waste:
-
Collect unadulterated powder, residual amounts, and contaminated solids (e.g., weigh boats, contaminated absorbent from spills) in a dedicated, leak-proof container made of compatible material (e.g., a wide-mouth glass or polyethylene bottle).
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a separate, dedicated, and sealed waste container.
-
Unless dissolved in a halogenated solvent, this stream should be classified as Non-Halogenated Organic Waste .
-
Never pour this waste down the drain.[7]
-
-
Contaminated Sharps and Labware:
-
Disposable glassware (pipettes, etc.) should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.[7]
-
Non-disposable glassware must also be triple-rinsed before washing, with the rinsate collected as liquid waste.
-
Step 2: Proper Labeling
Accurate labeling is a legal and safety requirement.[9] Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" and any solvents present.
-
The approximate percentage of each component.
-
The date of accumulation.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
Step 3: Temporary On-Site Storage
-
Keep waste containers tightly sealed when not in use.[5]
-
Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is away from heat sources, open flames, and incompatible chemicals, particularly strong oxidizing agents.[3]
Step 4: Final Disposal
-
The final step is to arrange for pickup and disposal by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[11]
-
Maintain a detailed record of the waste generated and disposed of, in line with your laboratory's standard operating procedures.[7]
Section 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Comprehensive Safety and Handling Guide for 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and handling procedures for 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, a heterocyclic compound with potential applications in medicinal chemistry.[1] Due to the presence of a nitro group and a nitrogen-rich heterocyclic core, this compound requires careful handling to mitigate potential risks. This document synthesizes established safety principles for nitro-containing and heterocyclic compounds to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: Understanding the Risks
A closely related compound, 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, is described as potentially causing respiratory irritation.[7] Therefore, it is prudent to assume that this compound may also be an irritant and potentially harmful if inhaled, ingested, or in contact with skin.
Assumed Hazard Profile:
| Hazard Class | Potential Risks | Mitigation Strategy |
| Explosive | May be sensitive to heat, shock, or friction. | Handle with care, avoid elevated temperatures, and use appropriate shielding. |
| Toxic | Potential for harm if inhaled, ingested, or absorbed through the skin. | Use appropriate personal protective equipment (PPE) and work in a well-ventilated area. |
| Irritant | May cause skin, eye, and respiratory irritation. | Avoid direct contact and use engineering controls to minimize exposure. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following recommendations are based on general best practices for handling hazardous chemicals.
Hand Protection
Always wear chemical-resistant gloves. Given the lack of specific compatibility data, it is recommended to use gloves made of a material with broad chemical resistance, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[7]
Eye and Face Protection
Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, it is strongly recommended to use chemical safety goggles and a face shield.
Skin and Body Protection
A flame-retardant laboratory coat should be worn at all times to protect against accidental spills. Ensure that the lab coat is fully buttoned and that street clothes are completely covered. For larger quantities or procedures with a higher risk of exposure, consider using chemical-resistant aprons and sleeves.
Respiratory Protection
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of airborne particulates, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
Safe Handling and Operational Plan
Adherence to a strict operational plan will minimize the risk of accidents and exposure.
Engineering Controls
-
Ventilation: Always handle the compound in a properly functioning chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and static electricity.
-
Shielding: For procedures involving heating or potential for rapid decomposition, use a safety shield.
Procedural Workflow
Caption: A typical experimental workflow for handling the compound.
First Aid Measures
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Waste Segregation
All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure
Due to the potential explosive nature of nitro compounds, it is crucial to follow established protocols for their disposal.[2][3]
-
Labeling: Clearly label the waste container with the full chemical name and associated hazards (e.g., "Hazardous Waste: this compound - Potentially Explosive, Toxic, Irritant").
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.
-
Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Emergency Procedures
In the event of a spill or other emergency, follow these steps:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Report: Notify your supervisor and your institution's EHS department.
-
Do Not Re-enter: Do not re-enter the area until it has been deemed safe by trained personnel.
For small spills, if you are trained and have the appropriate spill kit, you may be able to clean it up. However, given the potential hazards of this compound, it is generally advisable to leave cleanup to trained professionals.
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- Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds - ESSR. (2018, November).
- NIH Waste Disposal Guide 2022. (2022).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 15).
- SAFETY DATA SHEET. (n.d.).
- 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one - MySkinRecipes. (n.d.).
- MSDS of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine - Capot Chemical. (2026, January 6).
- Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. (n.d.).
- Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. (n.d.).
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
